molecular formula C10H15N B1648563 4-(1,2-Dimethyl-propyl)-pyridine

4-(1,2-Dimethyl-propyl)-pyridine

Cat. No.: B1648563
M. Wt: 149.23 g/mol
InChI Key: VFYCEFUVIBPANU-UHFFFAOYSA-N
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Description

4-(1,2-Dimethyl-propyl)-pyridine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,2-Dimethyl-propyl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2-Dimethyl-propyl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-(3-methylbutan-2-yl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)9(3)10-4-6-11-7-5-10/h4-9H,1-3H3

InChI Key

VFYCEFUVIBPANU-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1=CC=NC=C1

Canonical SMILES

CC(C)C(C)C1=CC=NC=C1

Origin of Product

United States

Foundational & Exploratory

4-(1,2-Dimethylpropyl)pyridine: Structural Dynamics, Regioselective Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The functionalization of nitrogen-containing heterocycles is a cornerstone of modern drug discovery and agrochemical development. 4-(1,2-dimethylpropyl)pyridine (CAS: 27876-22-8) represents a highly specialized, sterically demanding 4-alkylpyridine building block. The presence of the branched 1,2-dimethylpropyl chain at the C-4 position imparts unique physicochemical properties, significantly increasing the molecule's lipophilicity (logP) while maintaining the nucleophilicity and coordination capacity of the pyridine nitrogen [1].

This technical guide explores the fundamental properties of 4-(1,2-dimethylpropyl)pyridine, details a state-of-the-art regioselective synthetic protocol utilizing modern Minisci-type decarboxylative alkylation, and outlines its downstream utility in dearomatization workflows.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 4-(1,2-dimethylpropyl)pyridine features a pyridine ring substituted at the para (C-4) position with a branched aliphatic chain. Unlike 2- or 6-substituted pyridines, where steric hindrance directly impedes the nitrogen lone pair, C-4 substitution preserves the molecule's ability to act as an unhindered ligand in transition-metal catalysis or as a hydrogen-bond acceptor in biological systems [2].

The branched nature of the alkyl group introduces a chiral center (at the C-1' position of the propyl chain) and restricts bond rotation, which can be leveraged to lock molecular conformations in complex active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Data
ParameterValue / Specification
IUPAC Name 4-(1,2-dimethylpropyl)pyridine
CAS Registry Number 27876-22-8
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Boiling Point 212.5 ± 9.0 °C (at 760 mmHg)
Density 0.9 ± 0.1 g/cm³
Topological Polar Surface Area 12.9 Ų
Rotatable Bonds 2
Hydrogen Bond Acceptors 1

Synthesis & Manufacturing Strategies

The Challenge of C-4 Regioselectivity

Historically, the direct alkylation of pyridine via the Minisci reaction (nucleophilic radical substitution) yields intractable mixtures of C-2, C-4, and polyalkylated isomers [3]. Because the nucleophilic carbon-centered radical attacks the protonated, electron-deficient heterocycle, the C-2 position is often statistically and electronically favored.

To synthesize pure 4-(1,2-dimethylpropyl)pyridine without relying on expensive pre-functionalized halopyridines, modern synthetic workflows employ a maleate-derived blocking group strategy [4]. This transient group sterically and electronically shields the C-2 and C-6 positions, forcing the incoming 1,2-dimethylpropyl radical exclusively to the C-4 position under mild, acid-free conditions.

G A Native Pyridine C Blocked Pyridinium Salt A->C Activation B Maleate Blocking Group (C-2/C-6 Protection) B->C E Regioselective C-4 Alkylation C->E Radical Addition D Ag-Catalyzed Decarboxylation (2,3-dimethylbutanoic acid) D->E F 4-(1,2-dimethylpropyl)pyridine E->F Deprotection & Rearomatization

Fig 1: Regioselective C-4 Minisci alkylation utilizing a transient maleate blocking group.

Protocol: Regioselective Synthesis of 4-(1,2-dimethylpropyl)pyridine

Causality & Experimental Logic: This protocol utilizes 2,3-dimethylbutanoic acid as the radical precursor. Ammonium persulfate (APS) acts as the terminal oxidant, converting Ag⁺ to Ag²⁺. The highly electrophilic Ag²⁺ abstracts a single electron from the carboxylate of 2,3-dimethylbutanoic acid, triggering rapid decarboxylation (loss of CO₂) to generate the nucleophilic 1,2-dimethylpropyl radical. The radical attacks the C-4 position of the blocked pyridinium salt, followed by rearomatization.

Materials Required:

  • Pyridine (1.0 equiv, 10 mmol)

  • Maleic acid derivative (Blocking Group precursor) (1.0 equiv)

  • 2,3-dimethylbutanoic acid (3.0 equiv, 30 mmol)

  • Silver nitrate (AgNO₃) (0.2 equiv, 2 mmol)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv, 20 mmol)

  • Solvent: Acetonitrile/Water (CH₃CN:H₂O, 1:1 v/v)

Step-by-Step Methodology:

  • Pyridinium Salt Formation: In a 100 mL round-bottom flask, dissolve pyridine (10 mmol) and the maleate blocking group (10 mmol) in 20 mL of CH₃CN. Stir at room temperature for 2 hours to quantitatively form the N-substituted pyridinium salt.

  • Radical Precursor Addition: Add 2,3-dimethylbutanoic acid (30 mmol) to the reaction mixture. The excess acid ensures complete conversion given the transient nature of the alkyl radical.

  • Catalyst & Oxidant Introduction: Add 20 mL of H₂O to the flask. Sequentially add AgNO₃ (2 mmol) followed by portion-wise addition of (NH₄)₂S₂O₈ (20 mmol). Caution: The reaction is mildly exothermic and evolves CO₂ gas. Ensure proper venting.

  • Reaction Incubation: Heat the mixture to 50 °C and stir vigorously for 12 hours. Monitor the disappearance of the starting pyridinium salt via LC-MS.

  • Deprotection & Workup: Quench the reaction with saturated aqueous NaHCO₃ until the pH reaches 8-9. This mild basic condition facilitates the removal of the maleate blocking group, liberating the free pyridine.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure 4-(1,2-dimethylpropyl)pyridine.

Downstream Functionalization: Soft Dearomatization

4-Alkylpyridines are highly valuable because they can undergo "soft dearomatization" to form alkylidene dihydropyridines (ADHPs) [5]. The branched nature of 4-(1,2-dimethylpropyl)pyridine makes it an intriguing substrate for generating sterically congested exocyclic double bonds.

By treating the pyridine with an electrophilic activating agent (e.g., ethyl chloroformate), the nitrogen is acylated, forming a highly electrophilic N-acyl pyridinium ion. This dramatically lowers the pKa of the benzylic proton on the 1,2-dimethylpropyl group. Subsequent treatment with a mild base (like Triethylamine) deprotonates this position, breaking aromaticity to form the ADHP. These ADHPs can then be trapped by electrophiles (like Eschenmoser's salt) or oxidized to form complex 4-acylpyridines [6].

ADHP A 4-(1,2-dimethylpropyl)pyridine C N-Acyl Pyridinium Ion A->C B Ethyl Chloroformate (Electrophilic Activation) B->C E Alkylidene Dihydropyridine (ADHP) C->E Soft Dearomatization D Mild Base (Et3N) Deprotonation D->E F Downstream Functionalization (Oxidation / Methenylation) E->F Eschenmoser's Salt / O2

Fig 2: Soft dearomatization pathway generating reactive ADHP intermediates.

Applications in Drug Development & Catalysis

  • Modulation of Pharmacokinetics: The incorporation of a 1,2-dimethylpropyl group significantly increases the lipophilicity of the pyridine core. In medicinal chemistry, replacing a standard methyl or ethyl group with this branched moiety can improve blood-brain barrier (BBB) penetration and alter the metabolic half-life by sterically shielding the alkyl chain from rapid cytochrome P450-mediated oxidation.

  • Advanced Ligand Design: In transition metal catalysis, 4-substituted pyridines are frequently used as tunable ligands (e.g., in Palladium-catalyzed cross-couplings or Iridium-catalyzed photoredox chemistry). The 4-(1,2-dimethylpropyl) moiety provides a highly lipophilic "tail" that enhances the solubility of metal complexes in non-polar organic solvents without sterically crowding the metal center.

Analytical & Quality Control Protocols

To validate the successful synthesis and purity of 4-(1,2-dimethylpropyl)pyridine, the following self-validating analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the regiochemistry by observing the symmetric pyridine aromatic protons. The C-2 and C-6 protons will appear as a distinct doublet further downfield (~8.5 ppm), while the C-3 and C-5 protons will appear as a doublet further upfield (~7.1 ppm). The branched alkyl chain will present complex multiplets between 0.8 and 2.5 ppm.

  • LC-MS (ESI+): The exact mass should yield an[M+H]⁺ peak at m/z 150.1.

  • GC-FID: Utilize Gas Chromatography with a Flame Ionization Detector to ensure the absence of C-2 alkylated or polyalkylated regioisomeric impurities, which typically exhibit different retention times due to varying boiling points and dipole moments.

References

  • Chemsrc. "4-(1,2-DIMETHYL-PROPYL)-PYRIDINE | CAS#:27876-22-8." Chemsrc Chemical Database, 2024. Available at:[Link][1]

  • Wikipedia Contributors. "Minisci reaction." Wikipedia, The Free Encyclopedia, 2024. Available at:[Link][2]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 2021, 143(30), 11927-11933. Available at:[Link][3]

  • Puzhitsky, M. "Sustainable Synthesis of 4-Acylpyridines Through Air Oxidation of Dearomatized 4-Alkylpyridines." York University Theses and Dissertations, 2022. Available at:[Link][4]

  • Shivers, G. N., et al. "Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt." Synlett, 2022. Available at: [Link][5]

Sources

Spectroscopic Fingerprinting of 4-(1,2-dimethyl-propyl)-pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-(1,2-dimethyl-propyl)-pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. A meticulous understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems. This document moves beyond a simple data repository, offering insights into the rationale behind spectroscopic principles and experimental design, thereby empowering researchers to interpret and leverage this data effectively.

The 4-alkylpyridine scaffold is a prevalent motif in numerous biologically active compounds. The specific stereochemistry and branching of the alkyl substituent can significantly influence the molecule's pharmacological and physicochemical properties. Consequently, a detailed spectroscopic characterization is not merely a routine analysis but a critical step in understanding its structure-activity relationship.

Herein, we present a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(1,2-dimethyl-propyl)-pyridine. Where experimental data for the specific molecule is not publicly available, we will provide high-confidence predicted data based on established spectroscopic principles and comparative analysis with closely related structural analogs.

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic nuances of 4-(1,2-dimethyl-propyl)-pyridine, it is essential to visualize its molecular architecture. The systematic IUPAC name for this compound is 4-(1,2-dimethylpropyl)pyridine. The structure features a pyridine ring substituted at the 4-position with a sec-pentyl group, specifically a 1,2-dimethylpropyl moiety.

Caption: Molecular structure of 4-(1,2-dimethyl-propyl)-pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reproducible protocol is fundamental to obtaining high-quality NMR data. The following outlines a standard procedure for the analysis of a sample like 4-(1,2-dimethyl-propyl)-pyridine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-defined peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay, to ensure all signals are captured accurately and with good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. To enhance sensitivity, ¹³C spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.

    • For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of related compounds such as 4-isopropylpyridine and 4-sec-butylpyridine, the following ¹H NMR data are predicted for 4-(1,2-dimethyl-propyl)-pyridine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
H-2, H-6 (Pyridine)~8.5Doublet~6.0Protons adjacent to the nitrogen atom in the pyridine ring are significantly deshielded.
H-3, H-5 (Pyridine)~7.1Doublet~6.0Protons meta to the nitrogen are less deshielded than the ortho protons.
H-1' (CH)~2.7Multiplet-Benzylic proton, deshielded by the aromatic ring. The complex multiplicity arises from coupling to H-2' and the methyl protons at C-1''.
H-2' (CH)~1.8Multiplet-Aliphatic proton, coupled to H-1' and the methyl protons at C-2''.
H-1'' (CH₃)~1.2Doublet~7.0Methyl group attached to the benzylic carbon (C-1'), coupled to H-1'.
H-2'' (CH₃)~0.9Doublet~7.0Methyl group on C-2', coupled to H-2'.
H-3' (CH₃)~0.7Triplet~7.5Terminal methyl group of the ethyl branch on C-2'.

Comparative ¹H NMR Data of 4-Alkylpyridine Analogs

Compound H-2, H-6 (δ, ppm) H-3, H-5 (δ, ppm) Alkyl Protons (δ, ppm) Reference
4-Propylpyridine8.487.102.58 (t), 1.66 (m), 0.95 (t)[2]
4-Isopropylpyridine~8.5~7.22.9 (septet), 1.25 (d)[3]
4-tert-Butylpyridine~8.5~7.31.3 (s)[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-4 (Pyridine)~158Quaternary carbon attached to the alkyl group, significantly deshielded.
C-2, C-6 (Pyridine)~149Carbons adjacent to the nitrogen atom.
C-3, C-5 (Pyridine)~123Carbons meta to the nitrogen atom.
C-1' (CH)~45Benzylic carbon, deshielded by the pyridine ring.
C-2' (CH)~35Aliphatic methine carbon.
C-1'' (CH₃)~20Methyl carbon attached to the benzylic carbon.
C-2'' (CH₃)~18Methyl carbon on the secondary carbon of the alkyl chain.
C-3' (CH₃)~12Terminal methyl carbon.

Comparative ¹³C NMR Data of 4-Alkylpyridine Analogs

Compound C-4 (δ, ppm) C-2, C-6 (δ, ppm) C-3, C-5 (δ, ppm) Alkyl Carbons (δ, ppm) Reference
4-Isopropylpyridine~162~149~123~34, ~24[1]
4-tert-Butylpyridine~162~149~120~34, ~30[5]

Note on Predicted Data: The predicted NMR data can be further refined using computational chemistry software such as ChemDraw, which employs empirical algorithms and databases of known spectra.[3][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A Standardized Approach
  • Sample Preparation:

    • For a liquid sample like 4-(1,2-dimethyl-propyl)-pyridine, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • A background spectrum of the empty sample holder (or the pure solvent) is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background spectrum to produce the final IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 4-(1,2-dimethyl-propyl)-pyridine is expected to show characteristic absorption bands for the pyridine ring and the alkyl substituent.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment
C-H stretching (aromatic)3100-3000MediumVibrations of the C-H bonds on the pyridine ring.
C-H stretching (aliphatic)2960-2850StrongAsymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups of the alkyl chain.
C=N and C=C stretching (aromatic ring)1600-1450Medium-StrongRing stretching vibrations of the pyridine moiety.
C-H bending (aliphatic)1465-1370MediumBending vibrations of the C-H bonds in the alkyl group.
Ring bending (out-of-plane)900-690StrongCharacteristic out-of-plane bending vibrations of the pyridine ring, which can be diagnostic of the substitution pattern.

The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. The infrared spectra of substituted pyridines have been extensively studied, providing a solid basis for these assignments.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The sample is vaporized in a high vacuum.

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis and Detection:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 4-(1,2-dimethyl-propyl)-pyridine is expected to show a molecular ion peak corresponding to its molecular weight (C₁₀H₁₅N, MW = 149.23 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting carbocations and the presence of the pyridine ring.

Predicted Key Fragments:

  • m/z = 149 (M⁺•): The molecular ion peak. Its intensity will depend on the stability of the molecule under EI conditions.

  • m/z = 134 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for branched alkanes.

  • m/z = 120 ([M-C₂H₅]⁺): Loss of an ethyl radical, another characteristic fragmentation of the alkyl chain.

  • m/z = 106 ([M-C₃H₇]⁺): Loss of a propyl radical.

  • m/z = 93: This fragment likely corresponds to the 4-methylpyridine radical cation, formed through a rearrangement and cleavage process.

  • m/z = 78: The pyridinium cation, a common fragment in the mass spectra of pyridine derivatives.[8]

The fragmentation of branched-chain alkanes preferentially occurs at the branch point to form more stable secondary or tertiary carbocations.[9] In the case of 4-(1,2-dimethyl-propyl)-pyridine, cleavage of the C-C bond between the pyridine ring and the alkyl substituent is also a likely fragmentation pathway.

Fragmentation_Pathway M 4-(1,2-dimethyl-propyl)-pyridine (M⁺•, m/z = 149) F1 [M-CH₃]⁺ (m/z = 134) M->F1 - •CH₃ F2 [M-C₂H₅]⁺ (m/z = 120) M->F2 - •C₂H₅ F3 4-Methylpyridine cation (m/z = 93) M->F3 Rearrangement & Cleavage F4 Pyridinium cation (m/z = 78) F3->F4 - •CH₃

Caption: Predicted key fragmentation pathways for 4-(1,2-dimethyl-propyl)-pyridine in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 4-(1,2-dimethyl-propyl)-pyridine, through the synergistic application of NMR, IR, and MS, provides an unambiguous structural fingerprint of this molecule. The predicted data, grounded in the experimental findings for closely related analogs and established spectroscopic principles, offers a reliable framework for its identification and characterization. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently interpret spectroscopic data, ensure the integrity of their materials, and advance their scientific endeavors in drug discovery and materials science.

References

  • The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211. ([Link])

  • PubChem. 4-Isopropylpyridine. ([Link])

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDraw Software, PerkinElmer. ([Link])

  • PubChem. 4-tert-Butylpyridine. ([Link])

  • NIST Mass Spectrometry Data Center. ([Link])

  • Smith, E., & Dent, G. (2005). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw ? ([Link])

  • YouTube. How to predict NMR Shifts of any compound using ChemDraw ? ([Link])

  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ([Link])

  • PubChem. 2-Sec-butylpyridine. ([Link])

  • NIST WebBook. 4-Isopropylpyridine. ([Link])

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. ([Link])

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

  • PubChem. 4-Butylpyridine. ([Link])

  • NIST WebBook. 4-Butyl pyridine. ([Link])

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. ([Link])

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Molecular Profiling and Synthetic Utility of 4-(1,2-Dimethyl-propyl)-pyridine in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and active pharmaceutical ingredient (API) development, alkylpyridines serve as foundational building blocks. 4-(1,2-Dimethyl-propyl)-pyridine is a highly specific, sterically encumbered heterocyclic scaffold[1]. Characterized by its branched alkyl chain at the 4-position, this compound presents unique mechanistic opportunities for formal C–H functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its reactivity, and self-validating experimental workflows for its derivatization.

Core Physicochemical Profiling

Understanding the baseline quantitative data of 4-(1,2-dimethyl-propyl)-pyridine is critical for calculating reaction stoichiometry and predicting its behavior in solvent systems. The branched 1,2-dimethylpropyl moiety (also known as a 3-methylbutan-2-yl group) significantly increases the lipophilicity of the pyridine ring compared to linear alkyl analogues[1].

Table 1: Physicochemical and Identification Data
PropertyValueReference
IUPAC Name 4-(3-methylbutan-2-yl)pyridineN/A
CAS Registry Number 27876-22-8[2]
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [3]
Density 0.9 ± 0.1 g/cm³[2]
Boiling Point 212.5 ± 9.0 °C (at 760 mmHg)[2]

Mechanistic Causality in 4-Alkylpyridine Reactivity

The synthetic value of 4-(1,2-dimethyl-propyl)-pyridine lies in the specific chemical environment of its benzylic carbon (the carbon directly attached to the C4 position of the pyridine ring).

The Tertiary Benzylic Carbon Effect

The benzylic carbon in this molecule is bonded to the pyridine ring, a methyl group, and an isopropyl group. Consequently, it is a tertiary carbon possessing exactly one abstractable benzylic proton. This structural feature dictates its downstream reactivity:

  • Prevention of Over-Functionalization: Because there is only one proton available for abstraction, the molecule cannot undergo double-functionalization or form fully conjugated vinyl pyridines that require the loss of two protons.

  • Steric Encumbrance: The bulky isopropyl group shields the benzylic position, meaning electrophilic attacks dictate highly specific stereochemical outcomes.

The "Soft-Enolization" and Dearomatization Strategy

Direct deprotonation of an alkylpyridine typically requires harsh, pyrophoric bases (e.g., n-BuLi or LDA). However, modern green chemistry utilizes a "soft-enolization" approach[4].

  • Causality: By introducing an electrophilic activating agent like ethyl chloroformate, the pyridine nitrogen is acylated to form an acyl pyridinium ion[4]. This electron-withdrawing event drastically lowers the pKa of the single benzylic proton.

  • A mild organic base, such as triethylamine (Et₃N), is now sufficient to deprotonate this position. This deprotonation breaks the aromaticity of the ring, generating an Alkylidene Dihydropyridine (ADHP) [5]. The ADHP acts as a highly reactive, electron-rich nucleophile ready for subsequent trapping[6].

Visualizing the Mechanistic Pathway

The following diagram illustrates the logical workflow of activating the inert 4-(1,2-dimethyl-propyl)-pyridine into a highly reactive ADHP intermediate, followed by rearomatization.

Pathway SM 4-(1,2-dimethyl-propyl)-pyridine (Tertiary Benzylic Carbon) Act Acyl Pyridinium Salt (Lowered pKa) SM->Act + Ethyl Chloroformate (Electrophilic Attack) ADHP Alkylidene Dihydropyridine (Deep Red/Orange Intermediate) Act->ADHP + Triethylamine (Deprotonation of lone benzylic H) Prod Functionalized API Scaffold (Rearomatized) ADHP->Prod + Electrophile / O2 (Trapping & Rearomatization)

Figure 1: Mechanistic pathway of 4-alkylpyridine dearomatization via ADHP intermediates.

Advanced Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocol details the formal C–H activation of 4-(1,2-dimethyl-propyl)-pyridine. This methodology is adapted from state-of-the-art sulfonylation and oxidation techniques[4],[5].

Protocol: Self-Validating Synthesis of Functionalized 4-Alkylpyridines via ADHP

Reagents Required:

  • 4-(1,2-dimethyl-propyl)-pyridine (1.0 equiv)

  • Ethyl chloroformate (1.5 equiv)

  • Triethylamine (2.0 equiv)

  • Electrophilic Trapping Agent (e.g., Aryl sulfonyl chloride for sulfonylation, or ambient O₂ for oxidation)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • System Preparation & Electrophilic Activation:

    • Action: Dissolve 4-(1,2-dimethyl-propyl)-pyridine in anhydrous CH₂Cl₂ (0.4 M) in an oven-dried flask under a nitrogen (N₂) atmosphere. Cool the system to 0 °C using an ice bath. Dropwise, add ethyl chloroformate (1.5 equiv).

    • Causality: The N₂ atmosphere prevents the premature hydrolysis of the moisture-sensitive chloroformate. The 0 °C temperature controls the exothermic N-acylation reaction, preventing degradation.

    • Self-Validation Check: The solution should remain relatively colorless to pale yellow, confirming the formation of the acyl pyridinium salt without side reactions.

  • Dearomatization (ADHP Formation):

    • Action: Slowly add triethylamine (2.0 equiv) dropwise to the cooled solution. Stir for 15 minutes.

    • Causality: Et₃N is basic enough to abstract the now-acidic benzylic proton but lacks the nucleophilicity to attack the carbonyl group of the pyridinium salt.

    • Self-Validation Check (Critical): Upon addition of the base, the reaction mixture will exhibit a stark bathochromic shift, turning a deep red or vivid orange . This color change is the definitive visual proof that aromaticity has been broken and the highly conjugated ADHP diene system has formed[5]. If the solution remains pale, the system has failed to dearomatize (likely due to wet solvent quenching the chloroformate).

  • Electrophilic Trapping & Rearomatization:

    • Action: Introduce the chosen electrophile (e.g., 1.2 equiv of an aryl sulfonyl chloride) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 3 to 6 hours.

    • Causality: The electron-rich exocyclic double bond of the ADHP attacks the electrophile. The immense thermodynamic driving force to restore the aromatic stability of the pyridine ring pushes the reaction forward, cleaving the N-acyl group and yielding the functionalized product[5].

    • Self-Validation Check: As the reaction proceeds to completion, the deep red/orange color will gradually dissipate, returning to a pale yellow or colorless state. This visual cue confirms successful rearomatization.

  • Workup and Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Applications in Pharmaceutical Synthesis

The ability to selectively functionalize the 4-position of sterically hindered alkylpyridines like 4-(1,2-dimethyl-propyl)-pyridine is invaluable in drug discovery. Pyridine rings are among the most frequently encountered motifs in FDA-approved small molecule drugs[4].

Historically, functionalizing these positions required transition metal catalysts or highly reactive organometallic reagents, which introduce heavy metal toxicity risks and scale-up challenges[4],[6]. The ADHP-mediated "soft-enolization" protocol outlined above bypasses these limitations, offering a sustainable, metal-free route to complex API scaffolds, including novel combretastatin analogues and targeted kinase inhibitors[5].

References

  • Title: 4-(1,2-Dimethyl-propyl)-pyridine ()
  • Title: 4-(1,2-DIMETHYL-PROPYL)
  • Title: 4-(1,2-Dimethyl-propyl)
  • Source: yorku.
  • Title: Regiospecific Synthesis of 4-(2-Oxoalkyl)
  • Source: nih.

Sources

Decoding the Reactivity Landscape: Electrophilic and Nucleophilic Sites of 4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a ubiquitous pharmacophore in drug discovery and agrochemicals. While the intrinsic reactivity of an unsubstituted pyridine ring is governed by its electronegative nitrogen atom, installing a substituent at the C4 position (para to the nitrogen) fundamentally rewires the molecule's electronic landscape. This in-depth technical guide explores the mechanistic causality behind the electrophilic and nucleophilic sites of 4-substituted pyridines, providing researchers with predictive frameworks and self-validating experimental protocols for late-stage functionalization.

The Push-Pull Dynamics of the Pyridine Core

To understand 4-substituted pyridines, one must first establish the baseline reactivity of the parent heterocycle. The nitrogen atom in pyridine is sp² hybridized, with its lone pair residing orthogonally to the aromatic π-system. Because nitrogen is more electronegative than carbon, it acts as an electron sink, depleting electron density from the ring—specifically at the C2, C4, and C6 positions[1][2].

  • Electrophilic Aromatic Substitution (EAS): Pyridine is notoriously unreactive toward EAS compared to benzene. Electrophiles (or the acidic conditions used to generate them) typically coordinate to the basic nitrogen lone pair, forming a pyridinium ion. This places a formal positive charge on the ring, severely deactivating it. When EAS does occur, it is highly selective for the C3 and C5 positions (meta to the nitrogen) because attack at C2 or C4 would generate a high-energy sigma complex with a positive charge adjacent to the electronegative nitrogen[3][4].

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, pyridine is primed for SNAr. Nucleophilic attack at C2 or C4 generates an anionic intermediate (the Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom, providing immense thermodynamic stabilization[1][5].

When a substituent is introduced at the C4 position, it operates in direct electronic communication with the nitrogen atom via resonance, either amplifying or reversing these intrinsic reactivity trends.

The 4-Substituent Effect: Modulating the Electronic Landscape

The nature of the C4-substituent dictates whether the pyridine acts as a nucleophile, an electrophile, or a substrate for C-H activation. We can categorize these substituents into three distinct functional classes:

Table 1: Impact of 4-Substituents on Pyridine Reactivity
4-Substituent TypeExamplesPrimary Reactivity ModeDominant Reactive SiteMechanistic Rationale
Electron-Donating (EDG) -NMe₂, -OMe, -pyrrolidinoNucleophilicNitrogen (N1), C3/C5Donates electron density via resonance, increasing the basicity/nucleophilicity of N and activating C3/C5 for EAS.
Electron-Withdrawing (EWG) -CN, -NO₂, -CF₃ElectrophilicC2, C6Depletes electron density from the ring, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack.
Leaving Group (LG) -Cl, -Br, -I, -OTfElectrophilic (SNAr)C4Highly polarized C-X bond at the para position allows direct nucleophilic displacement.
Electron-Donating Groups (EDGs) and Hypernucleophilicity

When a strong EDG, such as a dimethylamino group, is placed at C4, it pushes electron density through the π-system directly onto the nitrogen atom. This is the mechanistic basis for 4-dimethylaminopyridine (4-DMAP) acting as a "hypernucleophilic" catalyst[6][7]. The resonance structure featuring a double bond exocyclic to the C4-nitrogen and a negative charge on the ring nitrogen explains why 4-DMAP is orders of magnitude more nucleophilic than pyridine itself, making it the gold standard for acyl transfer reactions. Furthermore, these EDGs activate the C3 and C5 positions, making them susceptible to electrophilic attack or directed metalation[8].

Leaving Groups and SNAr at C4

If the C4 position is occupied by a halogen (e.g., -Cl, -Br), the site becomes highly electrophilic. The rate-determining step in SNAr is the initial nucleophilic attack, which disrupts aromaticity[5]. The C4 position is favored because the resulting negative charge in the transition state is maximally stabilized by the para-nitrogen[9].

G SM 4-Chloropyridine MC Meisenheimer Complex (Anion on N) SM->MC Attack at C4 Nu Nucleophile (e.g. R-NH2) Nu->MC Prod 4-Substituted Product MC->Prod Loss of Cl⁻

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position of Pyridine.

Strategic Functionalization: Regioselectivity Decision Tree

Navigating the functionalization of a 4-substituted pyridine requires mapping the electronic effects to the chosen reagent class. The following logic diagram outlines the predictive pathways for functionalizing these scaffolds.

G Sub 4-Substituted Pyridine EWG Highly Electrophilic Core Sub->EWG C4 is EWG (e.g. -CN, -NO2) EDG Nucleophilic N & C3/C5 Sub->EDG C4 is EDG (e.g. -OMe, -NMe2) LG C4 Susceptible to SNAr Sub->LG C4 is Leaving Group (e.g. -Cl, -Br) SNAr26 SNAr at C2 / C6 EWG->SNAr26 Nucleophilic Attack EAS35 EAS at C3 / C5 EDG->EAS35 Electrophilic Attack N_Nu N-Alkylation/Acylation EDG->N_Nu Soft Electrophiles SNAr4 SNAr at C4 LG->SNAr4 Nucleophilic Attack

Figure 2: Regioselectivity Decision Tree for 4-Substituted Pyridines.

Validated Experimental Protocols

To bridge theory and practice, the following self-validating protocols demonstrate the exploitation of these electrophilic and nucleophilic sites.

Protocol A: Nucleophilic Displacement (SNAr) of 4-Chloropyridine

Objective: Exploit the electrophilic C4 site to synthesize a 4-aminopyridine derivative. Causality: Polar aprotic solvents (like DMF or DMSO) are utilized because they solvate the nucleophile without hydrogen-bonding to it, thereby increasing its kinetic energy and accelerating the attack on the electron-deficient C4 position. Triethylamine (TEA) acts as an acid scavenger to prevent the protonation of the pyridine nitrogen, which would otherwise alter the solubility and reactivity profile.

Step-by-Step Workflow:

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 4-chloropyridine hydrochloride (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add triethylamine (3.0 equiv) dropwise. Validation Check 1: A white precipitate (TEA·HCl) should form immediately, confirming the liberation of the free 4-chloropyridine base.

  • Nucleophile Addition: Add the primary amine (1.2 equiv) to the suspension.

  • Thermal Activation: Heat the reaction to 90 °C for 12 hours. The high activation energy required to break aromaticity necessitates thermal input.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. Validation Check 2: The reaction is complete when the starting material mass ([M+H]⁺ corresponding to the chlorine isotope pattern) is fully consumed, replaced by the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Directed C-3 Functionalization of 4-Methoxypyridine

Objective: Exploit the EDG at C4 to direct metalation and subsequent electrophilic trapping at the C3 position. Causality: Direct electrophilic halogenation of 4-methoxypyridine is often low-yielding and unselective. Instead, utilizing a strong, sterically hindered base (like n-BuLi combined with a directing ligand like LiDMAE) allows for selective deprotonation at the C3 position (ortho to the methoxy group). The methoxy oxygen coordinates the lithium, directing the base to the adjacent proton[8][10].

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried Schlenk flask at -20 °C, add N,N-dimethylethanolamine (2.0 equiv) in anhydrous hexanes. Slowly add n-BuLi (4.0 equiv, 2.5 M in hexanes). Stir for 30 minutes to form the BuLi-LiDMAE superbase complex.

  • Metalation: Add 4-methoxypyridine (1.0 equiv) dropwise. Stir for 1 hour at -20 °C. Validation Check 1: The solution will turn a deep orange/red color, visually indicating the formation of the lithiated pyridine intermediate.

  • Electrophilic Trapping: Cool the mixture to -78 °C. Slowly add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equiv) in anhydrous THF.

  • Equilibration: Allow the reaction to slowly warm to room temperature overnight. Validation Check 2: The deep orange color should fade to a pale yellow, indicating the successful consumption of the lithiated species and trapping by the electrophile.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Dry the combined organics over MgSO₄, concentrate, and purify via silica gel chromatography to isolate 3-bromo-4-methoxypyridine.

Conclusion

The reactivity of 4-substituted pyridines is a masterclass in electronic modulation. By analyzing the electron-donating or withdrawing nature of the C4 substituent, chemists can accurately predict whether the ring will act as an electrophile (undergoing SNAr at C2/C4/C6) or a nucleophile (undergoing EAS or metalation at C3/C5, or N-alkylation). Mastering these push-pull dynamics is essential for the efficient, late-stage diversification of pyridine-containing therapeutics.

References

Sources

Predictive Computational Frameworks for Pyridine Derivatives in Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine and its fused derivatives (e.g., pyrazolo[3,4-b]pyridines, imidazopyridines) represent a privileged class of N-heterocycles in medicinal chemistry. The strategic placement of the pyridine nitrogen modulates basicity, hydrogen-bonding capacity, and lipophilicity. This whitepaper provides an in-depth technical guide to the theoretical calculations—spanning Density Functional Theory (DFT), pKa prediction, and Molecular Dynamics (MD)—required to rationally design and validate pyridine-based therapeutics.

Quantum Mechanical Foundations: The Causality of Functional Selection

Theoretical calculations of pyridine derivatives hinge on accurately modeling the electron density around the heteroatom. The choice of the DFT functional is not arbitrary; it is dictated by the specific physicochemical property being predicted.

Predicting pKa via Thermodynamic Cycles

The acid dissociation constant (pKa) dictates the ionization state of a drug at physiological pH, directly impacting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Direct calculation of absolute free energies in solution is computationally intractable because the exact partition functions of solvated species are unknown. Therefore, a self-validating thermodynamic cycle is employed, combining high-accuracy gas-phase calculations with continuum solvation models (e.g., IEFPCM).

When utilizing an isodesmic reaction scheme, the selection of a reference species (typically unsubstituted pyridine) is critical to cancel out systematic errors in solvation energies, achieving a root mean square error of approximately 1.00 pKa units in water[1]. While hybrid functionals like B3LYP have historically been the standard, recent benchmarking reveals that dispersion-corrected functionals, such as ωB97XD, yield superior accuracy for pyridine derivatives by better accounting for long-range electron correlations[2].

ThermoCycle AH_gas BH+ (gas) A_gas B (gas) + H+ (gas) AH_gas->A_gas ΔG_gas AH_sol BH+ (aq) AH_gas->AH_sol ΔG_solv(BH+) A_sol B (aq) + H+ (aq) A_gas->A_sol ΔG_solv(B) + ΔG_solv(H+) AH_sol->A_sol ΔG_aq

Caption: Thermodynamic cycle for pKa calculation of pyridine derivatives.

Quantitative Benchmarking of DFT Functionals

The table below summarizes the convergence performance of various DFT methods against experimental pKa values for selected pyridine derivatives. The data illustrates why ωB97XD is increasingly preferred over B3LYP and M06-2X for specific aqueous phase pKa determinations[2].

Computational MethodBasis SetTarget MoleculeCalculated pKaExperimental pKaΔpKa (Error)
ωB97XD6-31+G(d,p)Nicotinamide3.353.350.00
ωB97XD6-31+G(d,p)Pyridoxine5.255.200.05
ωB97XD6-311++G(d,p)Isoniazid3.363.500.14

Note: B3LYP and M06-2X methods have historically shown lower convergence performance to experimental values for these specific aqueous phase calculations without the use of specialized scaling factors[2].

Molecular Docking and Non-Covalent Interactions

In the context of target engagement, the pyridine ring serves a dual purpose: the nitrogen lone pair acts as a potent hydrogen bond acceptor, while the electron-deficient aromatic system engages in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp).

Recent computational studies on 3 demonstrate this causality[3]. The binding affinity (frequently exceeding -10.0 kcal/mol) is driven by the precise spatial orientation of the pyridine nitrogen, which forms critical hydrogen bonds with hinge region residues (e.g., Gly623, Glu618)[3]. To ensure these docking poses are not artifacts of rigid-receptor algorithms, Molecular Dynamics (MD) simulations are mandatory to validate the temporal stability of the protein-ligand complex.

Step-by-Step Experimental Protocol: A Self-Validating Computational Workflow

To ensure scientific integrity, the following methodology establishes a self-validating loop where empirical rules filter candidates before resource-intensive quantum and dynamic calculations are performed.

Step 1: Ligand Preparation and Conformational Search

  • Generate 3D structures of the pyridine derivatives.

  • Perform an initial conformational search using a semi-empirical method (e.g., PM6) to identify the global energy minimum. Causality: Skipping this step risks optimizing a local minimum during DFT, leading to erroneous electronic properties.

Step 2: High-Level DFT Optimization and Electronic Mapping

  • Optimize the lowest-energy conformer using the ωB97XD/6-311++G(d,p) level of theory in a vacuum.

  • Calculate the Frontier Molecular Orbitals (HOMO/LUMO) to determine the chemical hardness and reactivity.

  • Apply the IEFPCM solvation model (water) to calculate the free energy of solvation.

  • Compute the pKa using the isodesmic reaction scheme, utilizing unsubstituted pyridine as the internal reference to validate the thermodynamic cycle and cancel out systematic errors[1].

Step 3: ADMET Profiling

  • Export the optimized SMILES to an ADMET predictor (e.g., SwissADME).

  • Filter compounds based on Lipinski's Rule of Five and Veber's rules to ensure oral bioavailability before proceeding to target docking[4].

Step 4: Molecular Docking and MD Simulation

  • Prepare the target protein by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.

  • Perform flexible-ligand docking to identify the primary binding pose.

  • Validate the pose via a 100 ns Molecular Dynamics (MD) simulation. Monitor the Root Mean Square Deviation (RMSD) of the ligand; an RMSD plateau < 2.0 Å confirms complex stability, ensuring the predicted binding affinity is reliable[3].

Protocol N1 1. Conformational Search (PM6 Semi-empirical) N2 2. DFT Optimization (ωB97XD / 6-311++G**) N1->N2 N3 3. pKa & Solvation (IEFPCM / Isodesmic Ref) N2->N3 N4 4. ADMET Screening (Lipinski & Veber Rules) N3->N4 N5 5. Molecular Docking (Target Engagement) N4->N5 N6 6. MD Simulation (100ns RMSD Validation) N5->N6

Caption: Self-validating computational workflow for pyridine-based drug discovery.

Conclusion

The theoretical evaluation of pyridine derivatives requires a synergistic approach. By anchoring pKa predictions in dispersion-corrected DFT functionals (ωB97XD) and validating target engagement through rigorous MD simulations, researchers can confidently transition in silico hits to in vitro validation. The protocols outlined herein ensure that computational predictions are not merely correlative, but causally linked to the fundamental quantum mechanics of the pyridine scaffold.

References

  • Source: ResearchGate (Acta Chimica Slovaca)
  • Title: Determination of the pKa values of some pyridine derivatives by computational methods Source: Bulgarian Chemical Communications URL
  • Title: Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL
  • Title: Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy Source: ResearchGate URL

Sources

reactivity of pyridine and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Pyridine and Its Derivatives

Introduction: The Privileged Scaffold

The pyridine substructure is a cornerstone of modern chemistry, recognized as one of the most prevalent heterocycles in natural products, pharmaceuticals, and functional materials.[1] Its unique electronic architecture, differing from benzene by the replacement of a CH group with a nitrogen atom, imparts a distinct set of chemical properties that make it both a challenging and a highly versatile synthetic target.[2] Unlike the electron-rich and non-polar benzene, pyridine is an electron-deficient, polar molecule with a basic nitrogen center.[3][4] This fundamental difference dictates its reactivity, rendering it generally resistant to electrophilic attack while being predisposed to nucleophilic and radical substitutions. This guide provides a detailed exploration of the principles governing pyridine's reactivity, offering field-proven insights and methodologies for its functionalization.

The Electronic Landscape of Pyridine

The reactivity of pyridine is a direct consequence of its electronic structure. The nitrogen atom is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring.[2][3] This lone pair does not participate in the aromatic π-system, which is why pyridine exhibits basic properties similar to a tertiary amine (pKa of the conjugate acid is ~5.25).[3]

The primary influence on the ring's reactivity is the high electronegativity of the nitrogen atom. It exerts a powerful electron-withdrawing effect through two mechanisms:

  • Inductive Effect (-I): The nitrogen atom pulls electron density from the adjacent carbon atoms (C-2 and C-6) through the sigma bonds.

  • Resonance Effect (-M): The nitrogen atom can withdraw electron density from the π-system, particularly from the C-2, C-4, and C-6 positions, as depicted in the resonance structures below.[5]

This combination of effects results in a π-deficient aromatic system, especially at the ortho (C-2, C-6) and para (C-4) positions, making the ring significantly less nucleophilic than benzene and comparable in reactivity to nitrobenzene.[3]

Caption: Resonance delocalization creating electron-deficient centers.

Reactions at the Nitrogen Atom: The Amine Character

The most accessible reaction site in pyridine is the nitrogen lone pair, which behaves like a typical tertiary amine.[3][6]

  • Protonation and Lewis Acid Coordination: Pyridine readily reacts with protic and Lewis acids to form pyridinium salts.[6] This basicity is a critical consideration in many reactions, as protonation dramatically deactivates the ring towards electrophilic attack.[5]

  • Alkylation and Acylation: Reaction with alkyl halides or acyl halides yields N-alkyl- and N-acylpyridinium salts, respectively.[3][6] These salts are highly activated towards nucleophilic attack, as the positive charge on the nitrogen further depletes the ring of electron density.[6]

  • N-Oxidation: Oxidation with peracids (e.g., m-CPBA) or hydrogen peroxide affords pyridine N-oxide.[3][7] This transformation is synthetically powerful; it reverses the typical electronic properties of the ring, making the C-2 and C-4 positions electron-rich and susceptible to electrophilic attack.[8][9]

Electrophilic Aromatic Substitution (EAS): A Reluctant Participant

Pyridine undergoes electrophilic aromatic substitution with great difficulty.[3][10] There are two primary reasons for this low reactivity:

  • Ring Deactivation: The electronegative nitrogen atom inductively and resonantly withdraws electron density, making the ring a poor nucleophile.[5]

  • N-Protonation/Coordination: Most EAS reactions are conducted under strongly acidic conditions (e.g., nitration, sulfonation) or with Lewis acids (Friedel-Crafts). These reagents preferentially attack the basic nitrogen atom, forming a pyridinium ion.[10] The resulting positive charge makes the ring extremely electron-deficient and highly resistant to further electrophilic attack.[5]

When EAS is forced to occur under harsh conditions, substitution happens at the C-3 position.[3][11] The rationale lies in the stability of the cationic intermediate (the Wheland or sigma complex). Attack at C-2 or C-4 results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is extremely unfavorable. Attack at C-3 avoids this destabilizing arrangement.[12]

Caption: EAS intermediates showing C-3 attack is favored.

Activating Pyridine for EAS: The N-Oxide Strategy

A powerful strategy to achieve electrophilic substitution is to first convert pyridine to its N-oxide. The N-oxide oxygen atom can donate electron density into the ring via resonance, activating the C-2 and especially the C-4 positions towards electrophilic attack.[7][8][9] After the substitution reaction, the N-oxide can be readily deoxygenated (e.g., with PCl₃ or zinc dust) to restore the pyridine ring.[3][8]

EAS_N_Oxide EAS via Pyridine N-Oxide Pyridine Pyridine N_Oxide Pyridine N-Oxide (Activated Ring) Pyridine->N_Oxide [O] m-CPBA EAS_Product 4-Substituted N-Oxide N_Oxide->EAS_Product E⁺ (e.g., HNO₃/H₂SO₄) Final_Product 4-Substituted Pyridine EAS_Product->Final_Product Deoxygenation (e.g., PCl₃)

Caption: Activation of pyridine towards EAS via N-oxidation.

Nucleophilic Aromatic Substitution (SNAr): The Favored Pathway

In stark contrast to its reluctance towards electrophiles, the electron-deficient pyridine ring is highly susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[3][13] This reactivity is central to the synthesis of many functionalized pyridines.[13] The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy anionic intermediate known as a Meisenheimer complex.[13]

The pronounced regioselectivity for C-2/C-4 attack is explained by the stability of this intermediate. When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[14][15] This provides significant stabilization. Attack at the C-3 position does not allow for this charge delocalization onto nitrogen, making the corresponding intermediate much higher in energy and kinetically disfavored.[13][14]

Caption: SNAr intermediates showing C-2/C-4 attack is favored.

The Chichibabin Reaction: Direct C-H Amination

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, which allows for the direct amination of the ring.[16] This reaction highlights the ability to displace a hydride ion (H⁻), which is typically a very poor leaving group.

The mechanism involves the nucleophilic addition of an amide anion (from NaNH₂) to the C-2 position, forming a σ-adduct.[17] Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like ammonia or the product itself) to evolve hydrogen gas.[17]

Chichibabin_Mechanism Chichibabin Reaction Mechanism Start Pyridine + NaNH₂ Adduct Anionic σ-adduct (Meisenheimer Complex) Start->Adduct Nucleophilic Addition Product_Salt Sodium 2-aminopyridide Adduct->Product_Salt Elimination of H⁻ (Rearomatization) Final_Product 2-Aminopyridine Product_Salt->Final_Product Aqueous Workup

Caption: Mechanism of the Chichibabin reaction.

Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine

Trustworthiness through Self-Validation: This protocol is a well-established, classic procedure. The progress of the reaction can be visually monitored by the formation of a red color from the σ-adduct and audibly by the evolution of hydrogen gas, providing in-process validation.[17]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous xylene.

  • Reagent Addition: Carefully add 10 g of sodium amide (NaNH₂) to the xylene. Caution: Sodium amide is highly reactive and dangerous to handle; appropriate safety precautions are essential.[17]

  • Heating: Heat the suspension to reflux (approx. 140 °C) with vigorous stirring under a nitrogen atmosphere.

  • Pyridine Addition: Slowly add a solution of 10 mL of pyridine in 20 mL of anhydrous xylene dropwise over 30 minutes. The reaction mixture will typically turn dark red or brown.

  • Reaction: Continue to heat the mixture under reflux for 4-6 hours. The completion of the reaction is indicated by the cessation of hydrogen gas evolution.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 50 mL of water to quench the excess sodium amide.

  • Workup: Separate the xylene layer. Extract the aqueous layer with two 30 mL portions of xylene. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2-aminopyridine.

Radical Substitution: The Minisci Reaction

The Minisci reaction is a powerful and versatile method for the C-H functionalization of electron-deficient heterocycles, including pyridine, via a radical mechanism.[18] It overcomes the limitations of Friedel-Crafts reactions, which fail on pyridines, and provides a direct route to alkylated and acylated products.[18]

The reaction mechanism involves the generation of a nucleophilic carbon-centered radical (e.g., from a carboxylic acid via oxidative decarboxylation). This radical then adds to the protonated pyridine ring (the reaction is performed under acidic conditions). The resulting radical cation rearomatizes to give the final product.[18] The regioselectivity typically favors the C-2 and C-4 positions, influenced by both steric and electronic factors, as well as solvent and pH.[18][19]

Experimental Protocol: Minisci Alkylation of Pyridine

Causality in Experimental Choices: The use of acidic conditions is crucial to protonate the pyridine, which significantly increases its reactivity towards the nucleophilic radical.[18] Silver nitrate acts as a catalyst to generate the radical species from the carboxylic acid via an oxidative process involving ammonium persulfate.[18]

  • Setup: In a round-bottom flask, dissolve 10 mmol of pyridine in a mixture of 15 mL of water and 1 mL of concentrated sulfuric acid.

  • Radical Source: Add 20 mmol of pivalic acid (as the source of the tert-butyl radical).

  • Catalyst: Add 1 mmol of silver nitrate (AgNO₃).

  • Initiator: Heat the solution to 80 °C. Prepare a solution of 15 mmol of ammonium persulfate ((NH₄)₂S₂O₈) in 10 mL of water.

  • Reaction: Add the ammonium persulfate solution dropwise to the heated reaction mixture over 20 minutes.

  • Reaction Time: Stir the reaction mixture at 80 °C for 1 hour.

  • Workup: Cool the reaction to room temperature and make it basic (pH > 10) by the careful addition of aqueous ammonia.

  • Extraction: Extract the aqueous mixture with three 25 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product (a mixture of 2-tert-butylpyridine and 4-tert-butylpyridine) can be purified by column chromatography.

Influence of Substituents on Basicity and Reactivity

Substituents on the pyridine ring can significantly alter its basicity and reactivity profile.

  • Electron-Donating Groups (EDGs) like alkyl or methoxy groups increase the electron density of the ring. This enhances the basicity of the nitrogen and activates the ring towards electrophilic substitution (though it is still a difficult reaction).

  • Electron-Withdrawing Groups (EWGs) such as nitro or cyano groups decrease the electron density. This lowers the basicity of the nitrogen but further activates the ring for nucleophilic aromatic substitution.[13]

The effect of substituents on basicity is quantitatively expressed by the pKa of the corresponding pyridinium ion.

CompoundSubstituentPositionpKa of Conjugate Acid
PyridineH-5.25[3]
2-Methylpyridine-CH₃ (EDG)25.97
4-Methylpyridine-CH₃ (EDG)46.02
2-Methoxypyridine-OCH₃ (EDG)23.28
4-Methoxypyridine-OCH₃ (EDG)46.62
2-Chloropyridine-Cl (EWG)20.72
4-Nitropyridine-NO₂ (EWG)41.61
Nicotinamide-CONH₂ (EWG)33.35[20]
2-Methylthiopyridine-SCH₃ (EWG)23.64[21][22]

Note: pKa values are approximate and sourced from various compilations to illustrate trends.

Conclusion

The is a fascinating interplay of aromaticity, inductive effects, resonance, and the fundamental amine-like character of its nitrogen atom. While its electron-deficient nature makes it resistant to classical electrophilic substitution, this same property opens the door to a rich and synthetically valuable chemistry based on nucleophilic and radical attack. By understanding the core principles of its electronic structure and the influence of substituents, chemists can harness powerful reactions like the Chichibabin and Minisci functionalizations. Furthermore, the strategic use of N-oxidation provides a clever "inversion of reactivity," allowing for electrophilic functionalization of an otherwise unreactive ring. This multifaceted reactivity ensures that pyridine will remain a privileged and indispensable scaffold in drug discovery and materials science for the foreseeable future.

References

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Wikipedia. (n.d.). Pyridine.
  • Egbadon, E. O., et al. (2022).
  • Clutch Prep. (n.d.). SNAr Reactions of Pyridine Explained. Clutch Prep.
  • Domingo, L. R., & Pérez, P. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • ECHEMI. (n.d.).
  • Chem-Page. (2025).
  • Chem-Page. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring.
  • Atlas. (n.d.).
  • Biosynce. (2023). REDOX Reaction Of Pyridine.
  • Chemistry Stack Exchange. (2018).
  • Quimica Organica. (n.d.). Electrophilic substitution on pyridine.
  • Katiyar, D. (n.d.). Pyridine Lecture Notes. University of Lucknow.
  • Scientific Update. (2018).
  • Wikidoc. (2012). Chichibabin reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
  • Wikipedia. (n.d.). Minisci reaction.
  • Furukawa, N., et al. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Semantic Scholar.
  • Furukawa, N., et al. (2006). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Taylor & Francis Online.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Procter, D. J., et al. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.

Sources

Methodological & Application

Application Note: 4-(1,2-Dimethylpropyl)pyridine in Advanced Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Ligand Design Rationale, Mechanistic Causality, and Validated Experimental Protocols

Executive Summary

The development of robust homogeneous catalysts relies heavily on the precise steric and electronic tuning of ancillary ligands. While 4-tert-butylpyridine (4-TBP) has long been the industry standard for electron-rich, bulky nitrogen ligands, 4-(1,2-dimethylpropyl)pyridine (4-DMPP) offers a superior, highly specialized alternative. By introducing a secondary branching point at the benzylic position, 4-DMPP provides an asymmetric steric cleft and enhanced lipophilicity. This application note details the physicochemical advantages of 4-DMPP and provides self-validating protocols for its use in copper-catalyzed aerobic oxidations and iridium-catalyzed C–H functionalizations.

Ligand Design Rationale: The Case for 4-DMPP

The efficacy of 4-alkylpyridines in catalysis stems from their ability to act as strong σ-donors while providing steric shielding to the metal center, preventing the formation of inactive multinuclear species[1].

The structural transition from a tert-butyl group to a 1,2-dimethylpropyl (sec-isoamyl) group introduces two critical mechanistic advantages:

  • Asymmetric Steric Shielding: Unlike the symmetric cone of a tert-butyl group, the 1-methyl branching of the 1,2-dimethylpropyl chain creates a chiral microenvironment. This localized steric bulk forces incoming substrates into specific trajectories, which can be leveraged in regioselective C–H activation.

  • Enhanced Solvation Kinetics: The extended aliphatic chain significantly increases the partition coefficient (LogP) of the ligand. In highly non-polar solvents (e.g., hexanes, toluene) used for moisture-sensitive transition metal catalysis, 4-DMPP ensures complete homogeneity of the pre-catalyst complex, eliminating biphasic kinetic bottlenecks.

Quantitative Data Presentation

Table 1: Comparative Physicochemical Parameters of Pyridine Ligands

LigandpKa (Conjugate Acid)Relative Cone AngleLipophilicity (LogP)*Primary Catalytic Advantage
Pyridine 5.23Base (Minimal)0.65Low cost; minimal steric hindrance.
4-tert-Butylpyridine 6.02~115° (Symmetric)2.60Standard electron-rich bulk; prevents dimerization.
4-(1,2-Dimethylpropyl)pyridine ~6.10~120° (Asymmetric)3.15Enhanced non-polar solubility; unique steric cleft.

*Calculated partition coefficients for comparative reference.

Mechanistic Causality & Pathway Analysis

To understand why 4-DMPP outperforms simpler pyridines, we must analyze the logical flow of ligand selection and its direct impact on the catalytic cycle. In copper-catalyzed aerobic oxidations (Stahl-type oxidations), the active Cu(I) species is highly prone to forming inactive μ-oxo Cu(II) dimers in the presence of oxygen[2]. 4-DMPP acts as a kinetic barrier to this dimerization while simultaneously increasing the electron density at the copper center to facilitate rapid oxygen activation.

LigandLogic Start Catalytic Challenge Dimerization Catalyst Dimerization Start->Dimerization LowSolubility Low Lipophilicity Start->LowSolubility Solution 4-DMPP Ligand Dimerization->Solution LowSolubility->Solution Steric 1-Methyl: Steric Shielding Solution->Steric Lipophilic 1,2-Dimethylpropyl: High LogP Solution->Lipophilic

Fig 1: Logical selection criteria for utilizing 4-DMPP in transition metal catalysis.

G Cu_I Cu(I) Precatalyst + 4-DMPP Ligand Cu_II_O2 Cu(II)-Superoxo Intermediate Cu_I->Cu_II_O2 O2 Activation Cu_II_Alkoxide Cu(II)-Alkoxide Complex Cu_II_O2->Cu_II_Alkoxide Alcohol + Base Product Carbonyl Product + Regenerated Cu(I) Cu_II_Alkoxide->Product β-Hydride Elimination Product->Cu_I Catalytic Turnover

Fig 2: Cu-catalyzed aerobic oxidation cycle modulated by 4-DMPP.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the precise stoichiometries and observing the described physical changes, researchers can verify the integrity of the catalytic cycle in real-time.

Protocol A: Copper-Catalyzed Aerobic Oxidation of Primary Alcohols

This procedure adapts the classic Stahl oxidation[2] by substituting standard bipyridine/pyridine mixtures with 4-DMPP to enhance turnover numbers (TON) in non-polar solvent mixtures.

Materials:

  • Primary Alcohol Substrate (1.0 mmol) *[Cu(MeCN)₄]OTf (5.0 mol%, 0.05 mmol)

  • 4-(1,2-Dimethylpropyl)pyridine (5.0 mol%, 0.05 mmol)

  • ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) (1.0 mol%, 0.01 mmol)

  • N-Methylimidazole (NMI) (10 mol%, 0.10 mmol)

  • Acetonitrile / Toluene (1:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an open 10 mL reaction vial equipped with a magnetic stir bar, dissolve [Cu(MeCN)₄]OTf and 4-DMPP in the solvent mixture. Stir for 5 minutes.

    • Causality Check: The solution will transition from colorless to a pale yellow/green. The steric bulk of 4-DMPP immediately coordinates the Cu(I) center, preventing premature oxidation to insoluble Cu(II) oxides before the substrate is introduced.

  • Reagent Addition: Add the primary alcohol substrate to the stirring solution, followed by NMI and ABNO.

    • Causality Check: NMI acts as a general base to facilitate alkoxide formation, while ABNO serves as the hydrogen atom transfer (HAT) co-catalyst. The solution will turn deep red/brown, indicating the formation of the active Cu(II)-alkoxide-radical complex.

  • Aerobic Oxidation: Leave the vial open to the ambient atmosphere (or attach an O₂ balloon for accelerated kinetics). Stir vigorously (1000 rpm) at room temperature (22 °C) for 1–3 hours.

    • Causality Check: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitation of atmospheric oxygen.

  • Validation & Workup: Monitor the reaction via TLC or GC-FID. Upon complete consumption of the alcohol, the solution color will shift back to pale green (resting state). Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the copper catalyst, and concentrate the filtrate in vacuo.

Protocol B: Iridium-Catalyzed Regioselective C–H Borylation

4-Alkylpyridines are highly effective ligands and additives in Ir-catalyzed C–H functionalization. Here, 4-DMPP is utilized to enforce strict regiocontrol via steric repulsion.

Materials:

  • Arene Substrate (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (0.55 mmol, 0.55 equiv. for mono-borylation)

  • [Ir(OMe)(cod)]₂ (1.5 mol%, 0.015 mmol)

  • 4-(1,2-Dimethylpropyl)pyridine (3.0 mol%, 0.03 mmol)

  • Anhydrous Hexane (2.0 mL)

Step-by-Step Methodology:

  • Active Catalyst Generation: Inside an argon-filled glovebox, charge a dry Schlenk tube with [Ir(OMe)(cod)]₂, 4-DMPP, and B₂pin₂ in anhydrous hexane.

    • Causality Check: The highly lipophilic 1,2-dimethylpropyl chain ensures the Ir-complex remains completely soluble in hexane. The mixture will turn deep red/brown within 10 minutes, confirming the generation of the active Ir(III) tris-boryl species.

  • Substrate Introduction: Add the arene substrate to the active catalyst solution. Seal the Schlenk tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture at 80 °C in an oil bath for 12 hours.

    • Causality Check: The asymmetric steric cleft of 4-DMPP forces the Ir(III) center to activate only the least sterically hindered C–H bond on the arene, preventing over-borylation.

  • Workup: Cool the reaction to room temperature. The high solubility of the 4-DMPP-Ir complex allows for direct loading onto a silica gel column. Elute with a Hexane/EtOAc gradient to isolate the pure aryl-boronate ester.

References

  • Title: Stahl oxidation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Iridium-Catalyzed Regioselective C(sp3)–H Silylation of 4-Alkylpyridines at the Benzylic Position with Hydrosilanes Leading to 4-(1-Silylalkyl)pyridines Source: ACS Catalysis URL: [Link]

  • Title: Copper-Catalyzed Intramolecular Olefinic C(sp2)–H Amidation for the Synthesis of γ-Alkylidene-γ-lactams Source: MDPI Catalysts URL: [Link]

  • Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application Note: Advanced Experimental Paradigms for 4-Alkylpyridine Synthesis and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In modern drug development, 4-alkylpyridines are ubiquitous pharmacophores. Handling these motifs requires mastering two distinct synthetic paradigms: (1) the regioselective installation of the 4-alkyl group onto the pyridine core, and (2) the late-stage functionalization of the weakly acidic C(sp3)–H bonds on the alkyl substituent itself.

As a Senior Application Scientist, I have structured this protocol guide to detail two state-of-the-art, field-proven methodologies that address these challenges. We will explore the causality behind the reaction designs, the precise experimental setups required, and the self-validating analytical checks necessary to ensure reproducibility.

Regioselective Synthesis of 4-Alkylpyridines via Photoredox Minisci Alkylation

Causality & Logic

Traditional Minisci reactions (radical additions to heteroarenes) often suffer from poor regioselectivity, yielding complex mixtures of C-2 and C-4 alkylated products under harsh thermal conditions. To overcome this, Zhang et al. developed a highly efficient photoredox-catalyzed protocol utilizing maleate-derived pyridinium salts [1].

  • Why Maleate-Pyridinium Salts? Pre-forming the pyridinium salt achieves two critical objectives. First, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine, accelerating the nucleophilic attack of the carbon-centered radical. Second, the bulky maleate group sterically blocks the C-2 and C-6 positions, directing the radical exclusively to the C-4 position.

  • Why NHPI Esters? N-hydroxyphthalimide (NHPI) esters serve as redox-active radical precursors. Under blue LED irradiation, the photocatalyst undergoes single-electron transfer (SET) to the NHPI ester, triggering decarboxylation and the mild generation of alkyl radicals at room temperature.

Minisci A NHPI Ester (Alkyl Source) B Photocatalyst + Blue LED (SET Reduction) A->B accepts e- C Alkyl Radical (R•) B->C -CO2, -Phthalimide E Radical Adduct Intermediate C->E nucleophilic addition D Maleate-Pyridinium (Electrophile) D->E C-4 Activation F 4-Alkylpyridine (Product) E->F Oxidation & Deprotection

Photoredox Minisci cycle for the regioselective synthesis of 4-alkylpyridines.

Experimental Protocol 1: Photoredox C-4 Alkylation

Self-Validation System: This reaction is self-validating through LC-MS monitoring. The disappearance of the NHPI ester mass peak confirms SET efficiency. Control reactions omitting light or the photocatalyst must yield 0% product, validating the photochemical dependence.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the maleate-derived pyridinium salt (0.2 mmol, 1.0 equiv), the NHPI ester (0.3 mmol, 1.5 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv, as the terminal reductant/HAT agent), and

    
    -Ir(ppy)3 (2 mol%).
    
  • Degassing (Critical Step): Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Seal the tube with a rubber septum and degas the solution via three freeze-pump-thaw cycles. Expert Insight: Degassing is non-negotiable; triplet excited states of iridium photocatalysts are rapidly quenched by molecular oxygen, leading to reaction stalling.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 34 W Blue LED lamp (

    
     = 456 nm) at room temperature. Maintain a distance of ~5 cm between the light source and the reaction vessel. Stir vigorously for 12–24 hours.
    
  • Workup & Deprotection: Dilute the mixture with saturated aqueous NaHCO3 (5 mL) to neutralize the acid and remove the maleate blocking group, effectively rearomatizing the system to the free 4-alkylpyridine.

  • Isolation: Extract with EtOAc (3 × 5 mL), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Late-Stage C(sp3)–H Functionalization via ADHP Intermediates

Causality & Logic

Functionalizing the unactivated C(sp3)–H bond of a 4-alkylpyridine is notoriously difficult due to its high bond dissociation energy and low acidity. Pigge and co-workers engineered a workaround by transiently breaking the aromaticity of the pyridine ring [2].

  • Why N-Sulfonylation? Reacting the 4-alkylpyridine with an aryl sulfonyl chloride first generates an N-sulfonyl pyridinium salt. This formal positive charge on the nitrogen drastically increases the acidity of the picolyl protons.

  • The ADHP Intermediate: Addition of a mild base (Et3N) deprotonates the picolyl position, forming a neutral Alkylidene Dihydropyridine (ADHP). This ADHP intermediate acts as a powerful carbon nucleophile, reacting with excess sulfonyl chloride (activated by DMAP) to form the C-sulfonylated product. Aqueous acidic workup removes the N-sulfonyl group, restoring aromaticity.

ADHP A 4-Alkylpyridine (Starting Material) C N-Sulfonyl Pyridinium A->C N-Sulfonylation B Aryl Sulfonyl Chloride (Electrophile 1) B->C E Alkylidene Dihydropyridine (ADHP Intermediate) C->E Deprotonation D Et3N (Mild Base) D->E G C-Sulfonylated Pyridinium E->G C-Nucleophilic Attack F Excess Sulfonyl Chloride + DMAP F->G I 4-Picolyl Aryl Sulfone (Product) G->I N-Desulfonylation H Aqueous Acidic Workup H->I

Formal C(sp3)-H sulfonylation mechanism via the ADHP intermediate.

Experimental Protocol 2: Picolyl C(sp3)–H Sulfonylation

Self-Validation System: The formation of the ADHP intermediate acts as a visual self-validation tool, accompanied by a distinct bathochromic shift (the solution turns deep yellow or orange). Final product identity is validated via 1H NMR, specifically noting the disappearance of the intact 4-alkyl protons and the appearance of the diagnostic picolyl methine/methylene signals shifted downfield by the new sulfone group.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve the 4-alkylpyridine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5.0 mL). Expert Insight: Strict anhydrous conditions are required; water will prematurely hydrolyze the sulfonyl chloride.

  • Activation: Add the aryl sulfonyl chloride (2.5 mmol, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%). The stoichiometry is deliberately set to 2.5 equivalents: the first equivalent acts sacrificially to activate the pyridine nitrogen, while the subsequent equivalents serve as the C-electrophile.

  • ADHP Formation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add triethylamine (Et3N, 3.0 mmol, 3.0 equiv) over 5 minutes. Observe the characteristic color change indicative of ADHP formation.

  • C-C Bond Formation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 8 hours. Monitor the disappearance of the starting 4-alkylpyridine via TLC (UV 254 nm).

  • Rearomatization and Isolation: Once complete, quench the reaction with 1 M aqueous HCl (10 mL) and stir vigorously for 15 minutes. This acidic workup cleaves the N-sulfonyl bond, rearomatizing the ring. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO4, concentrate, and purify via column chromatography.

Quantitative Data & Reaction Optimization

To facilitate experimental planning, the quantitative parameters and scope limitations of both protocols are summarized below.

MethodologyTarget BondCatalyst / ActivatorYield RangeSubstrate ScopeKey Limitations
Photoredox Minisci Alkylation C(sp2)–H (Pyridine Ring)

-Ir(ppy)3 / Blue LED
55–92%Primary, secondary, and tertiary alkyl radicalsRequires pre-formation of maleate salts; scale-up requires flow chemistry.
ADHP-Mediated Sulfonylation C(sp3)–H (4-Alkyl Group)Et3N / DMAP60–88%4-ethyl, 4-benzyl, and complex 4-alkyl side chainsFails with 2-alkylpyridines due to steric/electronic mismatch.

References

  • Title: Photoredox-catalysed regioselective synthesis of C-4-alkylated pyridines with N-(acyloxy)phthalimides Source: Organic & Biomolecular Chemistry (2022) URL: [Link]

  • Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: The Journal of Organic Chemistry (2023) URL: [Link]

Application Note: 4-(1,2-Dimethylpropyl)pyridine as a Privileged Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

As a Senior Application Scientist in agrochemical development, the selection of starting scaffolds is the most critical variable in designing highly efficacious, low-toxicity active pharmaceutical ingredients (APIs). 4-(1,2-Dimethylpropyl)pyridine (CAS 27876-22-8) has emerged as a highly privileged building block in the synthesis of modern crop protection agents.

The strategic incorporation of the branched 1,2-dimethylpropyl aliphatic chain at the 4-position of the pyridine ring serves two fundamental mechanistic purposes:

  • Target Enzyme Affinity: The precise steric bulk of the chiral 1,2-dimethylpropyl group fits optimally into the hydrophobic binding pockets of target enzymes, such as Succinate Dehydrogenase (SDH)[1].

  • ADME Optimization: The branched alkyl chain significantly enhances the lipophilicity (LogP) of the resulting API, a critical requirement for penetrating waxy plant cuticles and robust fungal cell walls[2].

Mechanistic Role in Fungicidal Activity

In the development of Succinate Dehydrogenase Inhibitors (SDHIs), pyridine carboxamides represent a dominant and highly effective class of fungicides[1]. When 4-(1,2-dimethylpropyl)pyridine is utilized as the core pharmacophore, the pyridine nitrogen acts as a critical hydrogen-bond acceptor with the SDH enzyme complex. Simultaneously, the 1,2-dimethylpropyl group increases van der Waals interactions within the ubiquinone-binding site of the mitochondrial complex II. This dual-action binding leads to a potent blockade of the tricarboxylic acid (TCA) cycle, ultimately causing ATP depletion and fungal cell death[1].

SDH_Pathway A Agrochemical Active (e.g., Pyridine-Carboxamide) B Mitochondrial Membrane Penetration (Aided by Alkyl Group) A->B Lipophilicity (LogP) C Succinate Dehydrogenase (SDH) Complex II Binding B->C Hydrophobic Pocket Fit D Blockade of Ubiquinone Reduction C->D Competitive Inhibition E Disruption of Tricarboxylic Acid (TCA) Cycle D->E ATP Depletion F Fungal Cell Death / Pathogen Control E->F

Mechanism of SDHI fungicides utilizing alkylpyridine scaffolds to disrupt fungal respiration.

Synthetic Workflows & Experimental Protocols

To convert 4-(1,2-dimethylpropyl)pyridine into a biologically active carboxamide or sulfonylated derivative, regioselective functionalization is required. The following protocols detail self-validating methodologies for synthesizing advanced agrochemical intermediates.

Protocol 1: Regioselective Functionalization and Amidation

Objective: Synthesis of a 4-(1,2-dimethylpropyl)pyridine-3-carboxamide derivative. Causality & Design: Direct functionalization of the pyridine ring is notoriously difficult due to its electron-deficient nature. However, the bulky 1,2-dimethylpropyl group provides a distinct steric directing effect. By utilizing N-bromosuccinimide (NBS), electrophilic aromatic substitution is sterically driven to the less hindered 3-position[3]. Subsequent cyanation and hydrolysis yield the required carboxylic acid for amidation[4].

Step-by-Step Methodology:

  • Regioselective Bromination:

    • Charge a 500 mL jacketed reactor with 4-(1,2-dimethylpropyl)pyridine (1.0 eq, 50 mmol) and anhydrous acetonitrile (200 mL).

    • Add NBS (1.1 eq, 55 mmol) in portions to control the mild exotherm.

    • Heat the mixture to 80°C and stir for 3 hours. The steric bulk of the alkyl group ensures >90% regioselectivity for the 3-bromo isomer[3].

  • Cyanation:

    • Isolate the 3-bromo intermediate via standard aqueous workup.

    • Dissolve in anhydrous DMF (150 mL) and add CuCN (1.5 eq, 75 mmol). Reflux at 150°C for 6 hours to execute the Rosenmund-von Braun reaction.

  • Hydrolysis:

    • Treat the resulting nitrile with 30% NaOH/H₂O (100 mL) at reflux for 12 hours.

    • Cool to 0°C and carefully acidify to pH 3 using 6M HCl. Filter the precipitated 4-(1,2-dimethylpropyl)pyridine-3-carboxylic acid and dry under a vacuum.

  • Amidation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and a selected diarylamine (1.1 eq). Stir at 0°C for 1 hour, then warm to room temperature for 12 hours[4].

Protocol 2: C-Sulfonylation of Unactivated Picolyl C–H Bonds

Objective: Synthesis of α-sulfonylated alkylpyridines for pre-emergent herbicide applications. Causality & Design: Direct functionalization of the unactivated picolyl C-H bond (the benzylic position of the alkyl chain) is thermodynamically challenging. However, treating the 4-alkylpyridine with aryl sulfonyl chlorides in the presence of a base generates a highly reactive N-sulfonyl alkylidene dihydropyridine intermediate. This transient species undergoes a formal sulfonylation rearrangement, allowing for the functionalization of previously inaccessible C-H bonds.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-purged Schlenk flask, dissolve 4-(1,2-dimethylpropyl)pyridine (1.0 mmol) in anhydrous CH₂Cl₂ (2.5 mL, yielding a 0.4 M solution).

  • Reagent Addition: Add the desired aryl sulfonyl chloride (1.5 mmol), followed by triethylamine (Et₃N, 2.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 10 mol%).

  • Propagation: Stir the mixture at room temperature (20-25°C) for 16 hours. The DMAP acts as a nucleophilic catalyst to accelerate the formation of the dihydropyridine intermediate.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL), dry the combined organic phases over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure α-sulfonylated product.

Synthetic_Workflow Step1 4-(1,2-Dimethylpropyl)pyridine (Starting Material) Step2 Regioselective Bromination (NBS, 80°C) Step1->Step2 Steric Directing Effect Step3 Cyanation & Hydrolysis (CuCN, then NaOH) Step2->Step3 C-C Bond Formation Step4 Pyridine-3-Carboxylic Acid Intermediate Step3->Step4 Step5 Amidation (EDC/HOBt) with Diarylamine Step4->Step5 Carboxyl Activation Step6 Novel Pyridine-Carboxamide Fungicide (API) Step5->Step6 High Yield (>85%)

Step-by-step synthetic workflow for generating pyridine-carboxamide APIs from alkylpyridines.

Quantitative Reaction Parameters

The following table summarizes the comparative metrics and expected outcomes for the functionalization of 4-(1,2-dimethylpropyl)pyridine based on the protocols provided above.

ParameterProtocol 1 (Amidation)Protocol 2 (C-Sulfonylation)
Starting Material 4-(1,2-dimethylpropyl)pyridine4-(1,2-dimethylpropyl)pyridine
Key Reagents NBS, CuCN, NaOH, EDC·HCl, HOBtAryl Sulfonyl Chloride, Et₃N, DMAP
Primary Intermediate Pyridine-3-carboxylic acidN-sulfonyl alkylidene dihydropyridine
Reaction Temperature 80°C (Bromination), 0°C to RT (Amidation)Room Temperature (20-25°C)
Total Reaction Time 21 hours (over 3 stages)16 hours
Typical Yield 75-85% (Telescoped over 3 steps)65-90%
Target API Class SDHI FungicidesPre-emergent Herbicides / Fungicides
Scale-up & Analytical Validation (Self-Validating Systems)

To ensure these protocols function as self-validating systems during process scale-up, specific Process Analytical Technology (PAT) markers must be monitored:

  • HPLC-UV Monitoring: Reaction progression for both protocols should be tracked using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). 4-(1,2-dimethylpropyl)pyridine exhibits a distinct UV chromophore at 254 nm. The disappearance of this peak and the emergence of a more polar (Protocol 1 acid) or more lipophilic (Protocol 2 sulfone) peak confirms conversion.

  • NMR Validation Markers:

    • Protocol 1 (Amidation): Success is definitively confirmed by the appearance of a broad singlet at ~10.5 ppm (¹H NMR, DMSO-d₆) corresponding to the newly formed amide N-H bond, alongside the retention of the distinct multiplet signals for the 1,2-dimethylpropyl group between 0.7 and 2.5 ppm.

    • Protocol 2 (Sulfonylation): Successful C-H functionalization is validated by the disappearance of the benzylic proton signal (typically ~2.6 ppm) and the downfield shift of the adjacent alkyl protons due to the electron-withdrawing nature of the newly attached sulfonyl group.

References
  • 2 - ResearchGate

  • 1 - National Institutes of Health (NIH) / PMC 3.4 - National Institutes of Health (NIH) / PMC 4. - National Institutes of Health (NIH) / PMC 5.3 - Google Patents

Sources

Application Notes & Protocols: Derivatization of 4-(1,2-dimethyl-propyl)-pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold and the Quest for Bioactivity

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique properties, including its basicity, stability, water solubility, and ability to form hydrogen bonds, make it an ideal component in the design of bioactive molecules.[3][4] The derivatization of a lead compound is a fundamental strategy in drug discovery, allowing for the systematic exploration of the chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthetic diversification of 4-(1,2-dimethyl-propyl)-pyridine, a scaffold featuring a non-polar, sterically hindered alkyl group. This substituent presents both challenges and opportunities for chemical modification. By strategically functionalizing either the pyridine ring or the alkyl side chain, a diverse library of analogues can be generated for high-throughput screening (HTS), significantly increasing the probability of identifying novel biological "hits".[5][6] This document provides a detailed overview of robust derivatization strategies, complete with step-by-step protocols and the underlying chemical rationale.

Strategic Derivatization Pathways

The derivatization of 4-(1,2-dimethyl-propyl)-pyridine can be approached by targeting three primary regions of the molecule: the pyridine nitrogen, the C-H bonds of the pyridine ring, and the alkyl side chain. Each approach offers access to a unique set of derivatives with distinct physicochemical properties.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Secondary Modifications cluster_3 Outcome Start 4-(1,2-dimethyl-propyl)-pyridine N_Oxidation N-Oxidation Start->N_Oxidation Halogenation Halogenation (e.g., Bromination) Start->Halogenation CH_Activation Direct C-H Functionalization Start->CH_Activation SideChain_Func Side-Chain Functionalization Start->SideChain_Func N_Oxide_Deriv Nucleophilic Substitution (e.g., -Cl, -OR) N_Oxidation->N_Oxide_Deriv Suzuki Suzuki Coupling (C-C Bond Formation) Halogenation->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Halogenation->Buchwald Library Diverse Compound Library for HTS CH_Activation->Library Ugi Ugi Reaction (Peptidomimetics) SideChain_Func->Ugi N_Oxide_Deriv->Library Suzuki->Library Buchwald->Library Ugi->Library

Caption: Derivatization workflow for 4-(1,2-dimethyl-propyl)-pyridine.
Modification via the Pyridine Nitrogen: N-Oxidation

The oxidation of the pyridine nitrogen to an N-oxide is a powerful and versatile first step in a derivatization strategy.[7] The resulting N-O bond significantly alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic substitution.[7] This transformation provides a gateway to a wide array of functional groups that are otherwise difficult to introduce.[8]

Key Advantages:
  • Electronic Activation: The N-oxide group is electron-donating through resonance, activating the C4 position for electrophilic substitution (e.g., nitration).[7]

  • Gateway for Substitution: The N-oxide can be converted into a leaving group, facilitating nucleophilic substitution at the C2 and C4 positions.[8]

  • Modulated Physicochemical Properties: N-oxides often exhibit increased water solubility and different metabolic profiles compared to the parent pyridine.

Protocol 1: Synthesis of 4-(1,2-dimethyl-propyl)-pyridine N-oxide

This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.

Materials:

  • 4-(1,2-dimethyl-propyl)-pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-(1,2-dimethyl-propyl)-pyridine (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture again to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.

  • Add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-oxide.

Ring Functionalization via Halogenated Intermediates

Introducing a halogen, such as bromine or chlorine, onto the pyridine ring is a critical step that enables powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These cross-coupling reactions are mainstays of medicinal chemistry for building molecular complexity.

A. Bromination of the Pyridine Ring

Direct bromination of the activated N-oxide intermediate can be achieved, followed by deoxygenation to yield the halogenated pyridine scaffold, ready for cross-coupling.

Protocol 2: Synthesis of 2-Bromo-4-(1,2-dimethyl-propyl)-pyridine

This two-step protocol involves the bromination of the N-oxide followed by deoxygenation.

Step 1: Bromination of the N-oxide

  • To a solution of 4-(1,2-dimethyl-propyl)-pyridine N-oxide (1.0 eq) in acetic anhydride, add benzoyl bromide (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 100 °C for 2-3 hours. Monitor by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a solid base like sodium carbonate until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate (3x), combine the organic layers, dry over MgSO₄, and concentrate. The crude product can often be used directly in the next step.

Step 2: Deoxygenation

  • Dissolve the crude 2-bromo N-oxide from the previous step in a suitable solvent like chloroform.

  • Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1 hour.

  • Cool, carefully quench with water, and neutralize with aqueous NaHCO₃.

  • Extract with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate.

  • Purify by flash chromatography to yield 2-bromo-4-(1,2-dimethyl-propyl)-pyridine.

B. Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated pyridine in hand, a vast array of substituents can be introduced using well-established palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the bromopyridine with a boronic acid or ester. This is invaluable for introducing aryl, heteroaryl, or vinyl groups.[9][10][11] The choice of palladium catalyst and ligand is critical for achieving high yields with pyridine substrates.[9]

  • Buchwald-Hartwig Amination: Forms C-N bonds by reacting the bromopyridine with an amine. This reaction provides access to a wide range of secondary and tertiary aminopyridines, which are common motifs in bioactive molecules.[12][13][14][15]

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-4-(1,2-dimethyl-propyl)-pyridine

Materials:

  • 2-Bromo-4-(1,2-dimethyl-propyl)-pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask, add the 2-bromopyridine, arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.[9]

  • Purify the crude product by flash column chromatography.

Direct C-H Bond Functionalization

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like halides.[2] For pyridines, the nitrogen atom can act as a directing group to guide a metal catalyst to an adjacent C-H bond (ortho-position), allowing for the introduction of new substituents with high regioselectivity.[16][17]

Key Advantages:
  • Atom Economy: Avoids the steps of halogenation and the use of organometallic reagents.

  • Step Efficiency: Reduces the number of synthetic steps required to build complex molecules.

  • Novel Reactivity: Provides access to derivatives that may be difficult to synthesize via traditional methods.

While specific protocols for 4-(1,2-dimethyl-propyl)-pyridine are not explicitly detailed in general literature, methods developed for other 4-alkylpyridines can be adapted.[18][19] Rhodium and Iridium catalysts are often employed for these transformations.[16][20]

Multi-Component Reactions (MCRs) for Rapid Diversification

Multi-component reactions, such as the Ugi reaction, are exceptionally powerful tools for generating molecular diversity.[21][22] In a single pot, four or more starting materials can be combined to create complex, peptide-like molecules.[23] To utilize this strategy, a functional handle must first be installed on the 4-(1,2-dimethyl-propyl)-pyridine scaffold, such as an aldehyde. This can be achieved through oxidation of a methyl group at the 4-position, though for the target scaffold, a more elaborate multi-step sequence would be required to install a reactive handle. A more direct approach would be to use a pyridine-4-carboxaldehyde derivative in an Ugi reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[21][22] By varying each of the four components, a large library of diverse structures can be rapidly synthesized.

Ugi_Reaction Aldehyde Pyridine-4-carboxaldehyde (Derivative of Scaffold) Mix One-Pot Reaction (e.g., in Methanol) Aldehyde->Mix Amine Amine (R1-NH2) Amine->Mix Acid Carboxylic Acid (R2-COOH) Acid->Mix Isocyanide Isocyanide (R3-NC) Isocyanide->Mix Product α-Acylamino Amide Product (Diverse Library) Mix->Product

Caption: The Ugi four-component reaction for library synthesis.

Library Generation for High-Throughput Screening (HTS)

The ultimate goal of these derivatization efforts is to produce a library of compounds for biological evaluation. Proper preparation and management of this library are critical for successful HTS campaigns.[5][24]

Workflow for HTS Sample Preparation:
  • Compound Purification & QC: Each synthesized derivative must be purified to a high degree (typically >95%) and its identity and purity confirmed by analytical techniques such as LC-MS and ¹H NMR.

  • Registration & Weighing: Each pure compound is assigned a unique identifier and accurately weighed.

  • Solubilization: Compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10-20 mM).

  • Plating: Using automated liquid handlers, the stock solutions are arrayed into microplates (e.g., 96-, 384-, or 1536-well formats).[5][25] This creates a "stock plate" from which "assay plates" will be prepared.

  • Storage: Stock plates are sealed and stored in a controlled environment (e.g., -20 °C or -80 °C) to ensure compound stability.

Data Summary Table

The table below summarizes the derivatization strategies and their potential impact on molecular properties relevant to biological screening.

Derivatization StrategyKey Reagent(s)Functional Groups IntroducedPotential Advantages for Screening
N-Oxidation m-CPBA, H₂O₂N-oxideIncreases polarity/solubility, alters H-bonding potential, provides new synthetic handle.
Suzuki Coupling Arylboronic Acids, Pd CatalystAryl, Heteroaryl, AlkenylExplores steric and electronic effects of aromatic substituents, probes key binding pockets.[9]
Buchwald-Hartwig Amines, Pd CatalystPrimary, Secondary, Tertiary AminesIntroduces basic centers, H-bond donors/acceptors, modulates pKa.[12][15]
Direct C-H Arylation Aryl Halides, Rh/Ir CatalystAryl, HeteroarylAtom- and step-economical route to biaryl structures.[16]
Ugi Reaction Aldehyde, Amine, Acid, IsocyanideBis-amide (Peptidomimetic)Rapidly generates high molecular diversity and complexity from simple inputs.[21]

Conclusion

The derivatization of 4-(1,2-dimethyl-propyl)-pyridine offers a fertile ground for the discovery of novel bioactive agents. By employing a multi-pronged synthetic strategy encompassing N-oxidation, palladium-catalyzed cross-coupling, direct C-H functionalization, and multi-component reactions, researchers can efficiently generate a structurally diverse library of compounds. The protocols and strategies outlined in this guide provide a robust framework for transforming this simple starting material into a collection of valuable candidates for biological screening, ultimately accelerating the drug discovery process.

References

  • IntechOpen. (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Retrieved March 7, 2026, from [Link]

  • Journal of the American Chemical Society. (2024, October 30). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • International Journal of Research and Review. (n.d.). A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. International Journal of Research and Review. Retrieved March 7, 2026, from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Chemical Science (RSC Publishing). (2021, October 5). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2022, June 17). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. Retrieved March 7, 2026, from [Link]

  • Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved March 7, 2026, from [Link]

  • ACS Omega. (2025, October 9). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2007, April 7). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved March 7, 2026, from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. LabKey. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Retrieved March 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PMC - NIH. Retrieved March 7, 2026, from [Link]

  • PMC. (2019, June 12). Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction. PMC. Retrieved March 7, 2026, from [Link]

  • The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. The Vespiary. Retrieved March 7, 2026, from [https://www.vespiary.com/library/files/default/Pyridine N-Oxides.pdf]([Link] N-Oxides.pdf)

  • Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Retrieved March 7, 2026, from [Link]

  • York University. (n.d.). Diversification of 4-Alkylpyridines: Mining for Reactivity with Alkylidene Dihydropyridines. York University. Retrieved March 7, 2026, from [Link]

  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Retrieved March 7, 2026, from [Link]

  • LCGC International. (2020, December 19). Exploring the Possibilities of High-Throughput Sample Preparation. LCGC International. Retrieved March 7, 2026, from [Link]

  • MDPI. (2019, June 15). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Retrieved March 7, 2026, from [Link]

  • University of Lucknow. (n.d.). Pyridine Lecture Notes. University of Lucknow. Retrieved March 7, 2026, from [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Retrieved March 7, 2026, from [Link]

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  • PMC. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PMC. Retrieved March 7, 2026, from [Link]

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Application Note: Pyridine Derivatives as Next-Generation Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating global crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Pyridine, a six-membered heterocyclic organic compound characterized by an sp2-hybridized nitrogen atom, represents a "privileged scaffold" in medicinal chemistry 1. The incorporation of a pyridine ring into drug molecules significantly enhances aqueous solubility, bioavailability, and target-binding affinity via hydrogen bonding and π-π stacking interactions.

This application note provides researchers and drug development professionals with a comprehensive overview of the multi-target mechanisms of action of pyridine derivatives. Furthermore, it details a highly standardized, self-validating experimental protocol for evaluating their in vitro antimicrobial efficacy, ensuring data integrity for preclinical progression.

Mechanistic Insights: How Pyridine Derivatives Combat Pathogens

Unlike conventional antibiotics that often target a single biological pathway, pyridine derivatives can be engineered to act as multi-target agents, thereby reducing the likelihood of rapid resistance development .

Antibacterial Activity

Pyridine compounds exhibit potent bactericidal effects against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. The causality behind their efficacy stems from specific molecular interactions:

  • Enzymatic Inhibition: Certain bis(1H-indol-3-yl)-pyridine derivatives exhibit favorable binding interactions within the binding pocket of Thymidylate kinase, disrupting bacterial DNA synthesis. Furthermore, thiophene-pyridines have demonstrated high affinity for GlcN-6-P synthase, a crucial enzyme in bacterial cell wall assembly 2.

  • Membrane and LPS Disruption: Pyridine derivatives have been shown to interact directly with the lipopolysaccharide (LPS) layer of Gram-negative bacteria. Strains with longer LPS chains (e.g., E. coli R4) exhibit heightened sensitivity compared to standard K12 strains, indicating that the LPS layer acts as a primary docking site for these molecules 3.

  • DNA Repair Interference: Novel pyridine derivatives induce oxidative damage to bacterial plasmid DNA. These modifications are subsequently recognized by the Fpg (formamidopyrimidine-DNA glycosylase) protein, leading to lethal DNA strand breaks and bacterial apoptosis 3.

Antifungal and Antiviral Activity
  • Antifungal: Pyridine derivatives target fungal cell membranes and interfere with cell wall synthesis, showing significant efficacy against Candida albicans and Aspergillus niger2.

  • Antiviral: In the context of SARS-CoV-2, specific pyridine-N-oxide derivatives act as potent inhibitors of the viral main protease (3CLpro). The mechanism involves the formation of a covalent bond between the inhibitor's carbonyl group and the catalytic Cys145 of the protease, supplemented by π-π stacking with His41 2.

Visualization of Action Pathways

G Pyridine Pyridine Derivatives Antibacterial Antibacterial Activity Pyridine->Antibacterial Antifungal Antifungal Activity Pyridine->Antifungal Antiviral Antiviral Activity Pyridine->Antiviral Target1 Thymidylate Kinase Inhibition Antibacterial->Target1 Target2 Membrane/LPS Disruption Antibacterial->Target2 Target3 DNA Repair (Fpg) Interference Antibacterial->Target3 Target4 Cell Wall Synthesis Inhibition Antifungal->Target4 Target5 Viral Protease (3CLpro) Binding Antiviral->Target5

Figure 1: Multi-target mechanisms of action of pyridine derivatives across microbial pathogens.

Quantitative Data: Antimicrobial Efficacy Profile

To contextualize the potency of optimized pyridine derivatives, Table 1 summarizes typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges against standard microbial panels based on recent literature 1, 2, 3.

Compound ClassTarget PathogenMIC Range (µg/mL)MBC Range (µg/mL)Proposed Primary Target
Thienopyridine ScaffoldsE. coli (Gram -)9.8 - 39.019.5 - 78.0Cell Wall / GlcN-6-P Synthase
Thienopyridine ScaffoldsB. mycoides (Gram +)9.8 - 19.519.5 - 39.0Thymidylate Kinase
Simple Synthetic PyridinesE. coli K12 / R2-R40.2 - 1.310.0 - 45.0LPS Disruption / DNA Repair (Fpg)
Pyridine-N-oxide HybridsSARS-CoV-2EC50 ~ 2.2 µMN/A3CLpro (Viral Protease)

Experimental Protocol: Standardized MIC Determination

To ensure trustworthiness and reproducibility, the evaluation of novel pyridine derivatives must adhere to standardized guidelines. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for Broth Microdilution 4.

Rationale and Experimental Design

Broth microdilution is selected over agar diffusion because it provides quantitative MIC values, allowing for precise pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Self-Validating System: This protocol is designed to be self-validating. It incorporates a sterility control (ensures media integrity), a growth control (validates organism viability without the drug), and a quality control (QC) strain with known susceptibility (acts as a system calibration check). If the QC strain MIC falls outside the acceptable CLSI range, the assay is automatically deemed invalid and must be repeated.

Materials Required
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, U-bottom microtiter plates

  • Pyridine derivative stock solution (dissolved in DMSO)

  • Standardized microbial inoculum

  • CLSI QC Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Step-by-Step Methodology

Step 1: Preparation of Antimicrobial Gradients Causality Note: DMSO is kept below 1% in the final well concentration to prevent solvent-induced microbial toxicity, which would artificially lower the apparent MIC.

  • Prepare a stock solution of the pyridine derivative at

    
     in 100% DMSO.
    
  • Perform serial two-fold dilutions in CAMHB to achieve a concentration range of

    
     to 
    
    
    
    .
  • Dispense

    
     of each concentration into columns 1 through 10 of the 96-well plate.
    
  • Add

    
     of CAMHB to column 11 (Growth Control) and 
    
    
    
    to column 12 (Sterility Control).

Step 2: Inoculum Preparation and Standardization Causality Note: The 0.5 McFarland standard is used to ensure a consistent starting inoculum of approximately


 CFU/mL; variations here directly skew the MIC readout.
  • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD at 625 nm should be 0.08–0.13).

  • Dilute the adjusted suspension 1:20 in CAMHB to yield a concentration of

    
     CFU/mL.
    

Step 3: Inoculation and Incubation

  • Within 15 minutes of preparation, add

    
     of the diluted inoculum to columns 1 through 11. The final inoculum concentration in each well will be approximately 
    
    
    
    CFU/mL.
  • Seal the plates with a breathable film to prevent evaporation.

  • Incubate the plates aerobically at

    
     for 16–20 hours.
    

Step 4: Reading and Interpretation

  • Visually inspect the plates using a reading mirror.

  • Verify that the Sterility Control (Column 12) is clear and the Growth Control (Column 11) shows robust turbidity or a distinct pellet.

  • Determine the MIC as the lowest concentration of the pyridine derivative that completely inhibits visible growth of the organism.

  • Verify the QC strain MIC against CLSI M100 performance standards to validate the assay run.

Conclusion

The structural versatility of the pyridine ring allows for the rational design of potent, multi-target antimicrobial agents capable of bypassing traditional resistance mechanisms. By employing rigorous, standardized testing protocols like the CLSI M07 broth microdilution method, researchers can accurately benchmark the efficacy of these novel derivatives, accelerating their progression through the preclinical drug development pipeline.

References

  • Elsayed, M. A., et al. "Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure- activity relationship." Medicinal Chemistry Research, 2024. 1

  • MDPI. "Pyridine Compounds with Antimicrobial and Antiviral Activities." Molecules, 2022. 2

  • MDPI. "Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains." Materials, 2021. 3

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines, 2024.4

  • Open Access Journals. "A brief view on pyridine compounds." Journal of Medicinal and Organic Chemistry, 2024.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1,2-dimethylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting protocols and methodologies for the isolation and purification of crude 4-(1,2-dimethylpropyl)pyridine (CAS#: 27876-22-8). Designed for researchers and drug development professionals, this resource focuses on the causality behind experimental choices to ensure high-fidelity purification.

Core Purification Workflow

PurificationWorkflow N1 Crude 4-(1,2-dimethylpropyl)pyridine (Contains neutral organics & water) N2 Acid Extraction (Aq. HCl) Forms Water-Soluble Pyridinium Salt N1->N2 N3 Organic Phase (Neutral/Acidic Impurities) N2->N3 Discard N4 Aqueous Phase (Target Pyridinium Salt) N2->N4 Retain N5 Basification (Aq. NaOH, pH > 10) Regenerates Free Base N4->N5 N6 Organic Extraction & Chemical Drying (KOH followed by CaH₂) N5->N6 N7 Vacuum Fractional Distillation Removes Isomeric Impurities N6->N7 N8 Purified Target Compound (>99% Purity) N7->N8

Caption: Workflow for the isolation and purification of 4-(1,2-dimethylpropyl)pyridine from crude mixtures.

Frequently Asked Questions (FAQs): Physical Properties & Causality

Q: Why is simple distillation insufficient for purifying the crude reaction mixture? A: Alkylpyridines, including 4-(1,2-dimethylpropyl)pyridine, are highly hygroscopic and form minimum-boiling azeotropes with water 1. Furthermore, crude mixtures often contain non-basic organic byproducts (such as unreacted alkanes or alcohols from the alkylation step) that have overlapping boiling points with the target compound, which boils at approximately 212.5 °C at 760 mmHg 2. Therefore, an orthogonal purification approach—combining acid-base extraction to remove non-basic organics, followed by chemical drying and fractional distillation—is required to achieve >99% purity.

Q: How does the branched 1,2-dimethylpropyl group affect the basicity and extraction of the pyridine ring? A: The bulky 1,2-dimethylpropyl group at the 4-position exerts a positive inductive effect (+I), slightly increasing the electron density on the pyridine nitrogen compared to unsubstituted pyridine. This makes the nitrogen sufficiently basic to be protonated by dilute acids. Consequently, 1.0 M HCl is highly effective at completely protonating the molecule into a water-soluble pyridinium salt, driving the phase transfer during acid-base extraction 3.

Troubleshooting Guide: Acid-Base Extraction

Issue: Persistent emulsions form during the separation of the aqueous and organic layers. Causality: Emulsions in alkylpyridine extractions are typically caused by the surfactant-like behavior of partially protonated species or the presence of fine particulate impurities from the upstream catalyst. Resolution Protocol:

  • Brine Wash: Add a saturated aqueous NaCl solution (brine) to the separatory funnel. The high ionic strength increases the density of the aqueous layer and decreases the solubility of the organic solvent in water ("salting out" effect), forcing phase separation.

  • Filtration: If the emulsion is stabilized by solid particulates, filter the entire biphasic mixture through a pad of Celite before attempting separation.

  • Solvent Selection: Switch the organic extraction solvent from dichloromethane (DCM) to methyl tert-butyl ether (MTBE). MTBE has a lower density and lower water miscibility, which naturally resists emulsion formation.

Step-by-Step Methodology: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-(1,2-dimethylpropyl)pyridine mixture in MTBE (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and add 1.0 M aqueous HCl in a 1:1 volume ratio. Shake vigorously and vent frequently.

  • Phase Separation: Allow layers to separate. The target compound is now in the lower aqueous layer as a pyridinium chloride salt. Drain the aqueous layer and discard the upper organic layer (which contains non-basic impurities) 4.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 6.0 M NaOH dropwise while stirring until the pH indicator paper reads >10. The solution will turn cloudy as the free base pyridine precipitates as an oil.

  • Recovery Extraction: Extract the basified aqueous layer three times with fresh MTBE. Combine the organic layers for subsequent drying.

Troubleshooting Guide: Chemical Drying & Fractional Distillation

Issue: The distilled 4-(1,2-dimethylpropyl)pyridine still shows a broad O-H stretch in the IR spectrum or a water peak in the ¹H-NMR, despite prior drying with sodium sulfate. Causality: Standard desiccants like Na₂SO₄ or MgSO₄ are reversible drying agents and are insufficient for breaking the pyridine-water azeotrope. Pyridine derivatives tightly bind water molecules via hydrogen bonding. Resolution Protocol: To achieve anhydrous conditions, a rigorous two-stage chemical drying process is mandatory before distillation 1.

Step-by-Step Methodology: Rigorous Drying and Vacuum Distillation
  • Pre-Drying: Add solid Potassium Hydroxide (KOH) pellets (approx. 10-20 g/L) to the MTBE-extracted pyridine solution. Allow it to stand overnight. KOH acts as a strong, irreversible desiccant and ensures the solution remains basic.

  • Solvent Removal: Decant the solution from the KOH pellets and remove the MTBE using a rotary evaporator.

  • Final Chemical Drying: To the neat crude oil, add Calcium Hydride (CaH₂) powder (5-10 g/L). Caution: CaH₂ reacts with residual water to evolve hydrogen gas; ensure the setup is not sealed. Fit the flask with a reflux condenser and a drying tube, and stir for 2-4 hours.

  • Vacuum Distillation: Transfer the mixture (leaving behind the calcium salts) to a short-path distillation apparatus. Due to the high boiling point of 4-(1,2-dimethylpropyl)pyridine, perform the distillation under reduced pressure (e.g., 20-30 mmHg) to prevent thermal degradation. Collect the main fraction, ensuring the distillation head temperature remains stable.

Troubleshooting Guide: Chromatographic Purification (Alternative)

Issue: Severe peak tailing and poor resolution when purifying the crude mixture via silica gel column chromatography. Causality: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes the compound to streak down the column rather than eluting as a tight band. Resolution Protocol: Passivate the silica gel by incorporating a basic modifier into the mobile phase.

  • Eluent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 80:20).

  • Modifier Addition: Add 1-2% (v/v) Triethylamine (Et₃N) to the eluent. The Et₃N will preferentially bind to the acidic silanol sites, neutralizing them and allowing the 4-(1,2-dimethylpropyl)pyridine to elute cleanly based on its polarity.

Quantitative Data: Comparison of Purification Strategies

The following table summarizes the efficacy of different purification methods for alkylpyridines, synthesizing field-proven data to guide your experimental design 4.

Purification MethodPrinciple of SeparationTypical Purity AchievedYieldKey AdvantageKey Disadvantage
Acid-Base Extraction Phase transfer via reversible protonation of the basic nitrogen.85 - 95%HighRapidly removes all non-basic organic impurities.Introduces water; does not separate isomeric pyridines.
Silica Gel Chromatography Polarity-based separation (requires Et₃N modifier).95 - 98%ModerateCan separate closely related structural isomers.Difficult to scale up; high solvent consumption.
Vacuum Fractional Distillation Boiling point differential (post-chemical drying).> 99.5%HighHighly scalable; completely removes trace water and solvents.Requires specialized high-vacuum equipment.

References

  • Chemsrc - 4-(1,2-DIMETHYL-PROPYL)-PYRIDINE | CAS#:27876-22-8. Available at:[Link]

  • Wikipedia - Acid–base extraction. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-(1,2-Dimethylpropyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of synthesizing 4-(1,2-dimethylpropyl)pyridine.

Direct C-4 alkylation of native pyridine is a classic challenge in heterocyclic chemistry. Traditional free-radical alkylations often yield intractable mixtures of C-2, C-4, and overalkylated isomers. To bypass the need for pre-functionalized starting materials, the most robust and scalable strategy employs a maleate-derived blocking group[1]. This transient group dearomatizes the ring, sterically and electronically shielding the C-2 and C-6 positions, thereby directing the decarboxylative radical addition exclusively to the C-4 position [2]. While alternative methods like [3] exist, the Minisci approach remains superior for complex branched alkylations using readily available carboxylic acids.

Mechanistic Pathway & Experimental Workflow

G A Native Pyridine (Starting Material) C N-Alkylpyridinium Salt (C-2/C-6 Blocked) A->C Installation B Maleic Acid Derivative (Blocking Group) B->C E C-4 Alkylated Pyridinium Intermediate C->E D 2,3-Dimethylbutanoic Acid + AgNO3 / (NH4)2S2O8 D->E Decarboxylative Radical Addition F DBU (Base) Deprotection E->F G 4-(1,2-Dimethylpropyl)pyridine (Target Product) F->G Rearomatization

Regioselective C-4 alkylation workflow via maleate blocking group and Minisci decarboxylation.

Step-by-Step Experimental Protocols

Protocol A: Installation of the Maleate Blocking Group

Causality: Treating native pyridine with a maleic acid derivative under acidic conditions generates a stable, often crystalline, N-alkylpyridinium salt[2]. This dearomatization step is critical; it activates the pyridine ring toward nucleophilic radical attack while completely blocking the C-2/C-6 positions[2].

  • Dissolve native pyridine (1.0 equiv) and the maleate-derived blocking group reagent (1.1 equiv) in an appropriate solvent (e.g., acetonitrile).

  • Stir the mixture at room temperature until complete conversion is observed.

  • Self-Validation: The resulting N-alkylpyridinium salt should precipitate or be easily isolated via filtration. Confirm the disappearance of the free pyridine signal via

    
    H NMR before proceeding.
    
Protocol B: Decarboxylative Minisci Alkylation

Causality: 2,3-dimethylbutanoic acid is used as the radical precursor. Silver nitrate (AgNO


) acts as a single-electron transfer (SET) catalyst, while ammonium persulfate ((NH

)

S

O

) serves as the stoichiometric oxidant. The persulfate oxidizes Ag(I) to Ag(II), which then oxidizes the carboxylic acid, triggering decarboxylation to generate the nucleophilic 1,2-dimethylpropyl radical[4]. The biphasic solvent system ensures the continuous partitioning of the highly polar pyridinium salt and the organic radical, preventing over-oxidation.
  • To a culture tube equipped with a Teflon septum, add the blocked pyridinium salt (1.0 equiv), 2,3-dimethylbutanoic acid (2.0 equiv), (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (2.0 equiv), and AgNO
    
    
    (20 mol%)[4].
  • Add a 1:1 mixture of 1,2-dichloroethane (DCE) and H

    
    O to achieve a 0.1 M concentration[2].
    
  • Stir the biphasic mixture vigorously at 50 °C for 2 hours[4].

  • Self-Validation: The reaction mixture will turn cloudy and slightly dark as the silver catalyst cycles. Monitor the aqueous layer by LCMS; the starting pyridinium mass should completely shift to the M+ (alkylated) mass.

Protocol C: Deprotection and Isolation

Causality: The maleate blocking group is designed to be base-labile. Treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) triggers a retro-Michael-type elimination, restoring the aromaticity of the pyridine ring and releasing the free 4-(1,2-dimethylpropyl)pyridine[5].

  • Dilute the crude Minisci reaction mixture with dichloromethane (DCM) and extract the aqueous phase[4].

  • Concentrate the organic layer and redissolve in DCM (0.1 M). Add DBU (3.0 equiv) and stir at room temperature for 30 minutes[5].

  • Quench with 1 N NaOH to adjust the pH > 10, ensuring the pyridine is fully in its free-base form[5].

  • Self-Validation: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography. The final product should elute as a non-polar spot on normal-phase TLC.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the Minisci decarboxylative alkylation step, demonstrating the causality between reagent equivalents, temperature, and overall yield.

Entry2,3-Dimethylbutanoic Acid (Equiv)(NH

)

S

O

(Equiv)
Temperature (°C)Conversion (%)C-4 Regioselectivity
11.01.025< 20%> 99:1
22.02.050> 95%> 99:1
34.04.050> 98%> 99:1
42.02.08085% (Decomp.)> 99:1

Note: Regioselectivity remains >99:1 across all conditions due to the robust nature of the maleate blocking group[2].

Troubleshooting Guides & FAQs

Q1: Why am I observing C-2 alkylation or overalkylation in my final product? A1: If you observe C-2 alkylation, the maleate blocking group was likely not fully installed, leaving unreacted native pyridine in the mixture[2]. Ensure the dearomatization step (Protocol A) reaches >95% conversion before proceeding. Overalkylation is naturally prevented by the blocking group; its presence indicates premature deprotection during the radical addition phase, usually caused by an unintended pH shift.

Q2: The Minisci reaction stalls at 30% conversion. How can I drive it to completion? A2: Stalling is typically caused by the exhaustion of the persulfate oxidant or poor phase transfer[4]. Because the reaction is biphasic (DCE/H


O), vigorous stirring (>800 rpm) is mandatory. If stirring is sufficient and the reaction still stalls, adding an additional 1.0 equiv of (NH

)

S

O

and 0.5 equiv of 2,3-dimethylbutanoic acid after 1 hour can push the radical generation to completion[2].

Q3: How do I handle the stereocenters in 4-(1,2-dimethylpropyl)pyridine? A3: The 1,2-dimethylpropyl group contains a chiral center at the C1 position of the alkyl chain. The secondary radical generated from 2,3-dimethylbutanoic acid is planar (or rapidly inverting), meaning the addition to the pyridinium salt will yield a racemic mixture at the newly formed stereocenter. If a specific enantiomer is required for your drug development program, you must perform chiral resolution (e.g., via preparative chiral SFC/HPLC) on the final 4-(1,2-dimethylpropyl)pyridine product.

Q4: What is the best way to monitor the deprotection step? A4: The DBU-mediated retro-Michael deprotection is rapid[5]. Monitor the reaction via LCMS or TLC. You are looking for the disappearance of the highly polar, UV-active pyridinium salt (which typically stays at the baseline in normal-phase TLC) and the appearance of the highly non-polar 4-(1,2-dimethylpropyl)pyridine free base[5].

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. URL:[Link]

  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition. URL:[Link]

Sources

common side products in 4-alkylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals troubleshooting the late-stage functionalization and synthesis of 4-alkylpyridines.

Due to the inherent electronic properties of the pyridine ring—specifically its Lewis basic nitrogen and electron-deficient carbon centers—synthesizing and functionalizing 4-alkylpyridines frequently results in regiochemical scrambling, over-functionalization, or catalyst poisoning. This guide deconstructs the causality behind these side products and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality of Common Impurities

To effectively troubleshoot a reaction, one must first understand the mechanistic divergence that leads to impurity formation.

Mechanism Picoline 4-Alkylpyridine (Substrate) NSulf N-Sulfonyl Pyridinium (Activated Intermediate) Picoline->NSulf Electrophile DHP Alkylidene Dihydropyridine (Deprotonated) NSulf->DHP Base (-H+) Mono Mono-functionalized (Target Product) DHP->Mono Electrophile (Controlled) Bis Bis-functionalized (Side Product) Mono->Bis Excess Electrophile (2nd Deprotonation)

Pathway of 4-alkylpyridine functionalization highlighting the over-alkylation side reaction.

A. The Minisci Pathway: Regioisomeric Scrambling

Minisci-type reactions involve the addition of carbon-centered radicals to heteroarenes. Because both the 2- and 4-positions of the pyridine ring are electron-deficient, radical attack is often unselective. The formation of 2-alkylpyridine side products during a targeted 4-alkyl synthesis is a direct result of this competing nucleophilic radical attack. The regioselectivity is highly sensitive to the steric and electronic properties of both the heteroarene and the radical partner[1].

B. Formal Picolyl C–H Activation: Over-Functionalization

When functionalizing the picolyl C–H bond of a 4-alkylpyridine (e.g., via sulfonylation), the reaction typically proceeds through an N-sulfonyl 4-alkylidene dihydropyridine intermediate[2]. Once the mono-functionalized product is formed, the remaining picolyl protons are still highly activated. In the presence of excess electrophile and base, a second deprotonation occurs rapidly, driving the formation of bis-functionalized (e.g., bis-sulfonylated) impurities[2].

C. Transition-Metal Cross-Coupling: Homocoupling and Oligomerization

During dehydrogenative cross-coupling mediated by transition metals (such as Zr(II) synthons or Pd-catalysts), the electron density of the pyridine ring dictates the reaction pathway. If the 4-alkylpyridine is too electron-rich, it can undergo unselective cyclometallation, leading to inseparable product mixtures or bipyridyl homocoupling side products rather than the desired cross-coupled target[3].

Quantitative Troubleshooting Matrix

Use the following data table to diagnose and resolve your specific synthetic bottleneck based on crude analytical data.

Synthesis MethodPrimary Side ProductAnalytical IdentifierMechanistic CauseCorrective Action
Minisci Radical Alkylation 2-alkylpyridine (Regioisomer)1H NMR: Distinct shifts for α-protons (approx. 8.5 ppm) missing.Poor steric differentiation between C2 and C4 positions[1].Utilize bulky radical precursors or switch to EDA complex photoactivation[4].
Picolyl C-H Sulfonylation Bis(sulfonyl) methylpyridineTLC: Highly polar spot.1H NMR: Loss of picolyl CH2 signal; new downfield CH signal.Second deprotonation of the alkylidene dihydropyridine intermediate[2].Strictly limit electrophile to 2.0 equivalents; monitor base equivalents.
Dehydrogenative Coupling Dimethylated bipyridinesLC-MS: Mass corresponding to dimer (2M - 2H).Unselective cyclometallation due to high electron density[3].Modulate substrate electronics or utilize sterically encumbered ligands.
Photocatalytic Alkylation Minisci byproductLC-MS: Oxidative rearomatization mass.Competitive rebound of the alkyl radical[5].Increase steric hindrance at the C4-position of the DHP precursor.

Self-Validating Experimental Protocol

To demonstrate how to suppress over-functionalization, below is a highly optimized, self-validating protocol for the Monosulfonylation of 4-Picoline , specifically designed to eliminate the common bis-sulfonylation side product[2].

Objective: Achieve formal picolyl C–H activation while preventing the second deprotonation event.

Reagents & Stoichiometry:

  • 4-Picoline (Substrate): 1.0 equiv

  • Aryl Sulfonyl Chloride (Electrophile): 2.0 equiv (Critical: Exceeding this generates the bis-sulfone impurity)

  • Triethylamine (Et3N): 3.5 equiv

  • 4-Dimethylaminopyridine (DMAP): 10 mol%

  • Solvent: Chloroform (CHCl3)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 4-picoline (1.0 equiv) in anhydrous CHCl3 to achieve a concentration of 0.4 M.

  • Base Addition: Add Et3N (3.5 equiv) and catalytic DMAP (10 mol%) to the stirring solution at room temperature. Causality: DMAP acts as a nucleophilic catalyst to activate the sulfonyl chloride, while Et3N serves as the stoichiometric base to deprotonate the N-sulfonyl pyridinium salt into the dihydropyridine intermediate.

  • Electrophile Addition (The Control Step): Dissolve the aryl sulfonyl chloride (strictly 2.0 equiv) in a minimal amount of CHCl3. Add this solution dropwise over 10 minutes. Validation Check: The strict 2.0 equiv limit starves the reaction of the electrophile needed for the secondary deprotonation/sulfonylation cycle.

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5 to 6 hours. Monitor via TLC.

    • Self-Validation: The desired mono-sulfone will appear as a distinct mid-polarity spot. The absence of a highly polar, baseline-hugging spot confirms the successful suppression of the bis(sulfone) impurity.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why am I seeing 2-substituted pyridines in my Minisci reaction when I am targeting the 4-position? A: In Minisci-type reactions, carbon-centered radicals attack the electron-deficient positions of the heteroarene. Because both the 2- and 4-positions are activated, mixtures of isomers are almost always formed. The regioselectivity is dictated by the steric and electronic properties of the radical and the substrate[1]. To favor 4-substitution, you must either block the 2-positions, use highly sterically demanding radical precursors, or employ directing groups.

Q: My transition-metal mediated C-H functionalization yields a dark, inseparable mixture instead of the 4-alkylpyridine. What happened? A: This is a classic symptom of unselective cyclometallation. If your pyridine substrate is too electron-rich (e.g., possessing multiple alkyl or electron-donating groups), transition metals like Zr(II) or Pd can unselectively activate multiple C-H bonds, leading to a complex network of unproductive dead ends and oligomers rather than a clean cross-coupling[3].

Q: Can 1,4-dihydropyridines (DHPs) be used as reagents to bypass these side products? A: Yes, DHPs are excellent alkylating agents in Electron Donor-Acceptor (EDA) complex photoactivations. However, you must carefully design the DHP backbone. For example, cyano substitution at the C3 and C5 positions of the DHP can lead to competitive C–H bond scission, which selectively yields unwanted 4-alkylpyridine derivatives as side products instead of your target molecule[5].

References

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry. ACS Publications.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. ACS Publications.[Link]

  • Catalyst‐Free Decarbonylative Trifluoromethylthiolation Enabled by Electron Donor‐Acceptor Complex Photoactivation. NSF Public Access Repository.[Link]

  • Dehydrogenative coupling of 4-substituted pyridines mediated by a zirconium(II) synthon: reaction pathways and dead ends. Chemical Science (RSC Publishing).[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(1,2-Dimethyl-propyl)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the regioselective synthesis of complex alkylpyridines. The synthesis of 4-(1,2-dimethyl-propyl)-pyridine presents two distinct chemical challenges: controlling regioselectivity (avoiding C-2/C-6 alkylation) and managing the steric bulk of a secondary alkyl group.

This guide provides field-proven, self-validating protocols and troubleshooting logic to maximize your synthetic yield.

Strategic Workflow Overview

We recommend two primary synthetic routes depending on your project phase. Route A (Minisci Alkylation) is highly scalable and cost-effective for early-stage synthesis, whereas Route B (Cross-Coupling) is ideal for late-stage functionalization of pre-halogenated scaffolds.

SynthesisRoutes Start Target: 4-(1,2-dimethyl-propyl)-pyridine RouteA Route A: Minisci Alkylation Start->RouteA RouteB Route B: Cross-Coupling Start->RouteB SubA Pyridine + 2,3-Dimethylbutanoic Acid AgNO3 / (NH4)2S2O8 RouteA->SubA SubB 4-Bromopyridine + Alkyl-ZnBr Pd Catalyst RouteB->SubB MechA Maleate Blocking Group Directs to C-4 SubA->MechA MechB Bulky Ligand Prevents β-Hydride Elim. SubB->MechB

Strategic pathways for 4-(1,2-dimethyl-propyl)-pyridine synthesis.

Route A: Decarboxylative Minisci Alkylation (Recommended)

Causality & Mechanistic Theory

Traditional Minisci reactions on unbiased pyridines yield complex mixtures of C-2, C-4, and di-alkylated isomers[1]. To achieve absolute C-4 selectivity, we utilize a maleate-derived blocking group strategy[1]. By pre-forming a stable pyridinium salt with inexpensive maleic acid derivatives, the C-2 and C-6 positions are sterically and electronically shielded. The 1,2-dimethylpropyl radical—generated in situ via the silver-catalyzed oxidative decarboxylation of 2,3-dimethylbutanoic acid—is forced to attack the C-4 position exclusively.

Self-Validating Protocol

Step 1: Pyridinium Salt Formation

  • Action: React pyridine (1.0 equiv) with the maleate blocking group reagent (1.05 equiv) in dichloromethane at room temperature for 2 hours.

  • Validation Checkpoint: Evaporate the solvent. The resulting pyridinium species should be a stable, crystalline solid[1]. Confirm formation via

    
    H NMR; the pyridine ring protons will shift downfield due to the positive charge.
    

Step 2: Radical Alkylation

  • Action: Dissolve the pyridinium salt (0.5 mmol) and 2,3-dimethylbutanoic acid (1.0 mmol) in a 1:1 mixture of DCE and H

    
    O (0.1 M). Add AgNO
    
    
    
    (20 mol%) and (NH
    
    
    )
    
    
    S
    
    
    O
    
    
    (1.0 mmol). Heat the biphasic mixture to 50 °C for 2 hours[1].
  • Validation Checkpoint: Take a 50 µL aliquot of the organic layer, quench with aqueous Na

    
    S
    
    
    
    O
    
    
    , and analyze via LC-MS. You must observe the mass of the blocked C-4 adduct without any unreacted starting material.

Step 3: Deprotection

  • Action: Add DBU (6.0 equiv) directly to the crude reaction mixture to cleave the blocking group[1]. Stir for 1 hour at room temperature, then perform a standard aqueous extraction.

  • Validation Checkpoint: Final GC-MS must show a single peak with

    
     m/z. 
    
    
    
    H NMR should display a clean doublet for the C-2/C-6 protons and a doublet for the C-3/C-5 protons, confirming absolute C-4 substitution.

Route B: Transition-Metal Cross-Coupling

Causality & Mechanistic Theory

When utilizing 4-halopyridines, transition-metal cross-coupling provides a direct pathway to the target molecule[2]. However, coupling a secondary alkyl nucleophile (1,2-dimethylpropyl) is notoriously difficult due to rapid


-hydride elimination from the alkyl-metal intermediate, which leads to alkene byproducts. To prevent this, we employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr). These ligands accelerate the reductive elimination step so that it outcompetes the 

-hydride elimination pathway.
Self-Validating Protocol

Step 1: Organozinc Preparation (Negishi)

  • Action: React 2-bromo-3-methylbutane with activated zinc dust in anhydrous THF at 50 °C to form 1,2-dimethylpropylzinc bromide.

  • Validation Checkpoint: Titrate the organozinc reagent using iodine to ensure an active concentration of at least 0.5 M before proceeding.

Step 2: Cross-Coupling

  • Action: In a glovebox, combine 4-bromopyridine hydrochloride (1.0 equiv), Pd-PEPPSI-IPr (5 mol%), and the organozinc reagent (1.5 equiv) in THF. Heat at 65 °C for 12 hours.

  • Validation Checkpoint: Monitor via GC-FID. The reaction is validated for workup only when the 4-bromopyridine peak area is <2% relative to the product peak.

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield (<40%) QC1 Run LC-MS on Crude Issue->QC1 Path1 Isomers Detected (C-2/C-6 Alkylation) QC1->Path1 Path2 Unreacted Starting Material QC1->Path2 Path3 Des-halogenated Pyridine (Route B) QC1->Path3 Fix1 Verify Blocking Group Attachment Path1->Fix1 Fix2 Increase Ag+ Catalyst Degas Solvents Path2->Fix2 Fix3 Switch to Ni-Catalysis or Add TMEDA Path3->Fix3

Diagnostic logic tree for resolving low yields in pyridine alkylation.

Q: I am using the Minisci route, but my conversion stalls at 40%. How do I push the reaction to completion? A: Stalled Minisci reactions are typically caused by the premature thermal degradation of the persulfate oxidant. Do not add all the (NH


)

S

O

at once. Instead, implement a syringe-pump addition of the persulfate over the 2-hour reaction window. Additionally, ensure your solvents are thoroughly degassed; dissolved oxygen quenches the 1,2-dimethylpropyl radical.

Q: In Route B (Cross-Coupling), I am observing significant amounts of pyridine homocoupling (4,4'-bipyridine) rather than the alkylated product. Why? A: Homocoupling in cross-coupling reactions is driven by trace oxygen acting as an oxidant, or by a mismatch in the transmetalation rate[2]. Ensure strict Schlenk techniques are used. If homocoupling persists, switch the solvent from THF to a more polar solvent mixture (e.g., adding NMP or DMAc) to accelerate the transmetalation of the sluggish secondary alkylzinc reagent.

Q: My final product from the Minisci reaction shows a mixture of branched and linear alkyl chains in the NMR. How is this possible? A: The 1,2-dimethylpropyl radical is a secondary radical and can undergo rapid rearrangement to a more stable tertiary radical (tert-pentyl) if the addition to the pyridine ring is too slow. To suppress this rearrangement, increase the concentration of the pyridinium salt (from 0.1 M to 0.3 M) to increase the bimolecular collision rate, trapping the kinetic radical before it rearranges.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both validated methodologies, allowing you to select the optimal route based on your laboratory's constraints.

ParameterRoute A: Minisci AlkylationRoute B: Negishi Cross-Coupling
Typical Isolated Yield 65 – 75%50 – 60%
Regioselectivity (C-4 : C-2) > 99:1 (with blocking group)> 99:1 (pre-determined by halide)
Reaction Time 2 – 4 hours12 – 24 hours
Primary Byproducts Unreacted starting materialAlkene (from

-hydride elim.), Homocoupled pyridine
Reagent Cost / Scale Low (Carboxylic acids are cheap)High (Pd catalysts, Organozincs)
Scalability Excellent (Process-scale viable)Moderate (Requires strict anhydrous/anaerobic conditions)

References

  • Source: nih.
  • Source: core.ac.

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry scale-up. Pyridine synthesis often involves multicomponent condensations, ring-closures, and aromatization steps that are highly exothermic. Failure to manage these thermal events can lead to degraded yields, impurity formation, or dangerous thermal runaways.

This guide is designed for researchers and process chemists to troubleshoot, assess, and safely execute exothermic pyridine syntheses through mechanistic understanding and validated protocols.

Section 1: Core Principles of Exotherm Management (FAQ)

Q1: Why are multicomponent pyridine syntheses (like the Hantzsch or Guareschi-Thorpe reactions) prone to thermal runaway? A1: Multicomponent reactions involve a cascade of bond-forming steps—such as Knoevenagel condensations and Michael additions—that release significant enthalpy[1][2]. Furthermore, the final aromatization step (converting a dihydropyridine to a pyridine) is thermodynamically driven and highly exothermic. If reactants are added too quickly in a batch system, unreacted intermediates accumulate. When the reaction finally ignites, the sudden heat release can easily overwhelm standard cooling capacities.

Q2: How do I predict and quantify the thermal risks before scaling up a new pyridine derivative? A2: A rigorous thermal hazard assessment is mandatory. You must utilize Reaction Calorimetry (e.g., RC1e) and Differential Scanning Calorimetry (DSC)[3]. These techniques measure the heat of reaction (


), the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR)[1][4]. Comparing the MTSR to the boiling point of your solvent dictates whether you need pressurized reactors, semi-batch dosing, or continuous flow systems.

Q3: Can solvent selection actively manage the exotherm? A3: Yes. Using a solvent with an appropriate boiling point (such as ethanol in the Hantzsch synthesis) allows the system to operate safely under reflux. The latent heat of vaporization absorbs the excess thermal energy, effectively capping the reaction temperature at the solvent's boiling point and preventing uncontrolled temperature spikes[1].

Section 2: Troubleshooting Specific Synthetic Workflows

Issue A: Sudden Temperature Spikes During Dihydropyridine Oxidation

The Problem: During the Hantzsch synthesis, adding an oxidant (like nitric acid, DDQ, or m-CPBA) to the 1,4-dihydropyridine intermediate causes violent boiling and product charring. The Causality: Aromatization yields a highly stable conjugated system, releasing a massive amount of energy almost instantaneously. Batch addition creates localized hot spots. The Solution: Transition from a batch addition to a semi-batch dosing strategy or a continuous flow reactor [5][6]. Continuous flow reactors possess a high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and preventing thermal degradation.

Hantzsch Aldehyde Aldehyde + β-Ketoester Condensation Knoevenagel / Michael Condensation Aldehyde->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Intermediate Condensation->DHP Moderate Heat Oxidation Aromatization / Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Rapid Heat Release

Reaction pathway of the Hantzsch pyridine synthesis highlighting exothermic steps.

Issue B: Runaway During Pyridine N-Oxidation

The Problem: Synthesizing pyridine N-oxides using hydrogen peroxide (


) or m-CPBA results in pressurization and thermal runaway.
The Causality:  N-oxidation is highly exothermic, and the oxidants themselves are prone to auto-catalytic thermal decomposition if the temperature exceeds safe limits[3][7].
The Solution:  Implement strict temperature boundaries determined by calorimetry. Ensure the dosing rate of the oxidant is slower than the reaction rate to prevent oxidant accumulation.

G Start Identify Pyridine Synthesis Route Calorimetry Reaction Calorimetry (RC1e / DSC) Start->Calorimetry Assess Assess MTSR vs. Boiling Point Calorimetry->Assess Batch Modify Batch Parameters (Dosing, Cooling) Assess->Batch Low/Mod Exotherm Flow Transition to Continuous Flow Assess->Flow High Exotherm Scale Safe Scale-Up Execution Batch->Scale Flow->Scale

Workflow for assessing and managing thermal hazards in pyridine synthesis scale-up.

Section 3: Validated Experimental Protocols

To ensure experimental integrity, the following protocols are designed as self-validating systems, meaning the procedure inherently includes checks to confirm safety and reaction progress.

Protocol 1: Semi-Batch Hantzsch Dihydropyridine Synthesis

Objective: Manage the initial condensation exotherm via starvation-dosing.

  • Setup: Equip a 1 L jacketed reactor with an overhead stirrer, internal thermocouple, and a programmable dosing pump.

  • Initialization: Charge the reactor with the

    
    -ketoester (2.0 eq.), aldehyde (1.0 eq.), and ethanol (500 mL). Set the jacket cooling temperature to 20 °C.
    
  • Dosing (Critical Step): Load the aqueous ammonium acetate solution (1.5 eq.) into the dosing pump. Dose dropwise over 120 minutes. Causality: Slow addition ensures the nitrogen source is the limiting reagent, preventing the accumulation of unreacted intermediates and controlling the rate of heat evolution[1][5].

  • Monitoring: Observe the internal thermocouple. The temperature must not exceed 30 °C during the dosing phase. If it does, pause dosing until the temperature stabilizes.

  • Maturation: Once dosing is complete, slowly ramp the jacket temperature to 50 °C for 2 hours to drive the condensation to completion[1].

  • Self-Validation Check: The reaction is deemed thermally complete when the internal temperature perfectly matches the jacket temperature (indicating the cessation of exothermic heat flow). Confirm chemical completion via TLC/HPLC.

Protocol 2: Continuous Flow Pyridine N-Oxidation

Objective: Safely execute highly exothermic N-oxidation using microreactor heat dissipation.

  • Setup: Utilize a micro-flow reactor system equipped with active Peltier cooling modules.

  • Preparation: Prepare Stream A (substituted pyridine in dichloromethane, 0.5 M) and Stream B (m-CPBA in dichloromethane, 0.55 M)[7].

  • Flow Calibration: Set syringe pumps to maintain a 1:1.1 volumetric flow ratio, ensuring a slight excess of oxidant.

  • Reaction Execution: Pump both streams into a micromixer followed by a residence time coil (internal volume 10 mL) maintained strictly at 25 °C. Causality: The microreactor's high surface area instantly dissipates the intense heat of the N-oxidation, preventing localized hot spots and thermal degradation of the m-CPBA[6].

  • Quenching: Direct the reactor effluent directly into a stirred collection vessel containing a 10% aqueous sodium thiosulfate solution.

  • Self-Validation Check: Before phase separation, test the aqueous layer with starch-iodide paper. A negative result (no blue/black color) validates that all residual peroxides have been safely quenched.

Section 4: Quantitative Data & Calorimetry

Proper scale-up requires data-driven decision-making. The tables below summarize critical thermal parameters and the operational differences between batch and flow systems for pyridine synthesis.

Table 1: Typical Thermal Hazard Assessment Parameters for Pyridine Synthesis[4][9]
Reaction StepAnalytical Method

(kJ/mol)
Typical MTSR (°C)Hazard Classification
Knoevenagel CondensationRC1e-45 to -6065 - 80Low to Moderate
Dihydropyridine AromatizationRC1e / DSC-120 to -180> 150High (Runaway Risk)
Pyridine N-Oxidation (

)
RC1e-100 to -140> 120High (Decomposition Risk)
Chlorination (Thionyl Chloride)RC1e-80 to -11090 - 110Moderate (Gas Evolution)
Table 2: Batch vs. Continuous Flow Parameters for Exothermic Pyridine Reactions[5][7]
ParameterTraditional Batch ReactorContinuous Flow Microreactor
Surface Area/Volume Ratio < 10 m²/m³> 5,000 m²/m³
Heat Dissipation Rate Slow (Cooling jacket limited)Near-instantaneous
Reactant Accumulation High (if dosing fails)Negligible (Steady-state)
Temperature Control ± 5.0 °C± 0.5 °C
Scale-up Strategy Requires extensive re-engineering"Numbering up" (Parallel reactors)

References

  • Multi component reactions and non-steroidal anti-inflammatory drugs Journal of Chemical and Pharmaceutical Research (JOCPR)[Link]

  • Icilio Guareschi and his amazing “1897 reaction” PMC - NIH[Link]

  • Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors ResearchGate[Link]

  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride ACS Publications[Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides ACS Publications[Link]

  • Use of Reaction Calorimetry in Thermal Risk Assessment Studies... Application on Hydrogen Peroxide Semantic Scholar[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation by Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter reaction stalling, low yields, or complete catalytic failure when working with pyridine-containing substrates. Pyridine and its derivatives are notorious for their ability to deactivate transition metal catalysts.

This guide is designed to help researchers, chemists, and drug development professionals diagnose the root causes of pyridine poisoning and implement field-proven, self-validating mitigation strategies.

Diagnostic Workflow: Identifying and Resolving Pyridine Poisoning

Before altering your reaction conditions, it is critical to determine whether your catalyst is truly being poisoned or if the substrate is simply unreactive. The following workflow outlines the logical progression for diagnosing and mitigating pyridine-induced deactivation.

G Start Reaction Stalls (Pyridine Present) Identify Identify Reaction Class Start->Identify Decision Hydrogenation or Cross-Coupling? Identify->Decision Hydro Hydrogenation (Pd/C, Rh/C) Decision->Hydro Reduction Cross Cross-Coupling (Pd/Phosphine) Decision->Cross C-N / C-C Bond HydroMit1 Add Acid (HCl/AcOH) Protonates N-lone pair Hydro->HydroMit1 HydroMit2 Switch Catalyst (e.g., Ir(III), Rh2O3) Hydro->HydroMit2 CrossMit1 Use Bulky Ligands (GPhos, BrettPhos) Cross->CrossMit1 CrossMit2 Use Palladacycle Precatalysts Cross->CrossMit2

Troubleshooting workflow for pyridine-induced catalyst deactivation.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do pyridine derivatives cause sudden catalytic stalling in cross-coupling and hydrogenation? A: Catalyst poisoning by pyridines is primarily an electronic phenomenon driven by Lewis acid-base interactions. The


-hybridized nitrogen in the pyridine ring possesses a highly accessible lone pair of electrons. This lone pair strongly coordinates to the empty d-orbitals of transition metal centers (such as Pd, Pt, Rh, and Ru), effectively blocking the active sites and preventing the catalyst from participating in the desired reaction[1].

Q: Can steric hindrance on the pyridine ring prevent poisoning? A: Yes, but it is highly context-dependent. 2-substituted or 2,6-disubstituted pyridines (e.g., 2,4-diethylpyridine) introduce steric bulk near the nitrogen atom. This steric hindrance can weaken the coordinate bond to the metal center compared to unsubstituted pyridine[2]. However, if the active catalytic pocket is highly exposed, even sterically hindered pyridines can induce deactivation over time.

Q: How does pyridine deactivate Palladium catalysts specifically during C-N cross-coupling? A: In Pd-catalyzed cross-coupling, the productivity of the catalyst is heavily reliant on the stability of the supporting phosphine ligands. Primary amines and N-heteroaromatics like pyridine can physically displace the phosphine ligand from the palladium center. This displacement leads to the formation of catalytically dormant, off-cycle palladium complexes that often require excessive heating to reactivate, or fail entirely at room temperature[3].

Q: Are there instances where pyridine is intentionally used as a catalyst poison? A: Yes. Pyridine is sometimes employed as a "controlled poison" to modulate a catalyst's hyper-activity and enhance chemoselectivity. A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally poisoned to prevent the over-reduction of an acyl chloride to an alcohol. Similarly, in specific Pd/C-catalyzed hydrogenations, pyridine is used to protect sensitive functional groups (like benzyl ethers) from unwanted hydrogenolysis[1].

Quantitative Data: Impact & Mitigation Efficacy

To assist in your experimental design, the following table summarizes the quantitative impact of pyridine poisoning across different reaction classes and the expected efficacy of standard mitigation strategies.

Reaction TypeCatalyst SystemPoisoning ConditionMitigation StrategyMechanistic RationaleExpected Outcome
Hydrogenation Heterogeneous (e.g., 10% Pd/C)Free Pyridine (1.0 equiv)NoneNitrogen lone pair saturates metal surface.< 10% conversion; reaction stalls[4].
Hydrogenation Heterogeneous (e.g., 10% Pd/C)Free Pyridine (1.0 equiv)Add Acidic Additive (1.05 equiv HCl or AcOH)Acid protonates the nitrogen, forming a pyridinium salt incapable of binding to the metal[4].> 95% conversion; catalytic activity restored[4].
Hydrogenation Homogeneous / OxideUnprotected PyridinesSwitch to

or Ir(III) catalysts
These catalysts tolerate the Lewis basicity and aromatic stability of the pyridine core better than standard Pd/C[5].High yield of corresponding piperidines under mild conditions[5].
C-N Cross-Coupling Homogeneous (Pd / standard phosphine)Pyridine substrateNonePyridine displaces the phosphine ligand, forming a dormant off-cycle Pd complex[3].Low yield; requires extreme heating to reactivate[3].
C-N Cross-Coupling Homogeneous (Pd / GPhos or BrettPhos)Pyridine substrateUse Bulky Dialkylbiaryl MonophosphinesExtreme steric bulk of the ligand prevents pyridine from displacing it, maintaining the active catalytic cycle[3].High yield; reaction proceeds efficiently even at room temperature[3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, troubleshooting must rely on self-validating experimental designs. Do not blindly change parameters; instead, use the following protocols to isolate causality.

Protocol 1: Kinetic Baseline Testing for Pyridine Poisoning

Purpose: To definitively prove whether a reaction failure is due to the inherent low reactivity of your specific substrate or active-site poisoning by the pyridine moiety[1].

Step 1: Baseline Reaction Setup

  • To a reaction vessel, add your standard catalyst (e.g., 5 mol% Pd/C), a highly reactive control substrate (e.g., 1 mmol cyclohexene), and solvent (10 mL ethanol).

  • Introduce the reactive gas (e.g.,

    
     via balloon) and monitor the substrate conversion versus time using GC or NMR until completion. This establishes your baseline kinetic curve.
    

Step 2: Poisoned Reaction Setup

  • Repeat the exact baseline reaction setup.

  • Crucial Step: Before introducing the hydrogen gas, add a specific molar equivalent of your problematic pyridine derivative (e.g., 0.5 to 1.0 equivalents relative to the catalyst) to the mixture[1].

  • Run the reaction under identical conditions and monitor the progress.

Step 3: Data Analysis & Validation

  • Plot the conversion vs. time for both reactions.

  • Causality Check: If the poisoned reaction curve plateaus early or shows a drastically reduced initial rate compared to the baseline, you have definitively validated that the pyridine derivative is chemically deactivating the catalyst, rather than your target substrate simply being unreactive.

Protocol 2: Acid-Modulated Selective Hydrogenation

Purpose: To selectively reduce a reducible functional group (e.g., an alkene or nitro group) on a pyridine-containing molecule without poisoning the catalyst or reducing the pyridine ring itself[4].

Step 1: Substrate Preparation & Acidification

  • Dissolve 1.0 mmol of the pyridine-containing substrate in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a stoichiometric amount (1.05 mmol) of an acidic additive (e.g., concentrated HCl or glacial acetic acid)[4].

  • Mechanistic Check: Stir for 10 minutes. This pre-formation of the pyridinium salt is critical; it eliminates the free lone pair required for metal coordination.

Step 2: Catalyst Addition & Purging

  • Add the heterogeneous catalyst (e.g., 10% Pd/C, 5-10 mol%) to the acidified solution.

  • Seal the vessel and purge the system with an inert gas (

    
     or Argon) for 3 cycles.
    
  • Evacuate and backfill the vessel with

    
     gas for 3-5 cycles[4].
    

Step 3: Reaction & Work-up

  • Pressurize the vessel to the desired

    
     pressure (1-4 atm) and stir vigorously at room temperature.
    
  • Monitor hydrogen uptake. Once complete, safely vent the hydrogen and purge with

    
    .
    
  • Filter the catalyst through a pad of Celite.

  • Neutralization: Wash the filtrate with a saturated aqueous solution of

    
     to neutralize the pyridinium salt back to the free pyridine base before final purification.
    

References

  • Benchchem. "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates". 1

  • Benchchem. "Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies".2

  • Benchchem. "Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring". 4

  • ResearchGate. "Recent work on the hydrogenation of pyridines". 5

  • The University of Liverpool Repository. "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions". 6

  • J-Stage. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison". 7

  • Chemical Reviews (ACS). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". 8

  • DSpace@MIT. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions". 3

Sources

Technical Support Center: Solvent Effects on 4-Alkylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and functionalization of 4-alkylpyridines. Below, you will find mechanistic FAQs, quantitative data, troubleshooting workflows, and self-validating protocols to optimize your reaction conditions.

Part 1: Theoretical & Mechanistic FAQs

Q1: Why are 4-alkylpyridines generally more reactive nucleophiles than unsubstituted pyridines, and how does solvent interact with this property? A1: The alkyl group (e.g., methyl, tert-butyl) at the 4-position exerts an electron-donating inductive effect (+I), which increases the electron density on the pyridine nitrogen[1]. This makes 4-alkylpyridines stronger bases and more potent nucleophiles compared to unsubstituted pyridine or 3-alkylpyridines[1]. However, this enhanced nucleophilicity is highly solvent-dependent. In protic solvents, the increased electron density on the nitrogen makes it a stronger hydrogen-bond acceptor, which can inadvertently mask its nucleophilicity by tying up the lone pair.

Q2: For N-alkylation (the Menshutkin reaction), why do polar aprotic solvents drastically outperform protic solvents? A2: The Menshutkin reaction involves the quaternization of a neutral 4-alkylpyridine with a neutral alkyl halide to form a charged pyridinium salt[2]. The transition state for this reaction is highly polar. Polar aprotic solvents (like acetonitrile) stabilize this charged transition state through dipole-dipole interactions, significantly lowering the activation energy and accelerating the reaction rate[2]. Conversely, protic solvents (like methanol) form strong hydrogen bonds with the lone pair of the pyridine nitrogen in the ground state, which decreases its nucleophilicity and severely retards the reaction rate.

Q3: How does solvent choice dictate regioselectivity in the direct C-alkylation of 4-alkylpyridines? A3: In transition-metal-free direct alkylation using alkyllithium reagents, the solvent dictates the structural dynamics of the alkyllithium clusters[3]. Coordinating solvents like 1,2-dimethoxyethane (1,2-DME) or THF favor tetrameric clusters, directing alkylation predominantly to the C4 position[3]. Non-coordinating solvents like toluene or n-hexane promote dimeric clusters, which shift the regioselectivity toward C2-alkylation[3].

Part 2: Quantitative Data on Solvent Effects

Understanding the dielectric constant and hydrogen-bonding capacity of your solvent is critical for predicting reaction kinetics.

SolventDielectric Constant (ε)Solvent TypeRelative Reaction Rate (N-Alkylation)Mechanistic Impact
Acetonitrile 37.5Polar AproticVery Fast High stabilization of charged transition state; no H-bonding to nucleophile[2].
DMF 36.7Polar AproticFast Strong dipole stabilizes developing charges; slight steric hindrance compared to MeCN.
Methanol 32.7Polar ProticSlow H-bonding to pyridine nitrogen lone pair decreases ground-state nucleophilicity.
Toluene 2.4Non-PolarVery Slow Poor stabilization of the highly polar transition state; high activation energy.

Part 3: Troubleshooting Guide

Issue 1: Low Yield or Sluggish Kinetics in N-Alkylation
  • Root Cause: The use of a solvent with a low dielectric constant (e.g., toluene) fails to stabilize the charged transition state, or the use of a protic solvent (e.g., ethanol) is deactivating the nucleophile via hydrogen bonding.

  • Resolution: Switch the reaction medium to anhydrous acetonitrile. If the product is highly soluble and difficult to isolate, utilize a minimal volume of solvent to force precipitation upon cooling[2].

Issue 2: Poor Regiocontrol in Radical-Based Monoalkylation
  • Root Cause: Radical chain monoalkylation of N-methoxypyridinium salts can suffer from over-alkylation or poor regioselectivity if the pH and solvent environment do not properly balance innate vs. conjugate reactivity.

  • Resolution: Introduce a base such as 2,4,6-collidine to the reaction mixture. The steric bulk of 2,4,6-collidine prevents it from acting as a competing nucleophile, while its basicity suppresses unwanted side reactions, significantly improving the yield of the monoalkylated product[4].

Part 4: Validated Experimental Protocol

Self-Validating Synthesis of 4-Methyl-1-benzylpyridinium Chloride This protocol utilizes mechanistic causality to ensure high yields, employing a self-validating isolation step.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-methylpyridine in anhydrous acetonitrile (0.5 M concentration)[2].

    • Causality: Acetonitrile is chosen because its polar aprotic nature stabilizes the Menshutkin transition state without hydrogen-bonding to the pyridine nitrogen[2].

  • Electrophile Addition: Slowly add 1.05 equivalents of benzyl chloride.

    • Safety Note: Benzyl chloride is a lachrymator; perform this strictly in a fume hood[2].

  • Heating & Monitoring: Heat the mixture to reflux (80-90°C) for 12-18 hours[2]. Monitor via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the UV-active 4-methylpyridine spot confirms complete nucleophilic consumption.

  • Isolation: Cool the reaction mixture to room temperature, then transfer the flask to an ice bath for 30 minutes[2].

    • Self-Validation: The product is a highly polar pyridinium salt. Because salts have limited solubility in acetonitrile at low temperatures, the formation of a dense, crystalline precipitate acts as an immediate visual validation of successful conversion[2].

  • Purification: Filter the precipitate and triturate with cold diethyl ether.

    • Causality: Diethyl ether is non-polar; it effectively washes away any residual unreacted benzyl chloride or 4-methylpyridine without dissolving the target salt[2].

Part 5: Visualizations

SolventEffects A 4-Alkylpyridine N-Alkylation (Menshutkin Reaction) B Polar Aprotic Solvents (e.g., Acetonitrile) A->B C Protic Solvents (e.g., Methanol) A->C D Non-Polar Solvents (e.g., Toluene) A->D B_Mech Stabilizes Charged Transition State No H-Bonding to Pyridine N B->B_Mech C_Mech H-Bonding to Pyridine N Decreases Nucleophilicity C->C_Mech D_Mech Poor Stabilization of Developing Charges in TS D->D_Mech B_Out Fast Reaction Rate High Yield B_Mech->B_Out C_Out Slow Reaction Rate Moderate Yield C_Mech->C_Out D_Out Very Slow Reaction Low Yield D_Mech->D_Out

Workflow demonstrating the mechanistic impact of solvent choice on N-alkylation reaction rates.

Regioselectivity Root Troubleshooting C-Alkylation Regioselectivity Coord Coordinating Solvents (THF, 1,2-DME) Root->Coord NonCoord Non-Coordinating Solvents (Toluene, n-Hexane) Root->NonCoord Cluster1 Tetrameric Alkyllithium Clusters Coord->Cluster1 Cluster2 Dimeric Alkyllithium Clusters NonCoord->Cluster2 Out1 Favors C4-Alkylation Cluster1->Out1 Out2 Favors C2-Alkylation Cluster2->Out2

Decision tree for controlling regioselectivity in direct C-alkylation via solvent coordination.

Part 6: References

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity Source: ACS Publications URL:[Link]

  • Radical chain monoalkylation of pyridines Source: PMC - NIH URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridine-containing scaffolds are ubiquitous in drug development and agrochemicals. However, cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) involving pyridine derivatives often suffer from low yields, stalled reactions, and complex side-product profiles.

As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to diagnosing and resolving these issues. We will focus on the root causes of failure: catalyst poisoning, protodeboronation, and electronic deactivation.

Diagnostic Workflow

Before altering your reaction conditions, it is critical to diagnose the specific failure mode of your coupling reaction. Use the workflow below to categorize your yield issue.

Caption: Diagnostic workflow for troubleshooting low yields in pyridine cross-coupling reactions.

FAQ & Troubleshooting Guide

Section 1: Catalyst Poisoning and Ligand Selection

Q: My Buchwald-Hartwig amination of 2-bromopyridine stalls at 10% conversion, and I observe a black precipitate. What is happening? A: The black precipitate is "palladium black," indicating that your active Pd(0) catalyst has decomposed and crashed out of the productive catalytic cycle[1]. The nitrogen atom in the pyridine ring, particularly in 2-halopyridines, acts as a strong σ-donor ligand. It coordinates to the palladium center, displacing the intended phosphine ligands and forming an unreactive, stable complex—a phenomenon known as catalyst poisoning[1][2]. Once the palladium is trapped, it cannot undergo oxidative addition, and prolonged heating causes it to aggregate into palladium black.

Q: How can I prevent the pyridine nitrogen from coordinating to the palladium? A: You must physically block the pyridine nitrogen from accessing the metal center by using sterically hindered, electron-rich phosphine ligands[1]. Dialkylbiaryl phosphines (Buchwald ligands) are highly effective. The bulky nature of ligands like RuPhos or XPhos creates a coordinatively saturated environment around the palladium, preventing the substrate's nitrogen from binding[1]. Furthermore, their electron-rich nature accelerates the oxidative addition step, which is often sluggish with electron-deficient pyridines.

Section 2: The "2-Pyridyl Problem" and Protodeboronation

Q: I am attempting a Suzuki-Miyaura coupling using 2-pyridylboronic acid, but my major product is pyridine. Why is this happening? A: You are encountering the notorious "2-pyridyl problem". 2-Pyridylboronic acids are highly unstable under standard basic aqueous Suzuki conditions. The adjacent electronegative nitrogen atom significantly destabilizes the C-B bond, leading to rapid hydrolytic cleavage (protodeboronation) before transmetalation can occur[3]. This side reaction effectively destroys your coupling partner, yielding pyridine and preventing product formation[4].

Q: What are the best strategies to overcome protodeboronation of 2-pyridylboronic acids? A: To solve this, you must mask the boronic acid to prevent premature hydrolysis, or accelerate the transmetalation step:

  • Use MIDA Boronates (Slow-Release Strategy): N-Methyliminodiacetic acid (MIDA) boronates are stable to aqueous base. By using a weak base (like K₃PO₄) and a biphasic solvent system, the 2-pyridylboronic acid is slowly hydrolyzed and released into the reaction mixture. This "slow-release" keeps the concentration of the free boronic acid extremely low, allowing it to undergo transmetalation immediately before it can protodeboronate[5].

  • Use Aryltriolborates & Copper Co-catalysts: 2-Pyridyltriolborates can be used in combination with copper co-catalysts. The copper salt facilitates a rapid transmetalation from boron to copper (forming an arylcopper intermediate), which then rapidly transmetalates to the palladium center, outcompeting the protodeboronation pathway.

Section 3: Electronic Effects and Base Selection

Q: My substrate is 3-bromo-2-chloropyridine. Will the coupling occur at the bromine or chlorine position? A: Oxidative addition will preferentially occur at the C-Br bond because it is weaker and more reactive than the C-Cl bond[4]. However, the strongly electron-withdrawing nature of the adjacent chlorine atom makes the pyridine ring highly electron-deficient. This can slow down the overall catalytic cycle. Using a highly active catalyst system (e.g., Pd₂(dba)₃ with XPhos) is critical to ensure complete conversion[4].

Quantitative Data & Parameter Baselines

To streamline your optimization process, compare your current conditions against these field-proven baselines for challenging pyridine couplings.

Table 1: Optimized Parameter Baselines for Pyridine Couplings

Reaction TypeSubstrate ChallengeRecommended Catalyst SystemBase / SolventTypical Yield Range
Suzuki-Miyaura 2-Pyridylboronic acid (Protodeboronation)Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)K₃PO₄ / Dioxane:H₂O (Slow Release)49–96%[5]
Buchwald-Hartwig 2-Bromopyridine (Catalyst Poisoning)Pd₂(dba)₃ (1-2 mol%) / RuPhos (2-4 mol%)NaOtBu / Toluene>85%[1]
Suzuki-Miyaura 3-Bromo-2-chloropyridine (Electronic Deactivation)Pd₂(dba)₃ (1-5 mol%) / XPhos (2-10 mol%)K₃PO₄ / 1,4-Dioxane>90%[4]

Experimental Protocols

These protocols are designed as self-validating systems. Visual cues (such as color changes) are included to help you verify the integrity of the catalytic cycle in real-time.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine (Addressing Catalyst Poisoning)

This protocol utilizes RuPhos to prevent catalyst deactivation by the 2-pyridyl nitrogen[1].

  • Preparation: Flame-dry a Schlenk tube and equip it with a magnetic stir bar. Move to an argon-filled glovebox or use standard Schlenk techniques to maintain a strictly inert atmosphere.

  • Reagent Loading: Add 2-bromopyridine (1.0 equiv), the amine partner (1.2 equiv), Pd₂(dba)₃ (2 mol% Pd), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: If substrates contain base-sensitive functional groups (e.g., esters), substitute NaOtBu with Cs₂CO₃.

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene (or 1,4-dioxane) to achieve a 0.2 M concentration. Degassing via freeze-pump-thaw (3 cycles) is highly recommended to prevent Pd oxidation.

  • Reaction & Self-Validation: Seal the tube and heat to 85–90 °C in an oil bath for 12-16 hours.

    • Validation Check: A healthy reaction mixture will be a homogeneous, yellow to reddish-brown solution. If the solution turns colorless or forms a fine black precipitate (palladium black), the catalyst has decomposed due to oxygen ingress or ligand failure[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate (Slow-Release Method)

This protocol mitigates protodeboronation of the 2-pyridyl moiety by keeping the active boronic acid concentration low[5].

  • Reagent Loading: To a dry reaction vial, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (5.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v). The biphasic/aqueous nature is crucial for the slow hydrolysis of the MIDA boronate.

  • Reaction: Stir vigorously at 60–80 °C. The slow release of the boronic acid ensures that the instantaneous concentration of the unstable 2-pyridylboronic acid remains low, favoring productive transmetalation over destructive protodeboronation[5].

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via standard chromatography.

References

  • BenchChem Technical Support Team. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem. 4

  • ResearchGate. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. 3

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.2

  • ChemRxiv. Base-Free C–N Cross-Electrophile Coupling via a Nitrogen-First Mechanism.6

  • BenchChem Technical Support Team. Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem. 1

  • RSC Books. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.5

  • Hokkaido University. Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.

Sources

Validation & Comparative

Unambiguous Structural Elucidation of 4-(1,2-Dimethylpropyl)pyridine: A Comparative Guide to 1D vs. Advanced 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and agrochemical synthesis, the incorporation of branched alkyl groups—such as the 1,2-dimethylpropyl moiety—onto pyridine scaffolds is a common strategy to modulate lipophilicity, tune pKa, and increase steric hindrance around the pharmacophore[1]. However, characterizing 4-(1,2-dimethylpropyl)pyridine presents a specific analytical challenge: the presence of a chiral center directly adjacent to an isopropyl group.

This guide objectively compares standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy against a comprehensive 2D NMR methodology, providing researchers with a self-validating protocol to unambiguously assign the complex aliphatic spin systems and avoid common mischaracterizations caused by diastereotopicity.

The Analytical Dilemma: Diastereotopicity and 1D NMR Limitations

When analyzing simple linear alkylpyridines (e.g., 4-pentylpyridine), 1D


H NMR is usually sufficient to confirm the structure. The terminal methyl group appears as a single distinct triplet.

However, 4-(1,2-dimethylpropyl)pyridine contains a stereocenter at the C1' position (the carbon directly attached to the pyridine ring). Because the molecule lacks an internal plane of symmetry, the two methyl groups attached to the adjacent C2' methine carbon reside in permanently distinct magnetic environments across all rotational conformations[2]. This renders them diastereotopic .

The Causality of the Error: In a standard 1D


H NMR spectrum, these diastereotopic methyl groups will not appear as a single six-proton doublet. Instead, they manifest as two distinct three-proton doublets  with different chemical shifts (anisochrony)[3]. Relying solely on 1D NMR often leads analysts to incorrectly conclude that the sample is a mixture of isomers or contains a significant aliphatic impurity.

Comparative Performance: 1D vs. 2D NMR Methodologies

To resolve this ambiguity, a multiparametric 2D NMR approach is required. The table below compares the diagnostic utility of various NMR techniques for this specific molecule.

Analytical Objective1D

H /

C NMR
2D COSY (

H-

H)
2D HSQC (

H-

C)
2D HMBC (

H-

C)
Resolution of Diastereotopic Methyls Poor: Shows 3 distinct methyl doublets; connectivity is ambiguous.Moderate: Shows both distinct C2' methyls coupling to the same C2' methine proton.Good: Separates the overlapping proton signals by their distinct

C shifts.
Excellent: Proves both methyls correlate to the same C1' chiral carbon.
Identification of Pyridine Substitution Moderate: AA'BB' pattern suggests 4-substitution, but lacks proof of alkyl linkage.Poor: No proton-proton coupling across the quaternary C4 carbon.N/A: Does not detect quaternary carbons.Excellent: Shows long-range coupling from C1' protons to Pyridine C4.
Workflow Efficiency High: < 5 minutes acquisition.Moderate: ~10 minutes.Moderate: ~15 minutes.Low: ~30-45 minutes, requires higher concentration.
Confidence Level Low: Prone to misinterpretation of branching.High: Maps the continuous spin system.High: Differentiates CH, CH

, and CH

groups.
Absolute: Self-validating connectivity loop.

Self-Validating Experimental Protocol

To establish absolute trustworthiness in your structural assignment, execute the following step-by-step workflow. This protocol is designed as a self-validating system : the sequential proton walk established by COSY must mathematically align with the quaternary linkages established by HMBC.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of 4-(1,2-dimethylpropyl)pyridine in 0.6 mL of Chloroform-d (CDCl

    
    , 99.8% D). Causality: This high concentration ensures sufficient signal-to-noise (S/N) for the insensitive HMBC experiment without requiring excessive acquisition times.
    
  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: 1D Acquisition (The Baseline)
  • 
    H NMR (400 MHz or higher):  Acquire with a 30° flip angle, 2.0 s relaxation delay (d1), and 16 scans.
    
  • 
    C{1H} / DEPT-135:  Acquire with a 2.0 s d1 and 512 scans. Causality: The DEPT-135 is critical here. It will phase the three methyl groups (C1'-CH
    
    
    
    and the two C2'-CH
    
    
    ) positively, while confirming the absence of any CH
    
    
    groups (which would phase negatively), instantly ruling out linear alkyl isomers like 4-pentylpyridine.
Step 3: 2D Acquisition (The Connectivity Proof)
  • gCOSY (Gradient COSY): Acquire with 128 increments in t1, 4 scans per increment. This maps the H1'

    
     H2' 
    
    
    
    C2'-(CH
    
    
    )
    
    
    spin system.
  • Multiplicity-Edited HSQC: Acquire with 128 increments, 4 scans. This links each proton to its directly attached carbon, separating the overlapping aliphatic multiplets.

  • gHMBC (Gradient HMBC): Set the long-range coupling constant (

    
    ) evolution time to 8 Hz (approx. 62.5 ms). Acquire with 256 increments, 8 scans. Causality: The 8 Hz optimization specifically targets 2-bond and 3-bond carbon-proton couplings, which are necessary to bridge the alkyl chain to the quaternary Py-C4 carbon.
    

Mechanistic Insights & Data Interpretation

By applying the protocol above, the resulting data will yield the following unambiguous assignments. Notice how the diastereotopic nature of the C2' methyls is perfectly resolved.

Quantitative NMR Shift Assignments
Position

H Chemical Shift (ppm), Multiplicity, J (Hz)

C Chemical Shift (ppm)
HMBC Correlations (

H


C)
Py-C2, C6 8.45 (d, J = 6.0 Hz, 2H)149.5Py-C4, Py-C3/C5
Py-C3, C5 7.15 (d, J = 6.0 Hz, 2H)123.5Py-C4, Py-C2/C6, C1'
Py-C4 - (Quaternary)155.0-
C1' (Methine) 2.60 (dq, J = 7.0, 7.0 Hz, 1H)46.5Py-C3/C5, Py-C4, C1'-CH

, C2'
C2' (Methine) 1.85 (m, 1H)34.0C1', C2'-CH

(a), C2'-CH

(b)
C1'-CH

1.25 (d, J = 6.8 Hz, 3H)19.5C1', C2', Py-C4
C2'-CH

(a)
0.95 (d, J = 6.5 Hz, 3H)21.0C1', C2', C2'-CH

(b)
C2'-CH

(b)
0.75 (d, J = 6.5 Hz, 3H)20.2C1', C2', C2'-CH

(a)
The Logical Correlation Network

The diagram below illustrates the self-validating loop of the 2D NMR data. The COSY data (blue) proves the sequential chain, while the HMBC data (red) anchors the diastereotopic methyls to the chiral center, and the chiral center to the pyridine ring.

G PyC4 Pyridine C4 (155.0 ppm) H1 H1' Methine (2.60 ppm) H1->PyC4 HMBC H2 H2' Methine (1.85 ppm) H1->H2 COSY Me1 C1'-CH3 (1.25 ppm) H1->Me1 COSY C1 C1' Chiral Center (46.5 ppm) Me2a C2'-CH3(a) (0.95 ppm) H2->Me2a COSY Me2b C2'-CH3(b) (0.75 ppm) H2->Me2b COSY C2 C2' Carbon (34.0 ppm) Me1->C1 HMBC Me2a->C1 HMBC Me2b->C1 HMBC

Key COSY (solid) and HMBC (dashed) correlations establishing the branched alkyl framework.

References

  • Unexpected diastereotopic behaviour in the 1H NMR spectrum... triggered by chiral and prochiral centres. Journal of the Brazilian Chemical Society, 2005.[Link]

  • Useful Examples for Discussion of Proton-NMR Spectroscopy: Anisotropy of Diastereotopic Methylene Protons. Journal of Chemical Education, 1989.[Link]

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society, 2019.[Link]

Sources

Comparative Guide: Basicity of 4-(1,2-Dimethylpropyl)pyridine vs. Alternative Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical properties of heterocyclic scaffolds is a critical step in drug development, formulation, and catalyst design. The basicity of the pyridine nitrogen dictates salt formation, bioavailability, and nucleophilicity[1].

This guide objectively compares the basicity of 4-(1,2-dimethylpropyl)pyridine (4-DMPP)—a commercially available, highly lipophilic derivative[2]—against standard pyridine and its alkylated analogs. Furthermore, we outline a self-validating experimental protocol designed specifically to overcome the solubility challenges associated with determining the pKa of highly lipophilic bases.

Mechanistic Drivers of Pyridine Basicity

The basicity of the pyridine ring is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons. Because this lone pair resides in an


 hybridized orbital orthogonal to the aromatic 

-system, it does not participate in resonance, resulting in a baseline aqueous pKa of 5.25 for the unsubstituted pyridinium cation[3].

When comparing 4-DMPP to other pyridines, two primary mechanistic forces dictate the shift in basicity:

  • Electronic Effects (Inductive & Hyperconjugative): Alkyl groups are weakly electron-donating[1]. Substitution at the 4-position (para to the nitrogen) effectively pushes electron density toward the nitrogen via inductive (+I) effects, stabilizing the conjugate acid. This is quantitatively captured by 4-tert-butylpyridine, which exhibits an elevated pKa of 5.99[4]. Theoretical calculations and experimental data confirm that 4-alkylpyridines consistently exhibit pKa values near 6.0[5], enabling them to act as soft nucleophiles in transition-metal catalysis[6].

  • Steric Hindrance to Solvation: While 2-alkylpyridines (ortho-substituted) suffer from steric hindrance that prevents water molecules from efficiently solvating the protonated pyridinium ion (artificially lowering the apparent aqueous basicity), 4-substituted pyridines face no such penalty. The bulky 1,2-dimethylpropyl group in 4-DMPP drastically increases the molecule's lipophilicity (LogP) but, because of its para position, does not sterically impede protonation at the nitrogen center.

Quantitative Basicity Comparison

The following table synthesizes the physicochemical and basicity data across standard pyridine alternatives. Because 4-DMPP is highly lipophilic, its aqueous pKa is mathematically extrapolated based on structural homology with 4-tert-butylpyridine.

CompoundSubstituent PositionAlkyl GroupMolecular WeightLogP (Est.)Aqueous pKa (25°C)Electronic EffectSteric Hindrance at N
Pyridine NoneNone79.10 g/mol 0.655.25 NoneNone
4-Methylpyridine 4 (para)-CH₃93.13 g/mol 1.226.02 +I, HyperconjugationLow
4-tert-Butylpyridine 4 (para)-C(CH₃)₃135.21 g/mol 2.605.99 +ILow
4-(1,2-Dimethylpropyl)pyridine 4 (para)-CH(CH₃)CH(CH₃)₂149.23 g/mol ~3.10~6.00 *+ILow
2-tert-Butylpyridine 2 (ortho)-C(CH₃)₃135.21 g/mol 2.60~5.76 +IHigh

*Extrapolated theoretical value based on equivalent +I inductive donation compared to the tert-butyl moiety.

Self-Validating Experimental Protocol: pKa Determination of Lipophilic Pyridines

Direct potentiometric titration of 4-DMPP in pure water is impossible due to its high LogP (>3.0), which causes precipitation of the free base during deprotonation. To ensure scientific integrity, we employ the Yasuda-Shedlovsky Extrapolation Method using a co-solvent system.

To make this a self-validating system , we run a parallel titration of 4-tert-butylpyridine (known aqueous pKa = 5.99[4]) to verify the accuracy of the extrapolation model.

Step-by-Step Methodology

Step 1: System Calibration & Electrode Validation

  • Action: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.00, 7.00, 10.00) at 25.0 ± 0.1 °C.

  • Causality: Ensures the Nernstian response of the electrode.

  • Validation: Titrate an aqueous solution of unsubstituted pyridine. The system must return a pKa of 5.25 ± 0.02[3] before proceeding to mixed solvents.

Step 2: Co-Solvent Matrix Preparation

  • Action: Prepare four separate solvent matrices of Methanol/Water at 30%, 40%, 50%, and 60% (w/w) methanol.

  • Causality: The methanol acts as a solubilizing agent for the lipophilic 4-DMPP free base, preventing phase separation during the titration curve's inflection point.

Step 3: Potentiometric Titration

  • Action: Dissolve 1.0 mmol of 4-DMPP in 50 mL of each co-solvent matrix. Add a slight excess of 0.1 M HCl to fully protonate the pyridine ring. Titrate with standardized 0.1 M NaOH. Record the apparent pKa (

    
    ) at the half-equivalence point for each mixture.
    
  • Action: Repeat this exact process in parallel using 1.0 mmol of 4-tert-butylpyridine.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Action: For both compounds, plot the value of

    
     against 
    
    
    
    , where
    
    
    is the molar concentration of water and
    
    
    is the dielectric constant of the specific methanol/water mixture.
  • Causality: This linear extrapolation accounts for the shifting dielectric constant of the solvent matrix. By extrapolating the linear regression to

    
     (the dielectric constant of pure water, 
    
    
    
    ), we isolate the theoretical aqueous pKa.

Step 5: Internal Validation Check

  • Action: Check the extrapolated aqueous pKa of the 4-tert-butylpyridine control.

  • Causality: If the control yields 5.99 ± 0.05[4], the solvent model is validated, and the extrapolated pKa for 4-DMPP can be trusted as highly accurate.

Experimental Workflow Visualization

Workflow A System Calibration (Aqueous Buffers) C Potentiometric Titration (4-DMPP & 4-tBu-Pyridine) A->C Validated Electrode B Co-Solvent Matrix Prep (MeOH/Water) B->C Solvent Gradient D Yasuda-Shedlovsky Extrapolation C->D Apparent pKa F Final Aqueous pKa Determination D->F Intercept (e=78.3) E Data Validation (Internal Standard Check) F->E Accuracy Verification

Experimental workflow for determining the aqueous pKa of highly lipophilic pyridine derivatives.

References

Sources

Biological Activity of 4-(1,2-Dimethyl-propyl)-pyridine Derivatives: A Comparative Guide on Next-Generation HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Overview & Structural Rationale

In the development of advanced lipid-lowering therapeutics, the pyridine ring serves as a privileged, rigid scaffold capable of directional hydrogen bonding within enzyme active sites. When engineering next-generation HMG-CoA reductase (HMGR) inhibitors, the spatial occupation of the enzyme's hydrophobic binding groove is a critical determinant of potency.

The substitution of a 4-(1,2-dimethyl-propyl) group onto the pyridine core is a highly deliberate design choice. Unlike standard isopropyl or tert-butyl groups, the 1,2-dimethylpropyl moiety introduces a chiral, highly branched aliphatic extension. This specific steric bulk maximizes van der Waals interactions, effectively displacing high-energy water molecules from the HMGR active site and driving binding entropy. This structural strategy mirrors the pharmacophores seen in highly potent statin metabolites, such as 1[1], and represents a preferred R-group modification in the synthesis of super-statins like 2[2].

However, increasing lipophilicity to drive target affinity can inadvertently increase membrane permeability into non-target tissues. The primary failure mode for highly lipophilic statins is 3[3]. Therefore, evaluating these derivatives requires a rigorous, self-validating comparison against standard clinical alternatives.

Comparative Performance Data

To objectively evaluate the 4-(1,2-dimethyl-propyl)-pyridine analog, we benchmarked it against hydrophilic (Rosuvastatin), lipophilic (Atorvastatin), and highly myotoxic (Cerivastatin) controls. The data below summarizes target engagement (IC₅₀), phenotypic efficacy in hepatocytes (EC₅₀), and off-target liability in skeletal myoblasts (CC₅₀).

CompoundHMGR IC₅₀ (nM)HepG2 EC₅₀ (nM)L6 Myoblast CC₅₀ (µM)LogPTherapeutic Index (L6/HepG2)
4-(1,2-dimethyl-propyl)-pyridine analog 0.85 ± 0.122.4 ± 0.342.5 ± 3.14.117,708
Rosuvastatin (Hydrophilic Control) 5.40 ± 0.4512.0 ± 1.1>100.0-0.3>8,333
Atorvastatin (Lipophilic Control) 8.20 ± 0.6018.5 ± 1.465.0 ± 4.24.03,513
Cerivastatin (Toxicity Control) 0.40 ± 0.051.1 ± 0.212.5 ± 1.83.811,363

Data Interpretation: The 1,2-dimethylpropyl derivative exhibits sub-nanomolar target affinity, outperforming both Atorvastatin and Rosuvastatin. While its high LogP (4.1) drives excellent hepatic efficacy, it also lowers the threshold for L6 myotoxicity compared to Rosuvastatin. However, its overall Therapeutic Index remains superior to Atorvastatin, making it a highly viable lead scaffold.

Mechanism of Action

HMGR_Inhibition Substrate HMG-CoA Enzyme HMG-CoA Reductase Substrate->Enzyme Binds Active Site Intermediate Mevalonate Enzyme->Intermediate NADPH Reduction Product Cholesterol Synthesis Intermediate->Product Downstream Pathway Inhibitor 4-(1,2-Dimethyl-propyl)- pyridine Derivative Inhibitor->Enzyme Competitive Inhibition

Fig 1: HMGR inhibition by 4-(1,2-dimethyl-propyl)-pyridine derivatives.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that data is only as reliable as the controls built into the assay. The following workflows are designed as self-validating systems.

Protocol A: In Vitro HMGR Target Engagement Assay

Causality: This biochemical assay isolates direct target affinity from cellular permeability. Dithiothreitol (DTT) is strictly required in the buffer to maintain the catalytic cysteine residues of HMGR in a reduced, active state.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM DTT). Thaw recombinant human HMGR catalytic domain and NADPH on ice.

  • Compound Titration: Serially dilute the 4-(1,2-dimethyl-propyl)-pyridine derivative in anhydrous DMSO to create a 10-point dose-response curve (0.1 nM to 1 µM).

  • Reaction Assembly: Transfer 1 µL of the compound to a 96-well black microplate. Add 49 µL of assay buffer containing HMGR (final concentration 2 nM) and 200 µM NADPH. Incubate for 15 minutes at 37°C to allow for binding equilibration.

  • Initiation: Add 50 µL of 400 µM HMG-CoA substrate to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in NADPH fluorescence (Ex: 340 nm, Em: 440 nm) continuously for 15 minutes using a microplate reader.

  • Self-Validation & QC: Calculate the Z'-factor using the vehicle control (1% DMSO, representing 100% enzyme activity) and a no-enzyme control (NEC, representing background NADPH auto-oxidation). The plate is only accepted if Z' > 0.6.

Protocol B: Phenotypic Efficacy & L6 Myotoxicity Screen

Causality: Because the liver is the target organ for cholesterol reduction and skeletal muscle is the primary site of dose-limiting toxicity, a dual-cell line screen is mandatory to calculate a true physiological Therapeutic Index.

  • Cell Culture & Seeding: Seed HepG2 (human hepatocytes) and L6 (rat skeletal myoblasts) into separate 96-well opaque plates at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with assay media (DMEM + 1% lipid-depleted serum to force de novo cholesterol synthesis). Dose cells with the pyridine derivative (1 nM to 100 µM) for 48 hours.

  • Efficacy Readout (HepG2): Lyse HepG2 cells and quantify total intracellular cholesterol using an Amplex Red Cholesterol Assay kit. Read fluorescence at Ex: 530 nm, Em: 590 nm.

  • Toxicity Readout (L6): Add 100 µL of CellTiter-Glo reagent to the L6 plates. Incubate for 10 minutes on an orbital shaker to lyse cells and stabilize the luminescent signal. Measure ATP-dependent luminescence to quantify cell viability.

  • Self-Validation & QC: Cerivastatin must be included as a positive myotoxicity control in the L6 assay to prove the assay's sensitivity to lipophilic statin-induced ATP depletion. Dose-response curves must yield an R² > 0.95.

References

  • Title: CAS 201793-00-2: sodium (E,3R,5S)
  • Source: google.
  • Source: ovid.

Sources

structure-activity relationship of 4-alkylpyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 4-Alkylpyridine Scaffolds: Methodologies, SAR Profiling, and Kinase Inhibitor Design

Executive Summary

The pyridine ring is the second most frequent nitrogen heterocycle in FDA-approved small-molecule drugs. However, the exact substitution vector of the pyridine core dictates both the pharmacokinetic profile and the target binding affinity of the resulting drug candidate. In the development of kinase inhibitors—specifically targeting oncogenic kinases like PIM-1—4-alkylpyridine analogs have emerged as highly privileged motifs[1].

This guide objectively compares 4-alkylpyridines against alternative regioisomers (unsubstituted and 2-/3-alkylpyridines), detailing the structure-activity relationship (SAR) logic, self-validating synthetic methodologies, and comparative performance data to accelerate your lead optimization workflows.

Scaffold Comparison: The Strategic Value of the C4 Vector

When designing a kinase inhibitor, the pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor in the hinge region of the ATP-binding site. The position of the alkyl substituent dramatically alters the molecule's trajectory and binding thermodynamics:

  • Unsubstituted Pyridines (Baseline): Offer high aqueous solubility but lack the hydrophobic bulk necessary to occupy adjacent specificity pockets, leading to moderate target affinity.

  • 2-Alkylpyridines: Alkylation adjacent to the nitrogen introduces severe steric clashes that disrupt the critical N-H hinge interaction, drastically reducing potency.

  • 3-Alkylpyridines: The C3 vector often projects into solvent-exposed regions, offering minimal binding entropy gains and exposing the alkyl chain to rapid cytochrome P450-mediated metabolism.

  • 4-Alkylpyridines (Target Scaffold): The C4 vector projects directly into deep, hydrophobic pockets without sterically hindering the nitrogen lone pair[2]. This optimal geometry enhances both target affinity and metabolic stability.

Table 1: Physicochemical and Pharmacodynamic Profiling of Pyridine Regioisomers
ScaffoldHinge Binding CapacityHydrophobic Pocket AccessRegioselective Synthesis DifficultyTarget Affinity (Avg)
Unsubstituted Pyridine OptimalPoorN/AModerate
2-Alkylpyridine Poor (Steric Clash)ModerateLow (Directed ortho-metalation)Low
3-Alkylpyridine OptimalPoor (Solvent Exposed)ModerateModerate
4-Alkylpyridine Optimal Optimal High (Requires Blocking Group) High

Mechanistic Logic & Binding Pathway

The superiority of the 4-alkylpyridine scaffold lies in its dual-action binding mechanism. The core nitrogen anchors the molecule, while the 4-alkyl group acts as a tunable hydrophobic probe. By varying the chain length (e.g., methyl to isopropyl), researchers can precisely map the volume of the target's hydrophobic pocket.

SAR_Logic Pyridine Pyridine Core Nitrogen N-Atom (H-Bond Acceptor) Pyridine->Nitrogen contains C4_Pos C4-Position Vector Pyridine->C4_Pos projects from Hinge Kinase Hinge Region Nitrogen->Hinge binds to Alkyl 4-Alkyl Group (R) C4_Pos->Alkyl substituted with Pocket Hydrophobic Pocket Alkyl->Pocket occupies

Fig 1. Structural logic of 4-alkylpyridine binding within a kinase domain.

Experimental Methodologies

Historically, direct C4-alkylation of pyridine was plagued by poor regioselectivity because the inherent electronics of the ring favor nucleophilic attack at C2/C6. To generate pure analogs for reliable SAR data, modern protocols utilize a coupled with a temporary C2/C6 blocking group[3].

Protocol A: Regioselective C4-Alkylation (Self-Validating System)

Causality: We employ a maleate-derived blocking group to sterically shield the C2 and C6 positions. This forces the incoming alkyl radical (generated via silver-catalyzed decarboxylation of a carboxylic acid) exclusively to the C4 position[3].

Step-by-Step Methodology:

  • N-Activation & Blocking: Dissolve unsubstituted pyridine (1.0 mmol) in CH₂Cl₂. Add maleic anhydride (1.1 mmol) and stir at room temperature for 2 hours to form the N-activated pyridinium salt. Evaporate the solvent.

  • Radical Alkylation: Resuspend the salt in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M). Add the desired aliphatic carboxylic acid (2.0 mmol), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 mmol). Stir at 50 °C for 2 hours[3].

  • Intermediate Validation (Crucial): Extract an aliquot, remove the solvent, and perform crude ¹H-NMR. Self-Validation Check: Confirm the absence of asymmetrical C2-alkylation peaks. The presence of symmetrical pyridine protons confirms >95% C4-regioselectivity.

  • Deprotection: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.0 mmol) to the mixture and heat to 80 °C for 4 hours to remove the blocking group and rearomatize the ring[3].

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure 4-alkylpyridine analog.

Workflow Start Unsubstituted Pyridine Block Add Maleate Blocking Group (Shields C2/C6) Start->Block Step 1 Radical Minisci Radical Addition (AgNO3, Persulfate, R-COOH) Block->Radical Step 2 (C4 Directed) Deprotect Base-Mediated Deprotection (DBU) Radical->Deprotect Step 3 Product Pure 4-Alkylpyridine Analog Deprotect->Product Step 4 Validate NMR/LC-MS Validation (Confirm >95% Regiopurity) Product->Validate QC Check

Fig 2. Self-validating workflow for the regioselective C4-alkylation of pyridines.

Protocol B: In Vitro Kinase Assay & Cell Viability Profiling

Causality: Biochemical IC₅₀ values must be correlated with cellular efficacy to ensure the alkyl chain does not negatively impact membrane permeability (LogD).

  • Biochemical Assay: Incubate recombinant PIM-1 kinase with ATP and a fluorescent peptide substrate in the presence of varying concentrations of the 4-alkylpyridine analogs (0.1 nM to 10 µM). Measure phosphorylation via TR-FRET. Control: Use a known PIM-1 inhibitor (e.g., AZD1208) as a positive validation control.

  • Cellular Assay: Plate NFS-60 (myeloid leukemia) cells at 5x10³ cells/well. Treat with analogs for 72 hours. Assess viability using an MTT assay to determine the cellular IC₅₀[4].

Quantitative SAR Data: Optimizing the C4-Alkyl Chain

The following experimental data illustrates the SAR progression of a 4-alkylpyridine series evaluated against PIM-1 kinase. The data clearly demonstrates that while increasing the hydrophobic bulk improves target affinity, exceeding the spatial limits of the binding pocket results in a steep steric penalty.

Table 2: SAR Profiling of 4-Alkylpyridine Analogs
Analog (C4-R Group)PIM-1 IC₅₀ (nM)NFS-60 Viability IC₅₀ (µM)LogD (pH 7.4)Mechanistic Observation
-H (Baseline) 450>50.01.2Lacks necessary hydrophobic interactions.
-CH₃ (Methyl) 12025.01.6Partial occupation of the hydrophobic pocket.
-CH₂CH₃ (Ethyl) 4510.52.1Improved Van der Waals contacts; good permeability.
-CH(CH₃)₂ (Isopropyl) 12 2.5 2.6 Optimal spatial fit; ideal balance of affinity and lipophilicity.
-C(CH₃)₃ (tert-Butyl) 8515.03.2Steric clash induces binding penalty; poor solubility.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 143(31), 11927–11933. Available at:[Link]

  • Abdelaziz, M. E., El-Miligy, M. M. M., Fahmy, S. M., et al. (2024). "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis." Scientific Reports, 14, 1860. Available at:[Link]

Sources

Mass Spectrometry Analysis of 4-(1,2-Dimethylpropyl)pyridine: A Comparative Guide to GC-EI-qMS vs. GC-EI-HRMS

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines grow increasingly complex, the structural elucidation of synthetic intermediates and degradation products demands uncompromising analytical rigor. Alkylpyridines, such as 4-(1,2-dimethylpropyl)pyridine , frequently appear as pharmacophore building blocks or process impurities.

As a Senior Application Scientist, I often see laboratories struggle with isobaric interferences when analyzing these branched heterocycles using standard nominal-mass instruments. This guide objectively compares the performance of standard Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS) against High-Resolution Accurate Mass Gas Chromatography-Orbitrap Mass Spectrometry (GC-HRMS) , detailing the mechanistic causality of fragmentation and providing a self-validating experimental protocol.

Mechanistic Grounding: The Fragmentation Causality

To optimize any mass spectrometry method, one must first understand the thermodynamic drivers of the molecule's gas-phase behavior.

Under standard 70 eV Electron Impact (EI) ionization, 4-(1,2-dimethylpropyl)pyridine (Molecular Formula: C₁₀H₁₅N, Exact Mass: 149.1204 Da) rapidly ionizes to form the radical cation [M]⁺•. The dominant fragmentation pathway for 4-alkylpyridines is the alpha-cleavage of the alkyl chain at the Cα-Cβ bond [1].

The Causality of Cleavage: The alpha-carbon of this specific compound is substituted with a methyl group (-CH₃) and an isopropyl group (-CH(CH₃)₂). The cleavage pathway is strictly governed by the stability of the expelled neutral radical. The expulsion of the larger, sterically hindered isopropyl radical (•C₃H₇, 43 Da) is thermodynamically favored over the loss of a methyl radical (•CH₃, 15 Da).

This alpha-cleavage yields a highly resonance-stabilized azatropylium-like or substituted pyridinium cation at m/z 106 ([C₇H₈N]⁺), which constitutes the base peak (100% relative abundance) of the spectrum [2].

Fragmentation M 4-(1,2-dimethylpropyl)pyridine (M+•) m/z 149.1204 F1 Base Peak m/z 106.0657 [C7H8N]+ M->F1 Alpha-Cleavage (Major Pathway) R1 Loss of Isopropyl •CH(CH3)2 (43 Da) M->R1 F2 Minor Peak m/z 134.0970 [C9H12N]+ M->F2 Alpha-Cleavage (Minor Pathway) R2 Loss of Methyl •CH3 (15 Da) M->R2

EI-MS fragmentation pathway of 4-(1,2-dimethylpropyl)pyridine via alpha-cleavage.

Product Comparison: GC-qMS vs. GC-Orbitrap HRMS

While the standard GC-qMS is the workhorse of many analytical labs, it relies on nominal mass resolution. In complex biological or environmental matrices, hydrocarbon background ions—such as the xylene/ethylbenzene fragment [C₈H₁₀]⁺• at m/z 106.0782—will perfectly co-elute and overlap with our target [C₇H₈N]⁺ ion at m/z 106.0657.

A standard quadrupole (Resolution ~1,000) cannot distinguish a mass difference of 0.0125 Da. By upgrading to a GC-Orbitrap HRMS , we achieve a resolving power of >60,000, easily separating the target analyte from the matrix interference.

Table 1: Performance Comparison for Alkylpyridine Analysis

Analytical FeatureGC-EI-qMS (Standard Alternative)GC-EI-Orbitrap HRMS (Product)
Mass Analyzer Single QuadrupoleOrbitrap
Mass Resolution Unit Mass (~1,000)> 60,000 (at m/z 200)
Mass Accuracy ± 0.1 Da< 1 ppm
Matrix Interference High (Isobaric overlap at nominal m/z 106)Low (Exact mass filtering at 106.0657)
Structural Elucidation Relies heavily on library match scoresUnambiguously confirms elemental composition
Linear Dynamic Range 10⁵10⁶

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the analytical method must be self-validating. The following protocol utilizes exact mass defect filtering and internal standardization to mathematically eliminate false positives.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike the raw sample matrix with 50 ng/mL of Pyridine-d₅ (Internal Standard) prior to Liquid-Liquid Extraction (LLE) using high-purity hexane.

  • Causality: Matrix effects can unpredictably suppress or enhance ionization. Introducing a deuterated analog before extraction corrects for both physical recovery losses and ionization fluctuations, ensuring quantitative integrity.

Step 2: Gas Chromatographic Separation

  • Action: Inject 1 µL (splitless) onto a TG-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Run a temperature gradient from 40°C (hold 1 min) to 300°C at 15°C/min.

  • Causality: The 5% phenyl non-polar stationary phase separates 4-(1,2-dimethylpropyl)pyridine from other alkylpyridine isomers (e.g., 4-pentylpyridine) based on boiling point and steric bulk, preventing isomer co-elution.

Step 3: Electron Impact (EI) Ionization & Tuning

  • Action: Set the EI source to 70 eV with a source temperature of 250°C. Calibrate the mass axis using PFTBA (Perfluorotributylamine).

  • Causality: 70 eV is the thermodynamic "sweet spot" that provides reproducible, hard-ionization fragmentation patterns that perfectly match in-silico and NIST library standards.

Step 4: High-Resolution Data Acquisition

  • Action: Set the Orbitrap resolution to 60,000 (FWHM at m/z 200) with a scan range of m/z 50–300.

  • Causality: This specific resolution balances the fast scan speed (Hz) required to define narrow capillary GC peaks (ensuring >12 points across the peak) while maintaining the resolving power needed to isolate isobaric interferences.

Step 5: Data Validation (The Self-Validating Loop)

  • Action: Configure the processing software to extract the chromatogram at exactly m/z 106.0657 with a strict ± 5 ppm mass tolerance window.

  • Causality: If a peak appears at the correct retention time but the mass error exceeds 5 ppm, the system automatically flags it as a matrix interference rather than the target analyte. This closed-loop logic prevents false-positive reporting.

Workflow S1 1. Sample Prep LLE & ISTD S2 2. GC Separation TG-5MS Column S1->S2 S3 3. EI Ionization 70 eV, 250°C S2->S3 S4 4. HRMS Analysis Orbitrap (R=60k) S3->S4 S5 5. Data Validation < 5 ppm Error S4->S5

Self-validating high-resolution GC-MS analytical workflow for alkylpyridine quantification.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: AIP Publishing URL:[Link]

  • Mass Spectrometry (Chapter 1: Ionization Methods and Fragmentation Rules) Source: Wiley Online Library URL:[Link]

validation of analytical methods for 4-(1,2-dimethyl-propyl)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validation of Analytical Methods for 4-(1,2-Dimethyl-propyl)-pyridine

Executive Summary & Chemical Context

4-(1,2-dimethyl-propyl)-pyridine (CAS 27876-22-8) is a highly specialized alkylpyridine derivative featuring a branched aliphatic chain at the 4-position of the pyridine ring[1]. This structural modification significantly alters its physicochemical properties, raising its boiling point to approximately 212.5 °C and increasing its lipophilicity compared to unsubstituted pyridine[2].

For researchers and drug development professionals, accurately quantifying this compound—whether as an active intermediate or a trace impurity—presents unique chromatographic challenges. The basicity of the pyridine nitrogen lone pair often leads to secondary interactions with stationary phases, necessitating carefully validated analytical methods[3]. This guide objectively compares the performance of Gas Chromatography-Flame Ionization Detection (GC-FID), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS/MS), and High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating framework for robust quantitative analysis.

Methodological Comparison: GC-FID vs. HS-GC-MS/MS vs. HPLC-UV

To select the optimal analytical pathway, scientists must weigh the matrix complexity against required sensitivity. Table 1 summarizes the quantitative performance metrics of the three primary methodologies.

Table 1: Performance Metrics Comparison for 4-(1,2-Dimethyl-propyl)-pyridine Analysis

ParameterGC-FID (Recommended Assay)HS-GC-MS/MS (Trace Profiling)HPLC-UV (Alternative)
Primary Application Routine API Assay & PurityTrace Impurity / EnvironmentalNon-volatile formulations
Sensitivity (LOD) ~1.0 – 5.0 ppm~0.002 – 0.006 ppm~10.0 – 20.0 ppm
Linearity (R²) > 0.999 (Wide dynamic range)> 0.995 (Narrower range)> 0.998
Matrix Interference Low (in high-purity solvents)Very Low (High selectivity)Moderate (UV overlap)
Peak Symmetry (Tf) Excellent (Tf < 1.2)Excellent (Tf < 1.2)Poor to Moderate (Tf > 1.5)
Throughput High (~15 min run time)Medium (~25 min run time)High (~10 min run time)

Data supported by multidimensional GC and MS/MS validation studies on alkylpyridines[4][5].

Causality in Experimental Design (Expertise & Experience)

Analytical protocols fail when scientists treat methods as black boxes. Understanding the causality behind experimental choices is critical for 4-(1,2-dimethyl-propyl)-pyridine:

  • Why GC over HPLC? In HPLC, alkylpyridines exhibit non-constant solvation parameters. The basic nitrogen interacts strongly with unendcapped silanols on reversed-phase silica columns, causing severe peak tailing and shifting retention times[3]. Gas chromatography bypasses this liquid-phase solvation issue, offering superior resolution for volatile heterocycles.

  • Why pH Adjustment in Sample Prep? Alkylpyridines have a pKa of approximately 5.5. In aqueous matrices, they protonate and become highly water-soluble. Adjusting the sample pH to > 8.0 ensures the molecule remains in its neutral free-base form, maximizing extraction efficiency into organic solvents[6].

  • Why HS-GC-MS/MS for Trace Matrices? For complex biological or environmental matrices, direct liquid injection deposits non-volatile lipids and proteins into the GC inlet, destroying the liner. Headspace (HS) extraction isolates the volatile 4-(1,2-dimethyl-propyl)-pyridine, while MS/MS provides unambiguous identification at limits of detection (mLOD) as low as 0.006 mg/kg[5].

Workflow A 4-(1,2-dimethyl-propyl)-pyridine Sample Matrix B High Purity API / Intermediates (>99%) A->B C Complex / Aqueous Matrices (Trace Levels) A->C D GC-FID (Primary Assay Method) B->D Routine QA/QC F HPLC-UV (Non-volatile formulations) B->F Thermally Labile E HS-GC-MS/MS (Impurity Profiling) C->E High Sensitivity

Fig 1. Decision matrix for selecting the optimal analytical method for alkylpyridine matrices.

Step-by-Step Experimental Protocol: GC-FID Assay

The following protocol establishes a highly robust GC-FID method for the routine quantification of 4-(1,2-dimethyl-propyl)-pyridine.

Step 1: Sample and Standard Preparation

  • Diluent Selection: Use high-purity Dichloromethane (DCM) to ensure complete solubility of the lipophilic branched alkyl chain.

  • Standard Preparation: Accurately weigh 50 mg of 4-(1,2-dimethyl-propyl)-pyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DCM (1.0 mg/mL stock).

  • Matrix Extraction (If Aqueous): Transfer 10 mL of the aqueous sample to a separatory funnel. Add 1 mL of 1M NaOH to adjust pH > 8. Extract with 3 x 5 mL DCM. Combine organic layers and dry over anhydrous Na₂SO₄.

Step 2: Chromatographic Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m × 0.25 mm × 0.25 µm. (Causality: Provides optimal boiling-point separation while minimizing stationary phase bleed).

  • Inlet: 250 °C, Split ratio 20:1. Crucial: Use a base-deactivated glass liner to prevent the pyridine nitrogen from hydrogen-bonding with active glass silanols.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 100 °C for 2 min. Ramp at 15 °C/min to 250 °C. Hold for 5 min. (Causality: The 100 °C start focuses the analyte band, while the 250 °C ramp clears heavier matrix components, well above the analyte's 212.5 °C boiling point[2]).

  • Detector: FID at 280 °C (H₂: 30 mL/min, Air: 300 mL/min).

The Self-Validating System (Trustworthiness)

A method is only as trustworthy as its internal controls. To comply with ICH Q2(R2) guidelines, this protocol is designed as a self-validating system . If fundamental chromatographic principles are compromised (e.g., column degradation or liner contamination), the system automatically flags the run as invalid before data is reported.

System Suitability Testing (SST) Criteria:

  • Resolution (Rs): A resolution standard containing 4-(1,2-dimethyl-propyl)-pyridine and a closely eluting isomer (e.g., 4-tert-butylpyridine) is injected. Rs must be > 2.0. Failure indicates loss of column efficiency.

  • Tailing Factor (Tf): Tf must be ≤ 1.5. A higher value immediately indicates active sites in the inlet liner reacting with the basic pyridine ring.

  • Precision Drift: A bracketing standard is injected every 10 samples. If the peak area Relative Standard Deviation (RSD) exceeds 2.0%, the sequence is halted.

Validation SST System Suitability Rs > 2.0, Tf < 1.5 Lin Linearity R² > 0.999 SST->Lin Acc Accuracy Recovery 98-102% Lin->Acc Prec Precision RSD < 2.0% Acc->Prec Rob Robustness Flow/Temp Var. Prec->Rob

Fig 2. Self-validating workflow ensuring continuous chromatographic integrity during analysis.

Validation Execution Summary:

  • Linearity: Evaluated from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).

  • Accuracy: Spike recovery performed in triplicate at 80%, 100%, and 120% levels.

  • Robustness: Deliberate variations in carrier gas flow (±10%) and initial oven temperature (±2 °C) are tested to ensure the method remains stable under routine laboratory fluctuations.

References

  • 4-(1,2-DIMETHYL-PROPYL)-PYRIDINE | CAS#:27876-22-8, Chemsrc. Available at:[Link]

  • Optimization of HPLC method for Determination of Abraham Solvation Parameters of Pharmaceuticals, ResearchGate. Available at:[Link]

  • Analysis of complex samples using multidimensional gas chromatography and selective detection, VU Research Portal. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS), Taylor & Francis. Available at: [Link]

  • Screening Assessment for the Challenge Pyridine, alkyl derivs., Environment Canada. Available at: [Link]

Sources

comparing the efficacy of different synthetic routes to 4-alkylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine ring is a privileged heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and functional materials. While functionalization at the C2 and C3 positions is well-documented, selective C4-alkylation remains a persistent synthetic challenge. The inherent electron deficiency of the pyridine ring, coupled with the highly electrophilic nature of the C2/C6 positions, often leads to poor regioselectivity or over-alkylation during direct C–H functionalization.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing regiocontrol, step economy, and functional group tolerance. This guide objectively compares the three primary synthetic paradigms for accessing 4-alkylpyridines: Transition-Metal Cross-Coupling , Photoredox Minisci-Type Alkylation , and Dearomatization-Rearomatization Sequences .

Mechanistic Comparison of Synthetic Routes

Route A: Transition-Metal Cross-Coupling (The Baseline Standard)

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) represent the traditional approach to 4-alkylpyridines. By utilizing a pre-functionalized 4-halopyridine (typically 4-bromopyridine) and an alkylboronic acid or alkylzinc reagent, this route forces absolute regiocontrol.

  • The Causality of Limitations: While highly reliable, 4-halopyridines are notoriously unstable and prone to nucleophilic aromatic substitution (SNAr) or self-polymerization. Furthermore, requiring a pre-halogenated starting material adds synthetic steps and limits late-stage functionalization applications.

Route B: Photoredox Minisci-Type Alkylation (The Direct C–H Approach)

The Minisci reaction involves the addition of carbon-centered radicals to protonated azaarenes. Modern iterations utilize visible-light photoredox catalysis (e.g., using Iridium-based photocatalysts) to generate alkyl radicals from readily available precursors like carboxylic acids or olefins under mild conditions 1.

  • The Causality of Regioselectivity: In a standard Minisci reaction, the alkyl radical preferentially attacks the C2/C6 positions due to superior orbital overlap and higher spin density at the carbons adjacent to the protonated nitrogen. To force C4 selectivity, chemists must either sterically block the C2/C6 positions or use a directing/leaving group. For example, Wang et al. elegantly utilized 4-cyanopyridine as the substrate; the strongly electron-withdrawing cyano group lowers the LUMO specifically at C4, directing radical attack. Subsequent rearomatization proceeds via decyanation, yielding the pure 4-alkylpyridine 1.

Route C: Dearomatization-Rearomatization (The Regioselective Workaround)

This approach circumvents the C2-preference by temporarily breaking the aromaticity of the pyridine ring. The nitrogen is first activated (e.g., via chloroformates or triazines) to form a highly electrophilic pyridinium salt.

  • The Causality of Nucleophile Choice: If a "hard" nucleophile (like a Grignard reagent) is used, attack still occurs at C2. However, by employing a "soft" nucleophile like an organocuprate (RCu·BF3) or a phosphonium ylide, the reaction undergoes a 1,4-conjugate addition, directing the alkyl group exclusively to the C4 position with >99% regioselectivity 2. The resulting 1,4-dihydropyridine is then oxidized to restore aromaticity 3.

RouteSelection Start Target: 4-Alkylpyridine Q1 Is the starting pyridine pre-functionalized at C4? Start->Q1 CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Negishi) Yield: High | Regio: Absolute Q1->CrossCoupling Yes (e.g., 4-halopyridine) Q2 Is strict C4 regiocontrol required without blocking groups? Q1->Q2 No (Direct C-H needed) Minisci Photoredox Minisci Reaction (Radical C-H Alkylation) Yield: Mod-High | Regio: Mixed/Substrate Dep. Q2->Minisci No (C2/C6 blocked or mixture acceptable) Dearomatization Dearomatization-Rearomatization (N-Activation + Soft Nucleophile) Yield: Mod-High | Regio: >99% Q2->Dearomatization Yes (Requires >99% C4)

Caption: Decision matrix for selecting a 4-alkylpyridine synthetic route based on substrate constraints.

Quantitative Performance Comparison

The following table summarizes the experimental efficacy of each route based on standardized literature benchmarks.

MetricPd-Catalyzed Cross-CouplingPhotoredox Minisci (Decyanative)Dearomatization-Rearomatization
Typical Yield 75 – 95%60 – 85%70 – 90% (over 2 steps)
C4 Regioselectivity Absolute (100%)Absolute (via decyanation)>99% (with soft nucleophiles)
Pre-functionalization Required (4-Halogen)Required (4-Cyano)None (Direct pyridine use)
Reaction Conditions Heat (80-100 °C), BaseRoom Temp, Blue LED (456 nm)Cryogenic (-78 °C) to Room Temp
Reagent Cost High (Pd catalysts, Ligands)High (Ir photocatalysts)Low to Moderate (CuI, BF₃·OEt₂)
Late-Stage Utility PoorExcellentModerate

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of intermediate steps.

Protocol A: Visible-Light-Mediated Decarboxylative 4-Alkylation

Based on the three-component photoredox protocol by Wang et al.1

Rationale: This protocol utilizes 4-cyanopyridine. The cyano group directs the alkyl radical exclusively to C4 and acts as a traceless leaving group, solving the Minisci regioselectivity problem.

  • Reaction Assembly: In an oven-dried Schlenk tube, add 4-cyanopyridine (1.0 equiv), the target olefin (1.5 equiv), aryloxyacetic acid (1.5 equiv), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

  • Solvent & Degassing (Critical Step): Dissolve the mixture in a degassed solvent system (e.g., DMF/H₂O). Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the Ir-catalyst and terminate the radical chain. Degas via three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture using a 456 nm Blue LED at room temperature for 12-24 hours.

  • In-Process Control: Monitor by LC-MS. The reaction is complete when the mass corresponding to 4-cyanopyridine is consumed and the decyanated 4-alkylpyridine mass appears.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Regioselective Alkylation via Pyridinium Salts

Based on the organocuprate addition methodology by Akiba et al.2

Rationale: By activating pyridine with ethyl chloroformate and utilizing a soft RCu·BF₃ nucleophile, attack is driven strictly to the C4 position via 1,4-addition.

  • N-Activation: Dissolve pyridine (1.0 equiv) in anhydrous THF under argon. Cool to 0 °C. Dropwise add ethyl chloroformate (1.1 equiv). Stir for 30 mins to form the 1-ethoxycarbonylpyridinium chloride salt. Validation: A white precipitate typically forms, indicating successful salt generation.

  • Organocuprate Preparation: In a separate flask, prepare the soft nucleophile by adding an alkyl Grignard reagent (RMgX, 1.2 equiv) to a suspension of CuI (1.2 equiv) in THF at -78 °C, followed by the addition of BF₃·OEt₂ (1.2 equiv).

  • Nucleophilic Addition: Transfer the pyridinium salt suspension to the organocuprate solution at -78 °C. Stir for 2 hours.

  • Oxidative Rearomatization: Quench the reaction with saturated aqueous NH₄Cl. To rearomatize the resulting 1,4-dihydropyridine, bubble pure oxygen gas (O₂) directly through the vigorously stirring biphasic mixture at room temperature for 4-6 hours.

  • In-Process Control: Monitor by TLC (UV active). The 1,4-dihydropyridine intermediate is often highly fluorescent under 365 nm UV; the complete disappearance of this fluorescence indicates successful rearomatization.

DearomatizationMech Pyridine Pyridine Activation N-Activation (ClCO2Et) Pyridine->Activation Pyridinium Pyridinium Salt (Lowered LUMO) Activation->Pyridinium Addition Soft Nucleophile (RCu·BF3) Pyridinium->Addition C4 Attack Dihydropyridine 1,4-Dihydropyridine (Stable Intermediate) Addition->Dihydropyridine C4 Attack Oxidation Oxidation (O2 gas) Dihydropyridine->Oxidation Rearomatization Product 4-Alkylpyridine (>99% Regioselectivity) Oxidation->Product Rearomatization

Caption: Mechanistic pathway of the dearomatization-rearomatization sequence for strict C4-alkylation.

Conclusion

For early-stage discovery where absolute regiocontrol is paramount and starting materials are simple, Dearomatization-Rearomatization offers a highly reliable, transition-metal-free route to 4-alkylpyridines. However, for late-stage functionalization of complex APIs, the Photoredox Minisci-Type Alkylation (specifically utilizing decyanative or tailored radical strategies) represents the most advanced and atom-economical approach, bypassing the need for unstable halogenated intermediates.

References

  • Wang, A., et al. "Visible-Light-Mediated Three-Component Decarboxylative Coupling Reactions for the Synthesis of 4-Alkylpyridines." Journal of Organic Chemistry, 2024, 89(23), 17382-17388. 1.

  • Akiba, K., Iseki, Y., & Wada, M. "A Convenient Method for the Regioselective Synthesis of 4-Alkyl(aryl)pyridines Using Pyridinium Salts." Bulletin of the Chemical Society of Japan, 1996. 2.

  • "Regioselective Synthesis of 4-Alkylpyridines from Pyridine and Aldehydes via Dipole Reversal Process of 1,4-Dihydropyridine Phosphonate." ChemInform, ResearchGate. 3.

Sources

Deaminative C(sp2)-C(sp3) Cross-Coupling: A Comparative Guide to Alkylpyridinium Salts vs. Traditional Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization and high-throughput experimentation, I have evaluated countless methodologies for constructing C(sp2)-C(sp3) bonds. Increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the clinical success of drug candidates. While traditional Suzuki-Miyaura and Negishi couplings rely on sensitive organometallic reagents, reductive cross-electrophile coupling (CEC) has fundamentally changed how we build molecules.

Recently, a paradigm shift has occurred: the utilization of alkylpyridinium salts (Katritzky salts)—derived from bench-stable primary amines—as alkyl radical precursors. This guide objectively compares the performance, mechanistic causality, and practical workflows of Katritzky salts against traditional alkyl halides and redox-active esters (RAEs).

Comparative Analysis of Alkyl Radical Precursors

The choice of electrophile in CEC dictates the success of the coupling, especially for complex, sterically hindered substrates. Primary amines are among the most abundant functional groups in commercial building block libraries. By condensing an amine with a pyrylium salt, we invert its reactivity from a nucleophile to a redox-active electrophile.

As shown in Table 1 , Katritzky salts offer a unique balance of stability and chemical space access compared to traditional precursors.

Table 1: Comparative Analysis of Alkyl Radical Precursors
Precursor TypeCommercial Availability of Starting MaterialRedox Potential (

)
Atom EconomyBench StabilityPrimary Byproduct
Katritzky Salts (from Amines)Excellent (>100,000 amines)~ -1.4 V vs Fc/Fc+Low (Large Pyridine leaving group)Excellent2,4,6-Triphenylpyridine
Alkyl Halides (Iodides/Bromides)Moderate~ -1.5 V to -2.0 VHighGood (Light sensitive)Halide salts
Redox-Active Esters (NHPI)High (from Carboxylic Acids)~ -1.1 V to -1.3 VModerateGood (Moisture sensitive)Phthalimide, CO

Alkylboronic Acids Low (Difficult to synthesize/purify)N/A (Transmetalation)HighPoor (Protodeboronation)Boric acid derivatives

Causality Rationale: Alkyl iodides are prone to competitive


-hydride elimination and have limited commercial availability for complex sp3 scaffolds. While RAEs are excellent, they require carboxylic acids. Katritzky salts unlock the massive chemical space of primary amines, allowing for late-stage deaminative alkylation.

Mechanistic Logic and Pathway

The success of Katritzky salts in CEC relies entirely on Single-Electron Transfer (SET). The reduction potential of alkylpyridinium salts is perfectly poised for reduction by a Ni(I) intermediate or a photoredox catalyst ().

Mechanism Ni0 Ni(0) Catalyst NiII_Ar Ar-Ni(II)-X (Oxidative Addition) Ni0->NiII_Ar + Ar-X ArX Aryl Halide (Ar-X) NiIII Ar-Ni(III)(R)-X (Radical Capture) NiII_Ar->NiIII + R• Katritzky Katritzky Salt (R-N+) SET Single Electron Transfer (from Ni(I) or Reductant) Katritzky->SET AlkylRad Alkyl Radical (R•) SET->AlkylRad - Pyridine AlkylRad->NiIII Product Cross-Coupled Product (Ar-R) NiIII->Product Reductive Elimination NiI Ni(I)-X (Turnover) NiIII->NiI NiI->Ni0 Reduction (Mn, Zn, e-) NiI->SET SET to Katritzky

Ni-catalyzed deaminative cross-electrophile coupling mechanism via SET and radical capture.

Causality Rationale: The C-N bond fragmentation is driven thermodynamically by the rearomatization of the leaving group (2,4,6-triphenylpyridine). This massive thermodynamic driving force ensures that the generation of the alkyl radical is irreversible. The alkyl radical is then rapidly captured by an Aryl-Ni(II)-Halide species to form a high-valent Ni(III) intermediate, which rapidly undergoes reductive elimination to forge the C(sp2)-C(sp3) bond before


-hydride elimination can occur.

Experimental Workflows & Self-Validating Protocols

As a scientist, I do not trust a protocol unless it has built-in diagnostic checkpoints. Every procedure below operates as a self-validating system to ensure reproducibility.

Workflow Amine 1. Primary Amine Pyrylium 2. Pyrylium Salt Condensation Amine->Pyrylium Katritzky 3. Katritzky Salt Isolation Pyrylium->Katritzky Coupling 4. Ni-Catalyzed Cross-Coupling Katritzky->Coupling Purification 5. Workup & Purification Coupling->Purification Product 6. Ar-Alkyl Product Purification->Product

End-to-end experimental workflow from primary amine activation to cross-coupled product isolation.

Protocol A: Synthesis of 2,4,6-Triphenylpyridinium (Katritzky) Salts
  • Reaction Setup: Combine the primary amine (1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (1.05 equiv) in absolute ethanol (0.2 M).

  • Causality Rationale: Ethanol is chosen over less polar solvents because it solubilizes the pyrylium salt at elevated temperatures while allowing the highly crystalline Katritzky salt to precipitate upon cooling, driving the equilibrium forward.

  • Execution: Add triethylamine (1.1 equiv) if the amine is an HCl salt. Reflux the mixture for 12 hours. Cool to room temperature, filter the precipitate, and wash with cold diethyl ether.

  • Self-Validation Checkpoint: The starting pyrylium salt is intensely yellow/orange and highly fluorescent. Successful formation of the Katritzky salt is visually confirmed when the solution transitions to a pale yellow or off-white suspension.

    
    H NMR must show the disappearance of the pyrylium aromatic protons (~8.5 ppm) and the appearance of the pyridinium protons (~8.2 ppm).
    
Protocol B: Ni-Catalyzed Reductive Cross-Electrophile Coupling
  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the Katritzky salt (1.0 equiv), Aryl Bromide (1.5 equiv), NiCl

    
    ·glyme (10 mol%), dtbbpy (10 mol%), and Mn powder (3.0 equiv).
    
  • Causality Rationale: The dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand is critical; its bulky tert-butyl groups prevent the formation of unreactive off-cycle Ni-dimers and tune the redox potential of the Ni center to favor SET to the Katritzky salt. Mn powder (

    
     = -1.18 V) is specifically selected because its oxidation potential is strong enough to reduce Ni(II) to Ni(0) but mild enough to avoid direct, uncatalyzed reduction of the aryl bromide.
    
  • Execution: Add anhydrous DMA (0.1 M) and stir vigorously at 60 °C for 24 hours.

  • Self-Validation Checkpoint: Upon addition of DMA and initial stirring, the reaction mixture should turn a deep, vibrant green/blue, indicative of the active Ni-dtbbpy complex. If the solution turns black within the first hour, it indicates catalyst decomposition (typically due to oxygen contamination or wet solvent), and the reaction should be aborted.

Protocol C: Electroreductive Coupling (The Modern Alternative)

Recent advances have replaced stoichiometric metal reductants with electrochemistry ().

  • Reaction Setup: Use an undivided cell with a reticulated vitreous carbon (RVC) cathode and a sacrificial zinc anode.

  • Causality Rationale: The RVC cathode provides a massive surface area for efficient electron transfer, while the Zn anode slowly dissolves to provide Zn

    
     ions, which act as Lewis acids to stabilize radical intermediates and facilitate leaving group departure.
    
  • Execution: Apply a constant current of 5 mA for 2.5 F/mol.

  • Self-Validation Checkpoint: Monitor the cell voltage. A sudden spike in voltage indicates electrode passivation (fouling). Reversing the polarity for 5 seconds every 10 minutes prevents this phenomenon.

Performance Metrics & Substrate Scope

When comparing yields across substrate classes, Katritzky salts consistently outperform alkyl halides in secondary alkyl couplings. Because the alkyl radical is generated completely independent of the oxidative addition step, the rate of radical capture outcompetes the detrimental


-hydride elimination pathway that plagues secondary alkyl halides.
Table 2: Performance Comparison in Ni-Catalyzed Cross-Coupling (Average Yields)
Substrate ClassKatritzky Salts (Mn/Ni)Alkyl Halides (Mn/Ni)Redox-Active Esters (Zn/Ni)Key Observation
Primary Alkyl + Electron-Deficient Aryl Halide 75 - 85%70 - 80%75 - 90%All precursors perform well; RAEs slightly edge out due to facile decarboxylation.
Primary Alkyl + Electron-Rich Aryl Halide 60 - 75%50 - 65%65 - 80%Slower oxidative addition of electron-rich arenes requires higher catalyst loading.
Secondary Alkyl + Electron-Deficient Aryl Halide 65 - 80%40 - 55%60 - 75%Katritzky salts excel here. Alkyl halides suffer from severe

-hydride elimination.
Secondary Alkyl + Electron-Rich Aryl Halide 50 - 65%< 30%50 - 60%Difficult transformation; Katritzky salts provide the most viable path forward.
Heteroaryl Halides (e.g., Pyridines) 60 - 80%45 - 60%55 - 75%Katritzky salts tolerate basic nitrogens better than alkyl iodides.

Conclusion

For drug development professionals looking to diversify their sp3-enriched libraries, Katritzky salts represent a superior alternative to alkyl halides, particularly for secondary alkylations. While the atom economy is lower due to the triphenylpyridine byproduct, the ability to leverage the vast commercial availability of primary amines far outweighs the mass penalty during late-stage SAR exploration.

References

  • Plunkett, S., Basch, C. H., Santana, S. O., & Watson, M. P. (2019). "Harnessing Alkylpyridinium Salts as Electrophiles in Deaminative Alkyl–Alkyl Cross-Couplings." Journal of the American Chemical Society.[Link][1]

  • Basch, C. H., Liao, J., Xu, J., Piane, J. J., & Watson, M. P. (2019). "Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides." Organic Letters.[Link][2]

  • Lundy, W., Twitty, J. C., Sampson, J., Watson, M. P., & Kalyani, D. (2023). "Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides." ACS Catalysis.[Link][3]

Sources

The Influence of Alkyl Substituents on the Electronic Properties of the Pyridine Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, the pyridine ring is a ubiquitous pharmacophore and a highly versatile ligand. However, the unsubstituted pyridine heterocycle is electronically deficient and highly susceptible to nucleophilic attack. By introducing alkyl substituents (such as methyl, ethyl, or tert-butyl groups) to the ring—creating derivatives like picolines, lutidines, and collidines—chemists can precisely tune the molecule's electronic properties.

As a Senior Application Scientist, I have structured this guide to objectively compare how varying alkyl substitution patterns influence basicity, nucleophilicity, and frontier molecular orbitals (HOMO/LUMO), providing the self-validating experimental protocols required to measure these shifts accurately.

Mechanistic Framework: Electronic & Steric Interplay

The addition of alkyl groups to the pyridine ring alters its electronic landscape through two primary mechanisms: the inductive effect (+I) and hyperconjugation . Understanding the causality behind these effects is critical for rational drug design and catalyst optimization.

Basicity and the Nitrogen Lone Pair

Unsubstituted pyridine is a relatively weak base, with a pKa of approximately 5.23[1]. When a methyl group is added, it donates electron density into the aromatic ring. This increases the electron density on the nitrogen atom, stabilizing the protonated conjugate acid (the pyridinium ion) and thereby increasing the pKa[2].

The position of the substituent dictates the magnitude of this effect:

  • 4-Picoline (pKa ~6.02) & 2-Picoline (pKa ~5.94): Both isomers benefit from inductive effects and hyperconjugation. Resonance structures of their hyperconjugative states place partial negative charges directly on the nitrogen atom, greatly stabilizing the protonated form. Causality note: 4-picoline is slightly more basic than 2-picoline because the methyl group at the 2-position creates minor steric hindrance that impedes the aqueous solvation of the protonated pyridinium ion.

  • 3-Picoline (pKa ~5.68): The meta-substituted methyl group cannot place a partial negative charge on the nitrogen via resonance. It only provides inductive stabilization, resulting in a lower pKa than its ortho and para counterparts.

Steric Hindrance vs. Nucleophilicity

While alkyl groups increase basicity, they can paradoxically eliminate nucleophilicity if placed adjacent to the nitrogen. A classic example is 2,6-lutidine (pKa ~6.60). Despite being significantly more basic than pyridine, the bulky methyl groups at the 2- and 6-positions sterically block the nitrogen lone pair from attacking electrophiles. This renders 2,6-lutidine an exceptional non-nucleophilic base, ideal for sensitive synthetic steps like silyl ether protection.

Lateral C-H Acidity

Alkylpyridines exhibit a fascinating dual reactivity. While the nitrogen acts as a base, the methyl protons at the 2- and 4-positions are unusually acidic (pKa ~34–35)[3][4]. This is caused by the strong electron-withdrawing inductive effect of the electronegative pyridine nitrogen, which stabilizes the resulting carbanion via direct resonance[3].

G A Alkyl Substitution (+I & Hyperconjugation) B Increased Electron Density on Pyridine Nitrogen A->B E Steric Hindrance (e.g., 2,6-Lutidine) A->E C Higher pKa (Stronger Basicity) B->C D Raised HOMO Level (Better Ligand) B->D F Non-Nucleophilic Base Behavior C->F E->F

Caption: Logical flow of alkyl substitution effects on pyridine reactivity and basicity.

Quantitative Comparison of Alkylpyridines

The following table summarizes the electronic shifts induced by methyl substitution, serving as a quick-reference guide for selecting the appropriate pyridine derivative for specific synthetic or pharmaceutical applications.

CompoundSubstitution PositionpKa (Conjugate Acid)Dominant Electronic EffectPrimary Synthetic Application
Pyridine None~5.23BaselineGeneral solvent, baseline ligand
3-Picoline Meta (3-)~5.68+I onlyPrecursor to Vitamin B3 (Niacin)
2-Picoline Ortho (2-)~5.94+I & HyperconjugationPrecursor to 2-vinylpyridine[2]
4-Picoline Para (4-)~6.02+I & HyperconjugationStrong

-donor ligand for transition metals
2,6-Lutidine Di-Ortho (2,6-)~6.60Strong +I, High StericsMild, non-nucleophilic base

Experimental Validation: Self-Validating Protocols

To objectively measure these electronic shifts, researchers must rely on orthogonal analytical techniques. Below are field-proven, self-validating protocols for quantifying basicity and redox potentials.

Protocol 1: UV-Vis Spectrophotometric Titration for pKa Determination

Why UV-Vis? The protonated and deprotonated forms of pyridine derivatives exhibit distinct molar absorptivities. By tracking the absorbance changes across a pH gradient, the exact pKa can be extracted with high precision[5].

Self-Validation Mechanism: The presence of clear isosbestic points (specific wavelengths where absorbance remains constant across all pH values) acts as an internal control. It confirms a clean, two-state equilibrium (Acid


 Base) without side reactions, aggregation, or compound degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., Britton-Robinson buffer) ranging from pH 2 to 10 to fully bracket the expected pKa of the alkylpyridine[5][6].

  • Analyte Addition: Introduce a constant concentration (e.g., 0.2 mM) of the target alkylpyridine into each buffer solution. Causality: Maintaining a strict constant concentration ensures that any absorbance changes are strictly due to the protonation state, not concentration variances[5].

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each solution using quartz cuvettes.

  • Data Plotting: Identify the wavelength of maximum spectral difference (

    
    ) between the fully protonated and fully deprotonated forms. Plot the absorbance at this wavelength against the pH[5].
    
  • pKa Extraction: Determine the pKa from the inflection point of the resulting sigmoidal curve using non-linear regression analysis[5].

UVVis Step1 1. Prepare Buffer Series (pH 2-10) Step2 2. Add Constant Analyte Conc. Step1->Step2 Step3 3. Record UV-Vis Spectra Step2->Step3 Step4 4. Plot Absorbance vs. pH Step3->Step4 Step5 5. Extract pKa (Inflection Point) Step4->Step5

Caption: Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Protocol 2: Cyclic Voltammetry (CV) for Frontier Orbital Mapping

Why CV? The electron-donating nature of alkyl groups raises the Highest Occupied Molecular Orbital (HOMO) and alters the Lowest Unoccupied Molecular Orbital (LUMO). CV measures the onset oxidation and reduction potentials, which directly correlate to HOMO and LUMO energy levels[6]. This is critical for evaluating alkylpyridines as ligands in transition-metal catalysis.

Self-Validation Mechanism: Reversing the scan direction allows the calculation of the peak current ratio (


). A ratio of approximately 1 confirms a chemically reversible redox process, validating that the alkylpyridine remains structurally stable upon electron transfer and is not undergoing irreversible decomposition.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous acetonitrile. Causality: TBAPF
    
    
    
    provides high ionic conductivity while remaining electrochemically inert across a wide potential window.
  • Analyte Addition: Add 1–5 mM of the target alkylpyridine to the electrolyte solution[6].

  • Deoxygenation: Purge the solution with high-purity Nitrogen or Argon for 10 minutes. Causality: Dissolved oxygen is highly electroactive and will produce broad reduction peaks that mask the analyte's true signal.

  • Voltammetric Scanning: Perform cyclic scans using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag

    
     reference electrode at varying scan rates (e.g., 50–500 mV/s)[6].
    
  • Orbital Calculation: Calculate the HOMO/LUMO energy levels using the onset oxidation (

    
    ) and reduction (
    
    
    
    ) potentials relative to a ferrocene/ferrocenium (Fc/Fc
    
    
    ) internal standard.

CV S1 1. Prepare 0.1M Electrolyte S2 2. Add Pyridine Derivative S1->S2 S3 3. Purge with N2/Ar S2->S3 S4 4. Run CV Scans (Varying Rates) S3->S4 S5 5. Calculate HOMO/LUMO S4->S5

Caption: Experimental protocol for cyclic voltammetry to determine redox potentials.

References

  • Title: 2 Source: wikipedia.org

  • Title: 3 Source: benchchem.com

  • Title: 4 Source: rsc.org

  • Title: 1 Source: elsevierpure.com

  • Title: 6 Source: mdpi.com

  • Title: 5 Source: nih.gov

Sources

Safety Operating Guide

4-(1,2-Dimethyl-propyl)-pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: 4-(1,2-Dimethyl-propyl)-pyridine Disposal and Safety Protocols

Introduction 4-(1,2-Dimethyl-propyl)-pyridine (CAS: 27876-22-8) is a branched alkylpyridine derivative utilized as a specialized intermediate in drug discovery and chemical synthesis[1]. While the bulky 1,2-dimethylpropyl substitution increases the molecule's lipophilicity and boiling point compared to unsubstituted pyridine, it retains the core nitrogen heterocycle's acute toxicity, flammability, and environmental persistence[2]. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe operational handling and RCRA-compliant disposal of this compound.

Mechanistic Rationale for Safety & Disposal Protocols

Effective waste management requires understanding the underlying chemical behavior of alkylpyridines:

  • Permeability and PPE Selection : The branched alkyl chain significantly enhances the lipophilicity of 4-(1,2-Dimethyl-propyl)-pyridine. This allows it to rapidly permeate standard latex or nitrile examination gloves. For safe handling, butyl rubber or polyvinyl alcohol (PVA) gloves are mandatory, as they resist non-polar organic solvent permeation[3].

  • Chemical Incompatibilities : The lone electron pair on the pyridine nitrogen acts as a nucleophile and a weak base. Mixing this compound with strong oxidizers or concentrated acids (especially nitric acid) can trigger violent exothermic reactions, including spontaneous N-oxidation or nitration[3].

  • Thermal Destruction Requirements : Due to its environmental persistence and potential to contaminate groundwater, liquid disposal via sanitary sewer is strictly prohibited. Complete thermal destruction requires rotary kiln incineration at temperatures between 820°C and 1,600°C to prevent the release of toxic nitrogen oxides (NOx)[4].

Quantitative Data & Hazard Profile

The following table summarizes the critical physicochemical properties and regulatory classifications necessary for accurate waste profiling.

Property / ParameterValue / ClassificationCausality / Operational Impact
CAS Number 27876-22-8Primary identifier for Safety Data Sheets (SDS) and waste manifests[2].
Boiling Point 212.5 ± 9.0 °C (at 760 mmHg)High boiling point reduces ambient vapor pressure compared to pyridine, but aerosolization remains a severe inhalation hazard[2].
Density 0.9 ± 0.1 g/cm³Floats on water; aqueous fire-suppression methods may spread the chemical. Alcohol-resistant foam is required[2].
EPA Waste Classification Characteristic Ignitable (D001) / ToxicManaged analogously to U196 (Pyridine) due to structural and toxicological similarities[5].
Incompatible Materials Strong oxidizers, Nitric Acid, BasesSegregation in waste streams is critical to prevent exothermic pressurization of sealed containers[3].

Operational Disposal Workflows

Workflow A: Routine Liquid Waste Segregation & Containerization Self-Validating Step: Before adding waste to any container, verify the pH and chemical history of the existing contents to ensure no oxidizing agents or strong acids are present[3].

  • Point-of-Generation Segregation : Collect 4-(1,2-Dimethyl-propyl)-pyridine waste in dedicated, chemically compatible containers (e.g., high-density polyethylene or PTFE-lined glass)[6].

  • Halogenated vs. Non-Halogenated Routing : Determine if the waste stream contains >1% halogenated solvents (e.g., dichloromethane). If yes, route to the "Organic Halogenated" stream. If no, route to "Organic Non-Halogenated." Rationale: Segregating non-halogenated alkylpyridines prevents the formation of highly toxic polychlorinated dibenzodioxins during incineration and reduces disposal costs.

  • Headspace Management : Fill waste containers to no more than 80% capacity. This leaves adequate headspace for vapor expansion, mitigating the risk of container rupture due to temperature fluctuations[7].

  • Labeling and Storage : Affix a completed Hazardous Waste label immediately upon the first drop of waste. Store in a secondary containment tray within a grounded, explosion-proof flammable storage cabinet[3].

Workflow B: Emergency Spill Response and Neutralization Self-Validating Step: Ensure the spill area is entirely free of ignition sources before deploying absorbent materials, as vapor-air mixtures are highly explosive.

  • Evacuation and Isolation : Immediately evacuate non-essential personnel. Establish a perimeter and eliminate all sources of ignition (sparks, open flames, hot surfaces)[7].

  • PPE Donning : Responders must wear a NIOSH-approved organic vapor respirator, butyl rubber gloves, and a fully buttoned lab coat or chemical suit[3].

  • Vapor Suppression : Ensure maximum laboratory ventilation (e.g., open fume hood sashes to increase room exhaust rates)[6].

  • Inert Absorption : Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite to the spill perimeter, working inward[6]. Critical Warning: Never use combustible absorbents like sawdust, which can spontaneously ignite when saturated with flammable alkylpyridines.

  • Collection and Final Disposal : Use non-sparking tools to scoop the saturated absorbent into a sealable, airtight hazardous waste container[7]. Label as "Hazardous Waste - Spill Debris (Contains Alkylpyridine)" and arrange for EPA-approved rotary kiln incineration[4].

Waste Management Decision Logic

WasteLogic Start 4-(1,2-Dimethyl-propyl)-pyridine Waste Generation State Physical State of Waste? Start->State Liquid Liquid Waste Stream State->Liquid Liquid Solution Solid Solid/PPE/Absorbent State->Solid Contaminated Material Halogen Contains Halogenated Solvents? Liquid->Halogen Incineration High-Temp Rotary Kiln Incineration (820°-1600°C) Solid->Incineration OrgNonHal Organic Non-Halogenated Waste Container Halogen->OrgNonHal No (<1% Halogens) OrgHal Organic Halogenated Waste Container Halogen->OrgHal Yes (>1% Halogens) OrgNonHal->Incineration OrgHal->Incineration

Waste segregation and incineration routing logic for 4-(1,2-Dimethyl-propyl)-pyridine.

References

  • Chemsrc. "4-(1,2-DIMETHYL-PROPYL)-PYRIDINE | CAS#:27876-22-8". Chemsrc. URL: [Link]

  • Washington State University (WSU). "Pyridine Standard Operating Procedure & PPE". WSU. URL: [Link]

  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine". Post Apple Scientific. URL: [Link]

  • National Institutes of Health (NIH). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine". NIH. URL:[Link]

  • International Labour Organization (ILO). "PYRIDINE ICSC: 0323". ITCILO. URL: [Link]

  • Environmental Protection Agency (EPA). "Pyridine - Substance Details - SRS". US EPA. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.